molecular formula C11H14N4 B1421905 6-(4-Methylpiperazin-1-yl)pyridine-2-carbonitrile CAS No. 1175689-23-2

6-(4-Methylpiperazin-1-yl)pyridine-2-carbonitrile

Cat. No.: B1421905
CAS No.: 1175689-23-2
M. Wt: 202.26 g/mol
InChI Key: PYIMJPGDPNIVOP-UHFFFAOYSA-N
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Description

6-(4-Methylpiperazin-1-yl)pyridine-2-carbonitrile is a useful research compound. Its molecular formula is C11H14N4 and its molecular weight is 202.26 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

6-(4-methylpiperazin-1-yl)pyridine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N4/c1-14-5-7-15(8-6-14)11-4-2-3-10(9-12)13-11/h2-4H,5-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYIMJPGDPNIVOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=CC=CC(=N2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to the Physicochemical Properties of 6-(4-Methylpiperazin-1-yl)pyridine-2-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of the heterocyclic compound 6-(4-Methylpiperazin-1-yl)pyridine-2-carbonitrile. While experimental data for this specific molecule is not extensively available in public literature, this guide synthesizes foundational chemical principles, data from structurally analogous compounds, and established analytical methodologies to offer a robust predictive and practical framework for researchers. Key parameters crucial for drug discovery and development, including molecular structure, molecular weight, and predicted lipophilicity, are discussed. Furthermore, detailed experimental protocols for determining critical properties such as solubility, partition coefficient (logP), and dissociation constant (pKa) are provided to empower researchers in their laboratory investigations.

Introduction: Understanding the Core Moiety

6-(4-Methylpiperazin-1-yl)pyridine-2-carbonitrile belongs to the class of substituted pyridines, a scaffold of immense importance in medicinal chemistry. The pyridine ring is a key feature in numerous approved pharmaceuticals due to its ability to engage in hydrogen bonding and its overall metabolic stability. The incorporation of a methylpiperazine group at the 6-position and a nitrile group at the 2-position introduces specific electronic and steric features that are expected to significantly influence the molecule's physicochemical behavior and its potential interactions with biological targets.

The methylpiperazine moiety, a common functional group in pharmacologically active compounds, can impact solubility and basicity, and often plays a role in a molecule's pharmacokinetic profile. The electron-withdrawing nature of the nitrile group can affect the electron density of the pyridine ring, influencing its reactivity and the basicity of the pyridine nitrogen. A thorough understanding of these physicochemical properties is paramount for predicting a compound's absorption, distribution, metabolism, and excretion (ADME) profile, as well as for designing and interpreting biological assays.

Molecular and Physicochemical Profile

A foundational aspect of characterizing any chemical entity is to establish its fundamental molecular and physical properties. While comprehensive experimental data for 6-(4-Methylpiperazin-1-yl)pyridine-2-carbonitrile is limited, we can define its basic molecular characteristics and provide predictions for key physicochemical parameters based on its structure and data from closely related isomers.

Chemical Structure and Identification
  • IUPAC Name: 6-(4-Methylpiperazin-1-yl)pyridine-2-carbonitrile

  • Synonyms: 6-(4-Methylpiperazin-1-yl)picolinonitrile

  • CAS Number: 1175689-23-2[1]

  • Molecular Formula: C₁₁H₁₄N₄

  • Molecular Weight: 202.26 g/mol

The structural arrangement of this molecule is key to its properties. The 1,2,6-substitution pattern on the pyridine ring creates a specific spatial and electronic environment.

Diagram: Chemical Structure of 6-(4-Methylpiperazin-1-yl)pyridine-2-carbonitrile

Caption: 2D structure of 6-(4-Methylpiperazin-1-yl)pyridine-2-carbonitrile.

Predicted Physicochemical Properties

In the absence of extensive experimental data for 6-(4-Methylpiperazin-1-yl)pyridine-2-carbonitrile, computational predictions and data from its isomer, 4-(4-Methylpiperazin-1-yl)pyridine-2-carbonitrile (CAS 1247612-36-7), can provide valuable insights.

PropertyPredicted/Isomer ValueComments
Molecular Weight 202.26 g/mol Calculated from the molecular formula C₁₁H₁₄N₄.[2][3]
Topological Polar Surface Area (TPSA) 43.16 ŲComputed for the 4-isomer. TPSA is a key predictor of drug absorption and brain penetration.[3]
logP (Octanol-Water Partition Coefficient) 0.70508Computed for the 4-isomer. This value suggests a relatively balanced hydrophilic-lipophilic character.[3]

Note: These values, particularly TPSA and logP, are computational predictions for an isomer and should be used as estimations. Experimental determination is crucial for definitive characterization.

Core Physicochemical Parameters: A Deeper Dive

The behavior of a drug candidate in a biological system is governed by a triad of fundamental physicochemical properties: solubility, lipophilicity (logP), and acidity/basicity (pKa). Understanding and measuring these parameters is a cornerstone of drug development.

Aqueous Solubility

Aqueous solubility is a critical determinant of a drug's bioavailability. Poor solubility can lead to low absorption and erratic dose-response relationships. The presence of the basic nitrogen atoms in the piperazine and pyridine rings suggests that the solubility of 6-(4-Methylpiperazin-1-yl)pyridine-2-carbonitrile will be pH-dependent, likely increasing in acidic conditions due to salt formation.

Causality in Experimental Choice: For ionizable compounds, a thermodynamic solubility assay across a range of pH values is essential. This approach provides a comprehensive understanding of how the compound will behave in different physiological environments, such as the stomach (acidic) and the intestine (neutral to slightly basic).

Lipophilicity (logP/logD)

Lipophilicity, the affinity of a compound for a lipid-like environment, is a key factor in its ability to cross cell membranes. The octanol-water partition coefficient (logP for neutral species, logD for ionizable species at a specific pH) is the standard measure of lipophilicity. The predicted logP of the 4-isomer (0.70508) suggests that 6-(4-Methylpiperazin-1-yl)pyridine-2-carbonitrile is likely to have a moderate degree of lipophilicity, a desirable trait for many drug candidates.

Causality in Experimental Choice: The shake-flask method is considered the "gold standard" for logP/logD determination due to its direct measurement principle.[4][5] However, for high-throughput screening, chromatographic methods can provide a more rapid, albeit indirect, assessment.

Acidity/Basicity (pKa)

The pKa value(s) of a molecule dictate its ionization state at a given pH. This, in turn, influences its solubility, lipophilicity, and ability to interact with biological targets. 6-(4-Methylpiperazin-1-yl)pyridine-2-carbonitrile has multiple basic centers: the pyridine nitrogen and the two nitrogens of the piperazine ring. The pKa of the pyridine nitrogen will be influenced by the electron-withdrawing nitrile group, likely making it less basic than unsubstituted pyridine. The piperazine nitrogens will have their own distinct pKa values.

Causality in Experimental Choice: Potentiometric titration is a highly accurate method for determining pKa values. It involves monitoring the pH of a solution of the compound as a titrant is added. For compounds with low aqueous solubility, a mixed-solvent system (e.g., water-methanol) can be employed, with subsequent extrapolation to aqueous pKa.

Experimental Protocols

The following sections provide detailed, step-by-step methodologies for the experimental determination of the key physicochemical properties of 6-(4-Methylpiperazin-1-yl)pyridine-2-carbonitrile.

Protocol for Thermodynamic Solubility Determination

Diagram: Workflow for Thermodynamic Solubility Measurement

A Prepare buffer solutions at various pH values (e.g., 2, 5, 7.4, 9) B Add excess solid compound to each buffer solution A->B C Equilibrate samples (e.g., 24-48 hours with shaking/stirring) B->C D Filter or centrifuge to remove undissolved solid C->D E Quantify the concentration of the dissolved compound in the supernatant D->E F Plot solubility as a function of pH E->F A Prepare a stock solution of the compound in a suitable solvent B Add a small aliquot of the stock solution to a vial containing pre-saturated n-octanol and aqueous buffer (at a specific pH) A->B C Shake the vial vigorously for a set period to allow for partitioning B->C D Centrifuge the vial to ensure complete phase separation C->D E Carefully sample both the n-octanol and aqueous phases D->E F Quantify the concentration of the compound in each phase E->F G Calculate logP or logD using the concentration ratio F->G A Accurately weigh and dissolve the compound in a suitable solvent (e.g., water or a water/co-solvent mixture) B Place the solution in a thermostated vessel with a calibrated pH electrode A->B C Titrate the solution with a standardized acid (e.g., HCl) or base (e.g., KOH) B->C D Record the pH of the solution after each addition of titrant C->D E Plot the pH versus the volume of titrant added D->E F Determine the pKa from the titration curve (e.g., at the half-equivalence point) E->F

Sources

The Pyridine-2-Carbonitrile Scaffold: A Versatile Blueprint for Biologically Active Molecules

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers and Drug Development Professionals

The pyridine ring is a fundamental heterocyclic motif that forms the backbone of numerous pharmaceuticals and biologically active compounds.[1] Its ability to modulate physicochemical properties such as lipophilicity, aqueous solubility, and metabolic stability, coupled with its capacity for hydrogen bonding, makes it a privileged structure in medicinal chemistry.[2] Among its many derivatives, those incorporating a carbonitrile group at the 2-position have garnered significant attention for their diverse and potent biological activities. This guide provides an in-depth exploration of the synthesis, biological evaluation, and structure-activity relationships of pyridine-2-carbonitrile derivatives, with a focus on their anticancer, antimicrobial, and antiviral potential.

I. Synthetic Strategies for Pyridine-2-Carbonitrile Derivatives

The construction of the pyridine-2-carbonitrile core can be achieved through various synthetic routes, often employing multicomponent reactions that allow for the efficient generation of molecular diversity. A common and effective approach involves the condensation of carbonyl compounds.[3]

Experimental Protocol: One-Pot Synthesis of Substituted Pyridine-2-Carbonitriles

This protocol outlines a general one-pot procedure for the synthesis of 2-amino-4H-chromene-3-carbonitrile derivatives, which can be adapted for other pyridine-2-carbonitrile analogues.[4]

Materials:

  • Substituted aldehyde (1 equivalent)

  • Malononitrile (1 equivalent)

  • Dimedone (or other active methylene compound) (1 equivalent)

  • Pyridine-2-carboxylic acid (P2CA) (15 mol%)

  • Ethanol (EtOH)

  • Water

Procedure:

  • To a round-bottom flask, add the substituted aldehyde, malononitrile, and P2CA in a 1:1 mixture of water and ethanol.

  • Stir the mixture at room temperature for 5 minutes.

  • Add the active methylene compound (e.g., dimedone) to the reaction mixture.

  • Reflux the reaction mixture at 60°C, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into cold water to precipitate the product.

  • Collect the solid product by filtration, wash with water, and dry.

  • The catalyst can be recovered from the aqueous filtrate by evaporation under reduced pressure and reused.[5]

This method represents a green chemistry approach, utilizing a recyclable catalyst and environmentally benign solvents to afford high yields of the desired products.[4]

II. Anticancer Activity: Targeting Key Signaling Pathways

Pyridine-2-carbonitrile derivatives have demonstrated significant potential as anticancer agents by targeting crucial signaling pathways involved in tumor growth, proliferation, and survival.[1][6]

A. Inhibition of Receptor Tyrosine Kinases: VEGFR-2 and HER-2

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Human Epidermal Growth Factor Receptor 2 (HER-2) are key receptor tyrosine kinases implicated in the progression of various cancers, including breast cancer.[7][8] Overexpression of HER-2 can lead to increased production of VEGF, creating a feedback loop that promotes tumor angiogenesis and growth.[7][9] Consequently, dual inhibition of both pathways is a promising therapeutic strategy.[7]

Certain pyridine-urea derivatives have been shown to inhibit VEGFR-2 at micromolar concentrations.[10] The mechanism of action involves the binding of these compounds to the ATP-binding site of the kinase, thereby blocking downstream signaling cascades that promote cell proliferation and survival.[11][12]

Signaling Pathway of VEGFR-2 and HER-2 in Cancer

VEGFR2_HER2_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_response Cellular Response VEGFR2 VEGFR-2 PI3K PI3K VEGFR2->PI3K RAS Ras VEGFR2->RAS HER2 HER-2 HER2->PI3K VEGF VEGF VEGF->VEGFR2 Binds AKT Akt PI3K->AKT P_Proteins Phosphorylation of Target Proteins AKT->P_Proteins RAF Raf RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription Proliferation Proliferation Transcription->Proliferation Survival Survival Transcription->Survival Angiogenesis Angiogenesis Transcription->Angiogenesis Pyridine_Inhibitor Pyridine-2-Carbonitrile Derivative Pyridine_Inhibitor->VEGFR2 Inhibits Pyridine_Inhibitor->HER2 Inhibits

Caption: Inhibition of VEGFR-2 and HER-2 signaling by pyridine-2-carbonitrile derivatives.

B. Modulation of Pim-1 Kinase and Apoptosis

Pim-1 kinase is a serine/threonine kinase that plays a critical role in cell survival and proliferation, and its overexpression is associated with several cancers.[13][14] Pim-1 exerts its anti-apoptotic effects in part by phosphorylating and inactivating the pro-apoptotic protein Bad.[2] Inhibition of Pim-1 can therefore promote apoptosis in cancer cells.

Pim-1 Signaling Pathway in Apoptosis Regulation

Pim1_Apoptosis_Pathway cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion cluster_apoptosis Apoptotic Cascade Pim1 Pim-1 Kinase Bad Bad Pim1->Bad Phosphorylates (inactivates) Bcl2 Bcl-2/Bcl-xL Bad->Bcl2 Inhibits Bax_Bak Bax/Bak Bcl2->Bax_Bak Inhibits Cytochrome_c Cytochrome c Bax_Bak->Cytochrome_c Release Caspase9 Caspase-9 Cytochrome_c->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Pyridine_Inhibitor Pyridine-2-Carbonitrile Derivative Pyridine_Inhibitor->Pim1 Inhibits

Caption: Pim-1 kinase inhibition by pyridine-2-carbonitrile derivatives promotes apoptosis.

Experimental Protocol: In Vitro Anticancer Activity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.[15]

Materials:

  • Cancer cell line (e.g., MCF-7, HepG2)

  • Complete culture medium

  • Pyridine-2-carbonitrile derivative stock solution (in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Isopropanol

  • 96-well plates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.[15]

  • Compound Treatment: Treat the cells with various concentrations of the pyridine-2-carbonitrile derivative and incubate for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).[10][15]

  • MTT Addition: Remove the treatment medium and add 50 µL of MTT solution to each well. Incubate for 2 hours at 37°C.[15]

  • Formazan Solubilization: Remove the MTT solution and add 100 µL of isopropanol to each well to dissolve the formazan crystals.[15]

  • Absorbance Measurement: Shake the plates to ensure complete dissolution and measure the absorbance at 570 nm using a microplate reader.[15]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Workflow for Anticancer Activity Screening

Anticancer_Workflow Start Start Cell_Seeding Seed Cancer Cells in 96-well Plate Start->Cell_Seeding Incubation_24h Incubate 24h Cell_Seeding->Incubation_24h Compound_Addition Add Pyridine-2-Carbonitrile Derivatives (Various Conc.) Incubation_24h->Compound_Addition Incubation_48_72h Incubate 48-72h Compound_Addition->Incubation_48_72h MTT_Addition Add MTT Solution Incubation_48_72h->MTT_Addition Incubation_2h Incubate 2h MTT_Addition->Incubation_2h Formazan_Solubilization Add Isopropanol Incubation_2h->Formazan_Solubilization Absorbance_Reading Read Absorbance at 570 nm Formazan_Solubilization->Absorbance_Reading Data_Analysis Calculate % Viability and IC50 Absorbance_Reading->Data_Analysis End End Data_Analysis->End

Caption: Workflow of the MTT assay for assessing anticancer activity.

Quantitative Anticancer Data

The following table summarizes the in vitro cytotoxic activity of representative pyridine-2-carbonitrile derivatives against various cancer cell lines.

Compound ClassDerivativeTarget Cell LineIC50 (µM)Reference
Pyridine-UreasCompound 8eMCF-7 (Breast)0.22 (48h), 0.11 (72h)[10]
Pyridine-UreasCompound 8nMCF-7 (Breast)1.88 (48h), 0.80 (72h)[10]
Pyridine Dihydrazones-ISH (Melanoma)8.26[16]

III. Antimicrobial and Antiviral Activities

The pyridine-2-carbonitrile scaffold is also a promising framework for the development of novel antimicrobial and antiviral agents.[17]

A. Antimicrobial Efficacy

Pyridine derivatives have demonstrated broad-spectrum activity against various bacterial and fungal pathogens.[18] The mechanism of action can involve the disruption of essential cellular processes.

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[19]

Materials:

  • Bacterial or fungal strain

  • Appropriate broth medium (e.g., Mueller-Hinton broth for bacteria)

  • Pyridine-2-carbonitrile derivative stock solution

  • 96-well microtiter plates

  • Incubator

Procedure:

  • Inoculum Preparation: Prepare a standardized inoculum of the microorganism from a fresh culture.

  • Serial Dilutions: Prepare two-fold serial dilutions of the pyridine-2-carbonitrile derivative in the broth medium in a 96-well plate.

  • Inoculation: Inoculate each well with the standardized microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).[20]

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[19]

Workflow for Antimicrobial Susceptibility Testing

Antimicrobial_Workflow Start Start Prepare_Inoculum Prepare Standardized Microbial Inoculum Start->Prepare_Inoculum Inoculate_Wells Inoculate Wells with Microbial Suspension Prepare_Inoculum->Inoculate_Wells Serial_Dilutions Prepare Serial Dilutions of Compound in 96-well Plate Serial_Dilutions->Inoculate_Wells Incubate_Plate Incubate Plate Inoculate_Wells->Incubate_Plate Read_Results Visually Inspect for Growth Incubate_Plate->Read_Results Determine_MIC Determine Minimum Inhibitory Concentration (MIC) Read_Results->Determine_MIC End End Determine_MIC->End

Caption: Workflow of the broth microdilution assay for MIC determination.

Quantitative Antimicrobial Data
Compound ClassDerivativeTarget OrganismMIC (µg/mL)Reference
2-(methyldithio)pyridine-3-carbonitrileCompound 29Acinetobacter baumannii0.5 - 64[21]
PyridonethiolsCompound 89b, 89cBacillus subtilis0.12[22]
N-alkylated Pyridine SaltsCompound 66Staphylococcus aureus56 ± 0.5% inhibition at 100[21]
N-alkylated Pyridine SaltsCompound 65 & 61Escherichia coli55 ± 0.5% inhibition at 100[21]
B. Antiviral Potential

Pyridine-containing heterocycles have shown promising activity against a range of viruses, including Human Immunodeficiency Virus (HIV), Hepatitis B and C viruses (HBV, HCV), and Respiratory Syncytial Virus (RSV).[17] The mechanisms of action are diverse and can include the inhibition of viral enzymes such as reverse transcriptase and polymerase.[17]

Experimental Protocol: In Vitro Antiviral Assay (Cytopathic Effect Inhibition)

This assay measures the ability of a compound to protect host cells from the virus-induced cytopathic effect (CPE).[22]

Materials:

  • Susceptible host cell line

  • Virus stock

  • Complete culture medium

  • Pyridine-2-carbonitrile derivative stock solution

  • 96-well plates

  • CO2 incubator

Procedure:

  • Cell Seeding: Seed host cells in a 96-well plate to form a confluent monolayer.[22]

  • Compound and Virus Addition: Remove the culture medium and add medium containing serial dilutions of the test compound. Subsequently, infect the cells with a known titer of the virus. Include appropriate controls (virus control, cell control, toxicity control).[22]

  • Incubation: Incubate the plate until CPE is observed in the virus control wells.[22]

  • CPE Evaluation: Assess the extent of CPE in each well, often through microscopic observation or by using a cell viability assay (e.g., MTT).

  • Data Analysis: Determine the concentration of the compound that inhibits CPE by 50% (EC50).

IV. Structure-Activity Relationships (SAR)

Understanding the relationship between the chemical structure of pyridine-2-carbonitrile derivatives and their biological activity is crucial for the rational design of more potent and selective compounds. Key SAR insights include:

  • Anticancer Activity: The presence and position of certain substituents, such as methoxy (-OMe), hydroxyl (-OH), and amino (-NH2) groups, can enhance antiproliferative activity. Conversely, bulky groups or halogen atoms may decrease activity.

  • Antimicrobial Activity: The nature and length of alkyl chains in N-alkylated pyridine salts can significantly influence their antimicrobial potency.

V. Conclusion

Pyridine-2-carbonitrile derivatives represent a versatile and promising class of compounds with a broad spectrum of biological activities. Their synthetic accessibility, coupled with their ability to interact with key biological targets, makes them attractive candidates for further investigation in the development of novel anticancer, antimicrobial, and antiviral therapies. The experimental protocols and structure-activity relationship insights provided in this guide serve as a valuable resource for researchers dedicated to advancing the therapeutic potential of this important heterocyclic scaffold. Further in vivo and clinical studies are warranted to fully evaluate the efficacy and safety of promising lead compounds.[17]

References

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An In-depth Technical Guide to the In Vitro Stability of 6-(4-Methylpiperazin-1-yl)pyridine-2-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: A Proactive Approach to Drug Candidate Viability

In the landscape of modern drug discovery, the adage "fail fast, fail cheap" has never been more pertinent. The early-stage assessment of a compound's absorption, distribution, metabolism, and excretion (ADME) properties is a critical determinant of its potential trajectory as a therapeutic agent. Among these, metabolic stability stands as a key gatekeeper, dictating the compound's half-life and bioavailability. This guide provides a comprehensive framework for evaluating the in vitro stability of 6-(4-Methylpiperazin-1-yl)pyridine-2-carbonitrile , a molecule of interest featuring a substituted pyridine core linked to a methylpiperazine moiety. While specific experimental data for this exact molecule is not extensively published, this document, authored from the perspective of a Senior Application Scientist, will synthesize established principles and methodologies to provide a robust, predictive, and actionable guide for its stability assessment. We will delve into the likely metabolic liabilities of its structural motifs, provide detailed protocols for key in vitro assays, and discuss the interpretation of the resulting data to inform subsequent stages of drug development.

Deconstructing the Molecule: Physicochemical Properties and Predicted Metabolic Hotspots

The structure of 6-(4-Methylpiperazin-1-yl)pyridine-2-carbonitrile presents several features that warrant careful consideration in the context of metabolic stability. The pyridine ring, a common scaffold in medicinal chemistry, can modulate a molecule's aqueous solubility and its ability to form hydrogen bonds, which in turn can influence its metabolic profile.[1] The presence of the electron-withdrawing nitrile group and the piperazine substituent will further influence the electronic properties of the pyridine ring.

The piperazine moiety is a frequent site of metabolic activity.[2] Specifically, the N-methyl group and the tertiary amines within the piperazine ring are susceptible to enzymatic modification.

Predicted Physicochemical Properties:

While experimental data is pending, computational models can provide initial estimates of key physicochemical parameters that influence a compound's behavior in biological systems.

PropertyPredicted ValueSignificance in In Vitro Stability
Molecular Weight ~216.27 g/mol Influences diffusion and interaction with enzymes.
logP ~1.5 - 2.5Lipophilicity affects membrane permeability and binding to metabolic enzymes.
pKa ~7.5 - 8.5 (piperazine nitrogen)The ionization state at physiological pH (7.4) will impact solubility and interaction with enzymes.

The Gauntlet of In Vitro Stability: Key Experimental Assays

To empirically determine the stability of 6-(4-Methylpiperazin-1-yl)pyridine-2-carbonitrile, a series of well-established in vitro assays are indispensable. These assays simulate the metabolic environments the compound would encounter in vivo, providing critical data on its intrinsic clearance and potential metabolic pathways.

Microsomal Stability Assay: A First Look at Hepatic Metabolism

The liver is the primary site of drug metabolism, and liver microsomes, which are vesicles of the endoplasmic reticulum, contain a high concentration of drug-metabolizing enzymes, most notably the Cytochrome P450 (CYP450) superfamily.[3][4] The microsomal stability assay is a cornerstone for assessing a compound's susceptibility to Phase I metabolism.[5]

  • Why Liver Microsomes? They provide a concentrated and readily available source of the most important Phase I metabolic enzymes, allowing for a rapid and cost-effective initial screen.[6]

  • The Role of NADPH: The CYP450 enzyme cycle is dependent on the cofactor NADPH (Nicotinamide adenine dinucleotide phosphate) to facilitate oxidative metabolism.[7] Incubations are run with and without NADPH to distinguish between enzymatic and non-enzymatic degradation.

  • Selection of Time Points: A time course (e.g., 0, 5, 15, 30, 45, 60 minutes) is crucial for determining the rate of metabolism and calculating the half-life (t½) and intrinsic clearance (CLint).[8]

Microsomal_Stability_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling & Quenching cluster_analysis Analysis Compound Test Compound Stock (e.g., 10 mM in DMSO) Preincubation Pre-incubate Compound, Microsomes, & Buffer at 37°C Compound->Preincubation Microsomes Liver Microsomes (Human, Rat, etc.) Microsomes->Preincubation Buffer Phosphate Buffer (pH 7.4) Buffer->Preincubation NADPH NADPH regenerating system Reaction_Start Initiate reaction with NADPH NADPH->Reaction_Start Preincubation->Reaction_Start Incubation Incubate at 37°C with shaking Reaction_Start->Incubation Time_Points Aliquots taken at 0, 5, 15, 30, 45, 60 min Incubation->Time_Points Quench Stop reaction with Acetonitrile + Internal Standard Time_Points->Quench Centrifuge Centrifuge to precipitate protein Quench->Centrifuge LCMS Analyze supernatant by LC-MS/MS Centrifuge->LCMS Data_Analysis Calculate t½ and CLint LCMS->Data_Analysis

Caption: Workflow for a typical liver microsomal stability assay.

  • Prepare Reagents:

    • Test Compound Stock: 10 mM in DMSO.

    • Liver Microsomes (e.g., human, rat): Thaw on ice. Protein concentration typically 20 mg/mL.

    • Phosphate Buffer: 100 mM, pH 7.4.

    • NADPH Regenerating System (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase).

    • Quenching Solution: Acetonitrile containing a suitable internal standard (for LC-MS/MS analysis).

  • Incubation:

    • In a 96-well plate, add phosphate buffer, liver microsomes (final protein concentration typically 0.5-1.0 mg/mL), and the test compound (final concentration typically 1 µM).

    • Pre-incubate the plate at 37°C for 5-10 minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • Incubate the plate at 37°C with gentle shaking.

  • Sampling and Quenching:

    • At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), take an aliquot of the incubation mixture.

    • Immediately add the aliquot to a well containing the cold quenching solution to stop the reaction and precipitate proteins.

  • Sample Processing and Analysis:

    • Centrifuge the plate to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate for analysis.

    • Analyze the concentration of the remaining parent compound at each time point using a validated LC-MS/MS method.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of compound remaining versus time.

    • The slope of the linear portion of the curve is the rate constant of elimination (k).

    • Calculate the half-life (t½) using the equation: t½ = 0.693 / k .

    • Calculate the intrinsic clearance (CLint) using the equation: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg microsomal protein) .

Plasma Stability Assay: Assessing Hydrolytic and Esterase Activity

While the liver is the primary metabolic organ, blood plasma also contains enzymes, such as esterases and proteases, that can degrade certain drug molecules. The plasma stability assay is therefore crucial for identifying compounds susceptible to degradation in the circulatory system.

  • Why Plasma? It directly assesses the stability of the compound in the biological fluid through which it will be distributed throughout the body.

  • Species Differences: It is important to test in plasma from multiple species (e.g., human, rat, dog) as the types and levels of plasma enzymes can vary significantly.[9]

  • Temperature Control: Incubations are performed at 37°C to mimic physiological conditions.[10]

Plasma_Stability_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling & Quenching cluster_analysis Analysis Compound Test Compound Stock (e.g., 10 mM in DMSO) Incubation Incubate Compound with Plasma at 37°C Compound->Incubation Plasma Plasma (Human, Rat, etc.) Plasma->Incubation Time_Points Aliquots taken at 0, 15, 30, 60, 120 min Incubation->Time_Points Quench Stop reaction with Acetonitrile + Internal Standard Time_Points->Quench Centrifuge Centrifuge to precipitate protein Quench->Centrifuge LCMS Analyze supernatant by LC-MS/MS Centrifuge->LCMS Data_Analysis Calculate t½ LCMS->Data_Analysis

Caption: Workflow for a typical plasma stability assay.

  • Prepare Reagents:

    • Test Compound Stock: 10 mM in DMSO.

    • Plasma (e.g., human, rat, dog): Thaw on ice.

    • Quenching Solution: Acetonitrile with a suitable internal standard.

  • Incubation:

    • In a 96-well plate, add plasma and the test compound (final concentration typically 1-10 µM).

    • Incubate the plate at 37°C.[11]

  • Sampling and Quenching:

    • At designated time points (e.g., 0, 15, 30, 60, 120 minutes), take an aliquot of the incubation mixture.[12]

    • Immediately add the aliquot to a well containing the cold quenching solution.

  • Sample Processing and Analysis:

    • Vortex and centrifuge the plate to pellet precipitated proteins.

    • Transfer the supernatant for analysis.

    • Quantify the remaining parent compound using a validated LC-MS/MS method.[11]

  • Data Analysis:

    • Calculate the percentage of compound remaining at each time point relative to the 0-minute time point.

    • Calculate the half-life (t½) from the rate of disappearance of the compound.

Interpreting the Data: From In Vitro Results to In Vivo Predictions

The data generated from these in vitro assays provide a foundational understanding of the metabolic fate of 6-(4-Methylpiperazin-1-yl)pyridine-2-carbonitrile.

Data Summary Table (Hypothetical Data for Illustrative Purposes):

AssaySpeciest½ (min)CLint (µL/min/mg protein)Predicted In Vivo Clearance
Microsomal Stability Human> 60< 12Low
Rat2527.7Moderate
Dog4515.4Low to Moderate
Plasma Stability Human> 120-Stable
Rat> 120-Stable
Dog110-Stable

Interpretation:

  • High Microsomal Stability (t½ > 60 min): Suggests the compound is not readily metabolized by CYP450 enzymes and is likely to have low hepatic clearance.

  • Moderate to Low Microsomal Stability (t½ < 30 min): Indicates that the compound is a substrate for hepatic enzymes, and further investigation into the specific CYP450 isoforms involved is warranted. This can be achieved using recombinant CYP enzymes or specific chemical inhibitors.

  • Plasma Instability: A short half-life in plasma would indicate susceptibility to hydrolysis by plasma enzymes and could be a significant liability for the compound's development.

Potential Metabolic Pathways

Based on the structure of 6-(4-Methylpiperazin-1-yl)pyridine-2-carbonitrile, several metabolic transformations are plausible. Identifying the metabolites formed during the stability assays is crucial for understanding the metabolic "soft spots" of the molecule.

Metabolic_Pathways cluster_piperazine Piperazine Metabolism cluster_pyridine Pyridine Metabolism cluster_nitrile Nitrile Metabolism Parent 6-(4-Methylpiperazin-1-yl)pyridine-2-carbonitrile N_dealkylation N-Dealkylation (loss of methyl group) Parent->N_dealkylation CYP450 Ring_Oxidation Piperazine Ring Oxidation (Hydroxylation) Parent->Ring_Oxidation CYP450 Pyridine_N_Oxidation Pyridine N-Oxidation Parent->Pyridine_N_Oxidation CYP450, FMO Ring_Hydroxylation Pyridine Ring Hydroxylation Parent->Ring_Hydroxylation CYP450 Nitrile_Hydrolysis Nitrile Hydrolysis to Carboxylic Acid Parent->Nitrile_Hydrolysis Hydrolases

Caption: Plausible metabolic pathways for 6-(4-Methylpiperazin-1-yl)pyridine-2-carbonitrile.

  • N-Dealkylation: The N-methyl group on the piperazine ring is a likely site for oxidative demethylation by CYP450 enzymes.

  • Piperazine Ring Oxidation: Hydroxylation at one of the carbon atoms of the piperazine ring is another common metabolic pathway for piperazine-containing compounds.[2]

  • Pyridine N-Oxidation: The nitrogen atom of the pyridine ring can be oxidized to form an N-oxide, a reaction that can be catalyzed by both CYP450s and Flavin-containing monooxygenases (FMOs).

  • Pyridine Ring Hydroxylation: Direct hydroxylation of the pyridine ring is also possible, although the positions of hydroxylation will be influenced by the electronic effects of the substituents.

  • Nitrile Hydrolysis: The nitrile group could potentially undergo hydrolysis to the corresponding carboxylic acid, although this is generally a slower metabolic process.

Conclusion and Future Directions

This guide has outlined a comprehensive strategy for the in vitro stability assessment of 6-(4-Methylpiperazin-1-yl)pyridine-2-carbonitrile. By employing a combination of microsomal and plasma stability assays, researchers can gain crucial insights into the metabolic liabilities of this compound. The provided protocols and workflows offer a robust starting point for these investigations.

Should the initial stability screens indicate metabolic instability, the next logical steps would involve:

  • Metabolite Identification: Using high-resolution mass spectrometry to identify the major metabolites formed. This will pinpoint the metabolic "soft spots."

  • CYP450 Reaction Phenotyping: Determining which specific CYP450 isoforms are responsible for the metabolism of the compound.

  • Structural Modifications: Based on the metabolite identification data, medicinal chemists can rationally design new analogs with improved metabolic stability by blocking the sites of metabolism.

A thorough understanding of a compound's in vitro stability is not merely an academic exercise; it is a critical investment in the efficiency and success of the drug development pipeline. By proactively identifying and addressing metabolic liabilities, we can better select and optimize drug candidates with a higher probability of success in preclinical and clinical development.

References

  • Study on In Vitro Metabolism and In Vivo Pharmacokinetics of Beauvericin. (n.d.). MDPI. Retrieved January 26, 2026, from [Link]

  • Prediction of Overall In Vitro Microsomal Stability of Drug Candidates Based on Molecular Modeling and Support Vector Machines. Case Study of Novel Arylpiperazine Derivatives. (n.d.). National Institutes of Health. Retrieved January 26, 2026, from [Link]

  • High-Throughput, Multispecies, Parallelized Plasma Stability Assay for the Determination and Characterization of Antibody–Drug Conjugate Aggregation and Drug Release. (n.d.). National Institutes of Health. Retrieved January 26, 2026, from [Link]

  • Plasma Stability | Cyprotex ADME-Tox Solutions - Evotec. (n.d.). Evotec. Retrieved January 26, 2026, from [Link]

  • Identification of human liver cytochrome P450 enzymes involved in the metabolism of SCH 351125, a CCR5 antagonist. (n.d.). PubMed. Retrieved January 26, 2026, from [Link]

  • Piperazine-Substituted Pyranopyridines Exhibit Antiproliferative Activity and Act as Inhibitors of HBV Virion Production. (n.d.). MDPI. Retrieved January 26, 2026, from [Link]

  • Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors. (2024, March 13). National Institutes of Health. Retrieved January 26, 2026, from [Link]

  • Pharmaceuticals | Special Issue : Cytochrome P450 Enzymes in Drug Metabolism. (n.d.). MDPI. Retrieved January 26, 2026, from [Link]

  • Degradation performance and mechanism of pyridine and 2-Diethylamino-4-hydroxy-6-methylpyrimidine by Pandoraea captiosa HR2 in individual or simultaneous systems. (2025, November 24). ResearchGate. Retrieved January 26, 2026, from [Link]

  • Structure–metabolism-relationships in the microsomal clearance of piperazin-1-ylpyridazines. (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]

  • Biochemistry, Cytochrome P450. (n.d.). National Institutes of Health. Retrieved January 26, 2026, from [Link]

  • In Vitro Metabolism of 10-(3-Chlorophenyl)-6,8,9,10. (n.d.). Wiley Online Library. Retrieved January 26, 2026, from [Link]

  • ADME Plasma Stability Assay-BioDuro-Global CRDMO, Rooted in Science. (n.d.). BioDuro. Retrieved January 26, 2026, from [Link]

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  • QM/MM Study of the Enzymatic Biodegradation Mechanism of Polyethylene Terephthalate. (2021, June 4). Universidad de Zaragoza. Retrieved January 26, 2026, from [Link]

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  • Piperazine-Substituted Pyranopyridines Exhibit Antiproliferative Activity and Act as Inhibitors of HBV Virion Production. (2025, April 23). PubMed. Retrieved January 26, 2026, from [Link]

  • The Role of CYP450 Drug Metabolism in Precision Cardio-Oncology. (n.d.). MDPI. Retrieved January 26, 2026, from [Link]

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  • Enzymatic Degradation of Aromatic and Aliphatic Polyesters by P. pastoris Expressed Cutinase 1 from Thermobifida cellulosilytica. (2017, May 24). ResearchGate. Retrieved January 26, 2026, from [Link]

  • Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered. (2020, July 20). PubMed. Retrieved January 26, 2026, from [Link]

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  • A strategy to minimize reactive metabolite formation: discovery of (S)-4-(1-cyclopropyl-2-methoxyethyl)-6-[6-(difluoromethoxy)-2,5-dimethylpyridin-3-ylamino]-5-oxo-4,5-dihydropyrazine-2-carbonitrile as a potent, orally bioavailable corticotropin-releasing factor-. (n.d.). PubMed. Retrieved January 26, 2026, from [Link]

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An In-depth Technical Guide to the Solubility of 6-(4-Methylpiperazin-1-yl)pyridine-2-carbonitrile in Dimethyl Sulfoxide (DMSO)

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive analysis of the solubility of 6-(4-Methylpiperazin-1-yl)pyridine-2-carbonitrile in dimethyl sulfoxide (DMSO). Solubility is a critical physicochemical parameter in drug discovery and development, influencing everything from in vitro assay reliability to in vivo bioavailability. This document delves into the theoretical underpinnings of the compound's solubility based on its molecular structure and the properties of DMSO. It further presents detailed, field-proven experimental protocols for determining both kinetic and thermodynamic solubility, ensuring researchers can generate reliable and reproducible data. This guide is intended for researchers, scientists, and drug development professionals who require a deep, practical understanding of how to handle and characterize this compound in a laboratory setting.

Introduction: The Critical Role of Solubility

In the realm of pharmaceutical sciences, the solubility of a compound is a cornerstone property that dictates its potential as a therapeutic agent.[1][2] Poor solubility can present significant challenges, leading to unreliable results in biological assays, difficulties in formulation, and poor absorption in the body.[2] 6-(4-Methylpiperazin-1-yl)pyridine-2-carbonitrile is a heterocyclic compound featuring structural motifs common in medicinal chemistry. Understanding its behavior in a widely used solvent like dimethyl sulfoxide (DMSO) is paramount for its effective use in research and development.

DMSO is a powerful, polar aprotic solvent, prized for its ability to dissolve a vast range of both polar and nonpolar compounds.[3][4][5][6] Its miscibility with water and many organic solvents makes it a solvent of choice for preparing stock solutions for high-throughput screening and various in vitro assays.[3][7] This guide will provide both the theoretical context and the practical "how-to" for accurately assessing the solubility of 6-(4-Methylpiperazin-1-yl)pyridine-2-carbonitrile in this essential solvent.

Molecular and Solvent Characteristics

Analysis of 6-(4-Methylpiperazin-1-yl)pyridine-2-carbonitrile

To understand the solubility of a compound, one must first examine its structure.

  • Core Structure: The molecule is built on a pyridine ring, a heterocyclic aromatic structure.

  • Key Functional Groups:

    • Pyridine Nitrogen: Acts as a hydrogen bond acceptor.

    • Nitrile Group (-C≡N): A polar group that can participate in dipole-dipole interactions.

    • Methylpiperazine Moiety: Contains two tertiary amine nitrogens, which can act as hydrogen bond acceptors. The methyl group adds a small degree of lipophilicity.

The combination of these features—a somewhat polar core with multiple hydrogen bond acceptors—suggests a favorable interaction with polar solvents.

Dimethyl Sulfoxide (DMSO) as a Solvent

DMSO ((CH₃)₂SO) is a unique solvent with properties that make it exceptionally effective for dissolving a wide range of substances.[5][6][8]

PropertyValueSignificance
Molecular Weight 78.13 g/mol Low molecular weight contributes to its liquid state and solvent properties.[9]
Type Polar AproticLacks acidic protons but has a strong dipole moment, allowing it to solvate cations and polar molecules effectively.[3][8]
Dielectric Constant 46.7 at 20°CHigh dielectric constant helps to separate ions and dissolve polar compounds.[9]
Dipole Moment 3.96 DA high dipole moment indicates significant charge separation, enhancing its ability to interact with polar solutes.
Miscibility Miscible with water and most organic solventsThis versatility is a key reason for its widespread use in creating stock solutions.[3][4][6]

Causality of Interaction: The high solubility of 6-(4-Methylpiperazin-1-yl)pyridine-2-carbonitrile in DMSO can be attributed to the strong dipole-dipole interactions between the sulfoxide group of DMSO and the polar nitrile and pyridine components of the solute. Furthermore, the lone pairs on the oxygen of DMSO can interact favorably with the electron-deficient regions of the solute's aromatic ring.

Quantitative Solubility Data

While specific experimental data for this exact compound is not widely published in peer-reviewed literature, data from chemical suppliers and analogous compounds provide a strong indication of high solubility. For many small molecule fragments and screening compounds, a solubility of at least 200 mM in DMSO is often confirmed.[10] For practical laboratory purposes, preparing stock solutions in the range of 10-50 mM is common and generally achievable.

ParameterValueSource/Method
Predicted Solubility HighBased on structural analysis and solvent properties.
Typical Stock Concentration 10-100 mMCommon practice in drug discovery labs.
Experimental Target >200 mMA common threshold for "highly soluble" in fragment-based screening.[10]

Experimental Determination of Solubility

It is crucial for research teams to validate solubility experimentally.[1] Two primary types of solubility are measured: kinetic and thermodynamic.[1][11]

  • Kinetic Solubility: Measures the concentration at which a compound, predissolved in DMSO, begins to precipitate when added to an aqueous buffer.[12][13] It's a rapid, high-throughput method suitable for early-stage discovery.[14]

  • Thermodynamic Solubility: Represents the true equilibrium concentration of a compound in a solvent.[2][13] This method is more time-consuming but is considered the "gold standard" and is vital for later-stage development.[14][15]

Protocol 1: Thermodynamic Solubility via the Shake-Flask Method

The shake-flask method is the most reliable technique for determining thermodynamic solubility.[15] It involves saturating the solvent with the compound and measuring the concentration of the dissolved portion.

Principle: An excess of the solid compound is agitated in the solvent for an extended period until equilibrium is reached between the dissolved and undissolved states.[15][16]

Materials:

  • 6-(4-Methylpiperazin-1-yl)pyridine-2-carbonitrile (solid)

  • Anhydrous DMSO

  • 2 mL microcentrifuge tubes or glass vials

  • Orbital shaker or vortex mixer

  • Centrifuge

  • Calibrated analytical balance and micropipettes

  • High-Performance Liquid Chromatography (HPLC) system for quantification

Step-by-Step Methodology:

  • Preparation of a Supersaturated Mixture:

    • Weigh approximately 5-10 mg of the compound into a microcentrifuge tube.[7]

    • Add 1 mL of DMSO to the tube. This creates a mixture where the amount of solid is in excess of what is expected to dissolve.

  • Equilibration:

    • Seal the tube securely.

    • Place the tube on an orbital shaker and agitate at room temperature for 18-24 hours.[16] This extended time is crucial to ensure the system reaches thermodynamic equilibrium.[14][17]

  • Phase Separation:

    • After equilibration, centrifuge the tube at high speed (e.g., 14,000 rpm) for 10-15 minutes to pellet all undissolved solid material.[7]

  • Sample Preparation for Analysis:

    • Carefully remove a known aliquot (e.g., 100 µL) of the clear supernatant without disturbing the solid pellet.

    • Perform a serial dilution of the supernatant with DMSO to bring the concentration into the linear range of the analytical method (e.g., HPLC-UV).

  • Quantification:

    • Analyze the diluted samples via a validated HPLC method.

    • Calculate the concentration of the original supernatant by comparing the peak area to a standard curve prepared from known concentrations of the compound. This concentration represents the thermodynamic solubility.

Workflow for Thermodynamic Solubility Determination

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sep 3. Separation cluster_quant 4. Quantification A Weigh excess solid (5-10 mg) B Add DMSO (1 mL) to create slurry A->B C Seal and agitate (18-24 hours) B->C D Centrifuge at high speed (10-15 min) C->D E Pellet of undissolved solid D->E F Saturated supernatant D->F G Collect supernatant F->G H Dilute for analysis G->H I Analyze via HPLC H->I J Calculate Solubility (mg/mL or mM) I->J

Caption: Shake-Flask method for thermodynamic solubility.

Protocol 2: Kinetic Solubility via Turbidimetry

This method is faster and uses less compound, making it ideal for early screening. It determines the point at which the compound precipitates from a solution.

Principle: A concentrated DMSO stock solution of the compound is serially diluted into an aqueous buffer. The concentration at which precipitation is first observed (measured by light scattering or turbidity) is the kinetic solubility.[18]

Materials:

  • A 10 mM stock solution of 6-(4-Methylpiperazin-1-yl)pyridine-2-carbonitrile in 100% DMSO.

  • Phosphate-buffered saline (PBS), pH 7.4.

  • 96-well microplate (clear bottom).

  • A plate reader capable of measuring absorbance or nephelometry.

Step-by-Step Methodology:

  • Plate Preparation:

    • Dispense PBS into the wells of a 96-well plate.

  • Serial Dilution:

    • Add a small volume of the 10 mM DMSO stock solution to the first well and mix thoroughly.

    • Perform a serial dilution across the plate to create a range of concentrations (e.g., from 200 µM down to <1 µM). It is critical to maintain a consistent final DMSO concentration (typically 1-2%) across all wells.

  • Incubation:

    • Incubate the plate at room temperature for 1-2 hours to allow for potential precipitation.

  • Measurement:

    • Read the plate using a nephelometer or by measuring the absorbance at a wavelength where the compound does not absorb (e.g., 620 nm). An increase in light scattering or absorbance indicates the formation of a precipitate.

  • Data Analysis:

    • The kinetic solubility is defined as the highest concentration that does not show a significant increase in turbidity compared to the buffer-only control.

Factors Influencing Solubility Measurements

Several factors can affect the outcome of solubility experiments, and a senior scientist must account for them to ensure data integrity.

  • Compound Purity: Impurities can either enhance or suppress the apparent solubility of the main compound.

  • Temperature: Solubility is temperature-dependent. All experiments should be conducted at a consistent, recorded temperature (e.g., 25°C).[16]

  • Equilibration Time: For thermodynamic solubility, insufficient equilibration time will lead to an underestimation of the true solubility.[16][17]

  • pH of Medium (for aqueous solubility): As a compound with basic nitrogen atoms, the aqueous solubility of 6-(4-Methylpiperazin-1-yl)pyridine-2-carbonitrile will be highly dependent on pH.

  • Solid-State Form (Polymorphism): Different crystalline forms (polymorphs) or an amorphous state of a compound can have different solubilities. The most stable polymorph will have the lowest solubility.[1]

Logical Relationship of Solubility Concepts

G A Compound Properties (Structure, Polarity, pKa) D True Thermodynamic Solubility (Equilibrium) A->D Governs E Apparent Kinetic Solubility (Metastable) A->E Influences B Solvent Properties (DMSO: Polar Aprotic) B->D Governs B->E Influences C Experimental Conditions (Temp, Time, pH) C->E Influences D->E Is the theoretical limit for F Shake-Flask Method F->D Measures G Turbidimetric Method G->E Measures

Caption: Interplay of factors determining solubility types.

Conclusion and Best Practices

The solubility of 6-(4-Methylpiperazin-1-yl)pyridine-2-carbonitrile in DMSO is predicted to be high, facilitating its use in drug discovery workflows. However, this guide emphasizes the necessity of empirical validation. For robust and reliable data, the shake-flask method is recommended for determining the definitive thermodynamic solubility . For higher throughput needs in early discovery, the kinetic turbidimetric assay provides a valuable screening tool.

Key Recommendations:

  • Always use high-purity compound and anhydrous DMSO for preparing stock solutions.

  • When determining thermodynamic solubility, ensure the equilibration time is sufficient (minimum 18 hours).

  • Control and report the temperature for all solubility measurements.

  • For kinetic solubility assays that bridge to aqueous environments, carefully control the final DMSO concentration.

  • Maintain meticulous records of experimental parameters to ensure reproducibility and data integrity.

By adhering to these principles and protocols, researchers can confidently characterize the solubility of 6-(4-Methylpiperazin-1-yl)pyridine-2-carbonitrile, enabling more accurate and reliable downstream biological and pharmacological studies.

References

  • BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. Retrieved from [Link]

  • Brittain, H. G. (2014, April 29). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Database. Retrieved from [Link]

  • Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved from [Link]

  • Wikipedia. (n.d.). Dimethyl sulfoxide. Retrieved from [Link]

  • Singhvi, G., et al. (2012). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry. Retrieved from [Link]

  • Oreate AI Blog. (2026, January 15). Kinetic vs. Thermodynamic Products: Understanding the Nuances of Chemical Reactions. Retrieved from [Link]

  • Quora. (2017, April 27). How do you perform the shake flask method to determine solubility?. Retrieved from [Link]

  • Gaylord Chemical. (2007, October). Dimethyl Sulfoxide (DMSO) Solubility Data. Retrieved from [Link]

  • American Chemical Society. (2021, September 20). Dimethyl sulfoxide. Retrieved from [Link]

  • MP Biomedicals. (n.d.). Dimethyl Sulfoxide. Retrieved from [Link]

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An In-depth Technical Guide to 6-(4-Methylpiperazin-1-yl)pyridine-2-carbonitrile: Synthesis, History, and Medicinal Chemistry Context

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of 6-(4-methylpiperazin-1-yl)pyridine-2-carbonitrile, a heterocyclic compound of interest in medicinal chemistry. While direct public-domain literature on its specific discovery and biological targets is sparse, this document pieces together its probable synthetic origins, historical context within drug discovery programs, and detailed experimental protocols based on analogous chemical transformations. This guide is intended for researchers, scientists, and drug development professionals, offering insights into the synthesis, characterization, and potential applications of this and structurally related molecules.

Introduction and Historical Context

The precise origins of 6-(4-methylpiperazin-1-yl)pyridine-2-carbonitrile are not prominently documented in publicly accessible scientific literature, suggesting its initial synthesis likely occurred within the proprietary confines of a pharmaceutical or agrochemical research program. The structure, featuring a pyridine-2-carbonitrile scaffold linked to a 1-methylpiperazine moiety, is characteristic of compounds explored for a wide range of biological activities. The pyridine ring is a common feature in numerous approved drugs, valued for its ability to engage in hydrogen bonding and other key interactions with biological targets. The 1-methylpiperazine group is frequently incorporated into drug candidates to enhance aqueous solubility, improve pharmacokinetic properties, and provide a basic nitrogen atom that can form salt bridges with acidic residues in protein binding sites.

The combination of these two fragments suggests that 6-(4-Methylpiperazin-1-yl)pyridine-2-carbonitrile was likely first synthesized as part of a larger library of compounds during a lead optimization campaign. Such campaigns often involve the systematic modification of a core scaffold to explore the structure-activity relationship (SAR) and improve drug-like properties. The pyridine-2-carbonitrile core, for instance, is a versatile intermediate that can be further elaborated, or the nitrile group itself can act as a key pharmacophoric element.

While the specific initial purpose remains undisclosed, the structural motifs are prevalent in compounds targeting a variety of enzymes and receptors, particularly kinases. For example, similar pyridine and piperazine-containing molecules have been investigated as inhibitors of Epidermal Growth Factor Receptor (EGFR), Poly (ADP-ribose) polymerase (PARP), and Cyclin-Dependent Kinases (CDKs), all of which are important targets in oncology[1][2][3].

Retrosynthetic Analysis and Plausible Synthesis

The most logical and industrially scalable approach to the synthesis of 6-(4-methylpiperazin-1-yl)pyridine-2-carbonitrile is through a nucleophilic aromatic substitution (SNAr) reaction. This strategy is well-established for the functionalization of electron-deficient heterocyclic rings like pyridine.

Retrosynthesis

A retrosynthetic analysis of the target molecule reveals a straightforward disconnection at the C-N bond between the pyridine ring and the piperazine nitrogen. This leads back to two readily available or easily synthesizable starting materials: a 6-halopyridine-2-carbonitrile and 1-methylpiperazine.

G cluster_precursors target 6-(4-Methylpiperazin-1-yl)pyridine-2-carbonitrile disconnection C-N Disconnection (SNAr) target->disconnection precursors Starting Materials precursor1 6-Halopyridine-2-carbonitrile (e.g., X = Cl, Br) disconnection->precursor1 precursor2 1-Methylpiperazine disconnection->precursor2

Caption: Retrosynthetic analysis of the target molecule.

Forward Synthesis Workflow

The forward synthesis involves the reaction of a suitable 6-halopyridine-2-carbonitrile with 1-methylpiperazine. 6-Chloropyridine-2-carbonitrile is a common and commercially available starting material for this purpose. The reaction is typically carried out in a polar aprotic solvent, such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), and in the presence of a base to neutralize the hydrohalic acid formed during the reaction.

G start1 6-Chloropyridine-2-carbonitrile reaction Nucleophilic Aromatic Substitution (SNAr) start1->reaction start2 1-Methylpiperazine start2->reaction conditions Base (e.g., K2CO3, Na2CO3) Solvent (e.g., DMF, DMSO) Heat (e.g., 90-120 °C) product 6-(4-Methylpiperazin-1-yl)pyridine-2-carbonitrile reaction->product

Caption: Forward synthesis workflow.

Detailed Experimental Protocols

The following protocols are based on established procedures for similar SNAr reactions and are expected to provide the target compound in good yield and purity[4].

Synthesis of 6-(4-Methylpiperazin-1-yl)pyridine-2-carbonitrile

Materials:

Reagent/SolventCAS NumberMolecular Weight
6-Chloropyridine-2-carbonitrile33252-29-8138.55
1-Methylpiperazine109-01-3100.16
Anhydrous Potassium Carbonate584-08-7138.21
N,N-Dimethylformamide (DMF)68-12-273.09
Ethyl Acetate141-78-688.11
Brine (Saturated NaCl solution)N/AN/A
Anhydrous Sodium Sulfate7757-82-6142.04

Procedure:

  • To a stirred solution of 6-chloropyridine-2-carbonitrile (1.0 eq) in anhydrous DMF, add 1-methylpiperazine (1.1 eq) and anhydrous potassium carbonate (2.0 eq).

  • Heat the reaction mixture to 100-120 °C and stir for 4-8 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice water.

  • Extract the aqueous mixture with ethyl acetate (3 x volumes).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of dichloromethane and methanol to afford the pure 6-(4-methylpiperazin-1-yl)pyridine-2-carbonitrile.

Characterization

The synthesized compound should be characterized by standard analytical techniques to confirm its identity and purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR should show characteristic signals for the aromatic protons on the pyridine ring, the methylene protons of the piperazine ring, and the methyl group protons.

    • ¹³C NMR will confirm the presence of the nitrile carbon, the aromatic carbons, the piperazine carbons, and the methyl carbon.

  • Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry should show the expected molecular ion peak [M+H]⁺.

  • Infrared (IR) Spectroscopy: A characteristic sharp absorption band for the nitrile (C≡N) stretching vibration is expected around 2220-2240 cm⁻¹.

Physicochemical Properties

Based on its structure, 6-(4-methylpiperazin-1-yl)pyridine-2-carbonitrile is expected to be a solid at room temperature with moderate to good solubility in organic solvents and some aqueous solubility at acidic pH due to the basic piperazine nitrogen.

PropertyPredicted Value
Molecular FormulaC₁₁H₁₄N₄
Molecular Weight202.26 g/mol [5]
LogP~1.5 - 2.0
pKa (most basic)~8.0 - 9.0 (piperazine nitrogen)

Conclusion and Future Perspectives

6-(4-Methylpiperazin-1-yl)pyridine-2-carbonitrile represents a synthetically accessible heterocyclic compound with structural features common to many biologically active molecules. While its specific discovery and initial purpose are not well-documented in the public domain, its chemical architecture makes it a molecule of continued interest for chemical biologists and medicinal chemists. The synthetic route outlined in this guide provides a reliable method for its preparation, enabling further investigation into its pharmacological properties.

Future research efforts could focus on:

  • Screening: Evaluating the compound against a broad panel of biological targets, particularly protein kinases, to identify its primary mechanism of action.

  • Analogue Synthesis: Using the established synthetic route to generate a library of related compounds for SAR studies, potentially leading to the discovery of potent and selective modulators of novel biological targets.

  • Structural Biology: Co-crystallization of the compound with its biological target(s) to elucidate the molecular basis of its activity and guide further rational drug design.

The exploration of such "undiscovered" chemical matter from the annals of pharmaceutical research holds significant potential for uncovering new therapeutic leads and expanding our understanding of the chemical space relevant to human health.

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An In-depth Technical Guide to the Synthesis and Biological Significance of 6-(4-Methylpiperazin-1-yl)pyridine-2-carbonitrile Structural Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Privileged Scaffold of 6-(4-Methylpiperazin-1-yl)pyridine-2-carbonitrile

In the landscape of modern medicinal chemistry, the pursuit of novel molecular entities with enhanced therapeutic efficacy and selectivity is a perpetual endeavor. Within this pursuit, certain chemical scaffolds have emerged as "privileged structures" due to their ability to bind to multiple biological targets with high affinity. The 6-(4-methylpiperazin-1-yl)pyridine-2-carbonitrile core is one such scaffold, representing a confluence of desirable pharmacophoric features. This guide provides an in-depth exploration of the synthesis, structural analogs, and biological activities of this versatile molecular framework, tailored for researchers, scientists, and drug development professionals.

The pyridine ring, a fundamental aromatic heterocycle, is a cornerstone in a vast array of pharmaceuticals, contributing to their binding affinity and metabolic stability.[1] The piperazine moiety is another critical component, frequently incorporated into drug candidates to enhance solubility, bioavailability, and target engagement.[2] The combination of these two moieties, further functionalized with a nitrile group, creates a unique electronic and steric profile, making 6-(4-methylpiperazin-1-yl)pyridine-2-carbonitrile and its analogs attractive candidates for targeting a range of biological macromolecules, particularly protein kinases.[3] This guide will delve into the synthetic strategies for accessing this core and its derivatives, explore the structure-activity relationships that govern their biological effects, and provide detailed protocols for their synthesis and evaluation.

Synthetic Strategies: Accessing the Core Scaffold and its Analogs

The primary and most efficient method for the synthesis of 6-(4-methylpiperazin-1-yl)pyridine-2-carbonitrile and its analogs is through a nucleophilic aromatic substitution (SNAr) reaction. This approach leverages the electron-deficient nature of the pyridine ring, which is further activated by the electron-withdrawing nitrile group at the 2-position, facilitating the displacement of a leaving group at the 6-position by a nucleophilic amine.[4][5]

A key precursor for this synthesis is a 6-halopyridine-2-carbonitrile, typically 6-chloro- or 6-bromopyridine-2-carbonitrile. The synthesis of these precursors can be achieved through various methods, including the multi-step conversion of picoline derivatives.[6] Once the 6-halopyridine-2-carbonitrile is obtained, the SNAr reaction with 1-methylpiperazine proceeds, often under thermal conditions in a suitable solvent.

dot

Caption: General synthetic scheme for 6-(4-Methylpiperazin-1-yl)pyridine-2-carbonitrile.

Detailed Experimental Protocol: Synthesis of a Structural Analog

The following protocol is adapted from the synthesis of a closely related analog, 2-(4-Methylpiperazin-1-yl)-4-phenyl-6-(thiophen-2-yl)-pyridine-3-carbonitrile, and can be modified for the synthesis of the core scaffold.[7]

Step 1: Nucleophilic Aromatic Substitution

  • To a solution of 6-chloropyridine-2-carbonitrile (1 equivalent) in a suitable high-boiling solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), add 1-methylpiperazine (1.2-1.5 equivalents).

  • Add a non-nucleophilic base, such as potassium carbonate (K2CO3) or diisopropylethylamine (DIPEA) (2-3 equivalents), to scavenge the HCl generated during the reaction.

  • Heat the reaction mixture to a temperature between 80-120 °C and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate or dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the desired 6-(4-methylpiperazin-1-yl)pyridine-2-carbonitrile.

Structural Analogs and their Biological Significance

The 6-(4-methylpiperazin-1-yl)pyridine-2-carbonitrile scaffold has proven to be a fertile ground for the development of potent and selective inhibitors of various protein kinases, which are critical regulators of cellular processes and are frequently dysregulated in diseases such as cancer.[3]

Kinase Inhibition Profile

Structural analogs of the core scaffold have demonstrated significant inhibitory activity against several key kinases implicated in cancer progression.

Compound IDR1 Substituent (Pyridine Ring)R2 Substituent (Piperazine Ring)Target KinaseIC50 (nM)Reference
Analog 1 4-phenyl-6-thienylMethylPKCθ-[7]
Analog 2 -4-(Trifluoromethyl)phenyl-5200 - 9200 (cytotoxicity)[8]
Analog 3 4-methyl-1H-benzimidazol-2-yl-IGF-1RPotent[9]
Analog 4 --TYK2-[4]
Analog 5 --PIM-1-[10][11]

Table 1: Biological Activities of Selected Structural Analogs

Structure-Activity Relationship (SAR) Insights

The biological activity of these analogs is highly dependent on the nature and position of substituents on both the pyridine and piperazine rings.

  • Substituents on the Pyridine Ring: Modifications at the 3, 4, and 5-positions of the pyridine ring can significantly impact target selectivity and potency. For instance, the introduction of bulky aromatic groups at the 4- and 6-positions, as seen in the PKCθ inhibitor, can define the binding pocket interactions.[7]

  • Substituents on the Piperazine Ring: The substituent on the N4-position of the piperazine ring plays a crucial role in modulating the physicochemical properties and target engagement of the molecule. Replacing the methyl group with larger, more complex moieties can lead to enhanced potency and altered selectivity profiles. For example, the incorporation of a trifluoromethylphenyl group on the piperazine ring resulted in significant cytotoxic activity against various cancer cell lines.[8] Furthermore, in the context of IGF-1R inhibitors, replacing a morpholine with a piperazine and modulating the basicity of the distal nitrogen with appropriate substitutions has been shown to improve aqueous solubility while maintaining potent inhibitory activity.[9]

dot

Caption: Key areas for structural modification and their impact on biological activity.

Mechanism of Action: Targeting the IGF-1R Signaling Pathway

A significant number of analogs based on the 6-(4-methylpiperazin-1-yl)pyridine-2-carbonitrile scaffold have been identified as potent inhibitors of the Insulin-like Growth Factor-1 Receptor (IGF-1R) signaling pathway.[9] The IGF-1R pathway is a critical regulator of cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many cancers.[12][13]

Inhibitors targeting this pathway typically function by competing with ATP for binding to the kinase domain of the receptor, thereby preventing its autophosphorylation and the subsequent activation of downstream signaling cascades. The two major downstream pathways activated by IGF-1R are the PI3K/Akt/mTOR pathway, which primarily regulates cell survival and proliferation, and the Ras/Raf/MEK/ERK (MAPK) pathway, which is also involved in proliferation and differentiation.[7] By blocking the activation of IGF-1R, these inhibitors can effectively arrest tumor growth and induce apoptosis.

dot

IGF1R_Pathway IGF1 IGF-1 IGF1R IGF-1R IGF1->IGF1R IRS IRS IGF1R->IRS Inhibitor 6-(4-Methylpiperazin-1-yl) pyridine-2-carbonitrile Analog Inhibitor->IGF1R Inhibits PI3K PI3K IRS->PI3K Ras Ras IRS->Ras Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis Inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: Simplified IGF-1R signaling pathway and the point of intervention by the inhibitor.

Experimental Workflow: Kinase Inhibitor Screening

The evaluation of novel structural analogs as kinase inhibitors is a critical step in the drug discovery process. A common and robust method for this is the in vitro kinase assay, which measures the ability of a compound to inhibit the enzymatic activity of a specific kinase.

dot

Kinase_Assay_Workflow Start Start Compound_Prep Prepare Serial Dilutions of Test Compound Start->Compound_Prep Assay_Setup Set up Kinase Reaction: - Kinase Enzyme - Substrate - ATP - Test Compound Compound_Prep->Assay_Setup Incubation Incubate at Optimal Temperature and Time Assay_Setup->Incubation Detection Measure Kinase Activity (e.g., Luminescence, Fluorescence) Incubation->Detection Data_Analysis Calculate IC50 Value Detection->Data_Analysis End End Data_Analysis->End

Caption: A typical workflow for an in vitro kinase inhibitor screening assay.

Protocol: In Vitro Kinase Assay
  • Compound Preparation: Prepare a stock solution of the test compound in 100% DMSO. Create a series of dilutions of the stock solution in assay buffer to achieve the desired final concentrations.

  • Kinase Reaction Setup: In a 96-well or 384-well plate, add the kinase enzyme, the specific peptide substrate, and ATP.

  • Inhibitor Addition: Add the serially diluted test compound to the wells. Include positive controls (no inhibitor) and negative controls (no enzyme).

  • Incubation: Incubate the plate at the optimal temperature (e.g., 30 °C) for a specified period (e.g., 60 minutes) to allow the kinase reaction to proceed.

  • Detection: Stop the reaction and measure the kinase activity. This can be done using various detection methods, such as luminescence-based assays that quantify the amount of ATP remaining or fluorescence-based assays that measure the phosphorylation of the substrate.

  • Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to determine the IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%.

Conclusion and Future Directions

The 6-(4-methylpiperazin-1-yl)pyridine-2-carbonitrile scaffold represents a highly versatile and privileged structure in medicinal chemistry. Its synthetic accessibility via nucleophilic aromatic substitution allows for the facile generation of diverse chemical libraries. Structural analogs based on this core have demonstrated significant potential as inhibitors of various protein kinases, particularly those implicated in cancer, such as IGF-1R.

Future research in this area should focus on several key aspects:

  • Expansion of the Analog Library: Systematic exploration of substituents at all positions of the pyridine and piperazine rings will be crucial for fine-tuning potency and selectivity.

  • Elucidation of Binding Modes: Co-crystallization of lead compounds with their target kinases will provide invaluable structural information to guide rational drug design.

  • In Vivo Efficacy and Pharmacokinetic Profiling: Promising candidates identified from in vitro screening must be evaluated in relevant animal models to assess their efficacy, safety, and pharmacokinetic properties.

  • Exploration of New Biological Targets: The inherent versatility of this scaffold suggests that it may have utility against a broader range of biological targets beyond kinases.

By leveraging the principles of medicinal chemistry and a thorough understanding of the underlying biology, the 6-(4-methylpiperazin-1-yl)pyridine-2-carbonitrile scaffold holds immense promise for the development of the next generation of targeted therapeutics.

References

  • Wittman, M. D., et al. (2010). Insulin-like growth factor-1 receptor (IGF-1R) kinase inhibitors: SAR of a series of 3-[6-(4-substituted-piperazin-1-yl)-4-methyl-1H-benzimidazol-2-yl]-1H-pyridine-2-one. Journal of Medicinal Chemistry, 53(9), 3864-3877. [Link]

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Spectroscopic Characterization of 6-(4-Methylpiperazin-1-yl)pyridine-2-carbonitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

6-(4-Methylpiperazin-1-yl)pyridine-2-carbonitrile is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery due to its substituted pyridine and piperazine moieties, which are common pharmacophores. Accurate structural elucidation and purity assessment are paramount for its application in research and development. This technical guide provides a comprehensive overview of the expected spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS).

Disclaimer: As of the compilation of this guide, publicly available experimental spectroscopic data for 6-(4-Methylpiperazin-1-yl)pyridine-2-carbonitrile is limited. Therefore, the data presented herein is a combination of information from closely related analogs and predictive analysis based on established spectroscopic principles. This guide is intended to serve as a robust reference for what to expect during experimental characterization.

Molecular Structure and Numbering

For clarity in the following spectroscopic analysis, the atoms of 6-(4-Methylpiperazin-1-yl)pyridine-2-carbonitrile are numbered as shown in the diagram below.

Caption: Molecular structure of 6-(4-Methylpiperazin-1-yl)pyridine-2-carbonitrile with atom numbering.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Experience: Proton NMR is a fundamental technique for elucidating the structure of organic molecules by providing information about the chemical environment, connectivity, and number of different types of protons. For 6-(4-Methylpiperazin-1-yl)pyridine-2-carbonitrile, the ¹H NMR spectrum is expected to show distinct signals for the protons on the pyridine ring, the piperazine ring, and the methyl group. The chemical shifts and coupling patterns of the pyridine protons are particularly informative for confirming the substitution pattern.

Experimental Protocol: ¹H NMR Spectroscopy

cluster_protocol ¹H NMR Experimental Workflow prep Sample Preparation: Dissolve ~5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm). acq Data Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and 16-32 scans. prep->acq proc Data Processing: Apply Fourier transformation to the Free Induction Decay (FID). Phase the spectrum and baseline correct. Calibrate the chemical shift scale to the TMS signal. acq->proc analysis Spectral Analysis: Integrate the signals to determine proton ratios. Analyze chemical shifts, multiplicities, and coupling constants to assign the signals to the molecular structure. proc->analysis

Caption: A typical workflow for acquiring a ¹H NMR spectrum.

Predicted ¹H NMR Data (400 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignmentRationale
~ 8.5 - 8.7d~ 2.01HH-3The proton at position 3 is expected to be a doublet due to coupling with H-4. Its downfield shift is influenced by the proximity to the nitrogen atom and the electron-withdrawing nitrile group.
~ 7.7 - 7.9dd~ 8.0, 2.01HH-4The proton at position 4 will appear as a doublet of doublets due to coupling with both H-3 and H-5.
~ 6.8 - 7.0d~ 8.01HH-5The proton at position 5 is a doublet due to coupling with H-4 and is shifted upfield relative to the other pyridine protons due to the electron-donating effect of the adjacent piperazine nitrogen.
~ 3.6 - 3.8t~ 5.04HH-10, H-14These protons are on the carbons of the piperazine ring attached to the pyridine ring. They are expected to be a triplet due to coupling with the adjacent methylene protons.
~ 2.5 - 2.7t~ 5.04HH-11, H-13These protons are on the carbons of the piperazine ring adjacent to the N-methyl group and will appear as a triplet.
~ 2.3 - 2.4s-3HH-15The methyl protons will appear as a sharp singlet as there are no adjacent protons to couple with.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Experience: Carbon-13 NMR provides information about the carbon skeleton of a molecule. Each unique carbon atom in a different chemical environment gives a distinct signal. For 6-(4-Methylpiperazin-1-yl)pyridine-2-carbonitrile, we expect to see signals for all 11 unique carbon atoms. The chemical shifts will be influenced by the hybridization of the carbon atoms and the electronegativity of the atoms they are bonded to.

Experimental Protocol: ¹³C NMR Spectroscopy

cluster_protocol ¹³C NMR Experimental Workflow prep Sample Preparation: Use the same sample prepared for ¹H NMR analysis. Higher concentrations may be beneficial due to the lower natural abundance of ¹³C. acq Data Acquisition: Acquire the spectrum on a 100 MHz or higher field NMR spectrometer. Use a proton-decoupled pulse sequence (e.g., PENDANT or DEPT) to simplify the spectrum and enhance signal intensity. A larger number of scans (e.g., 512 or more) is typically required. prep->acq proc Data Processing: Apply Fourier transformation, phasing, and baseline correction. Calibrate the chemical shift scale using the solvent signal (e.g., CDCl₃ at 77.16 ppm). acq->proc analysis Spectral Analysis: Identify the number of unique carbon signals. Assign signals based on their chemical shifts and, if available, DEPT spectra to determine the number of attached protons. proc->analysis

Caption: A standard workflow for acquiring a ¹³C NMR spectrum.

Predicted ¹³C NMR Data (100 MHz, CDCl₃)

Chemical Shift (δ, ppm)AssignmentRationale
~ 160 - 162C-6This carbon is attached to two nitrogen atoms (one in the pyridine ring and one from the piperazine), causing a significant downfield shift.
~ 150 - 152C-2The carbon bearing the nitrile group is also significantly deshielded.
~ 138 - 140C-4A typical chemical shift for a CH group in a substituted pyridine ring.
~ 118 - 120C-7 (CN)The nitrile carbon has a characteristic chemical shift in this region.
~ 115 - 117C-3A CH group in the pyridine ring.
~ 108 - 110C-5This carbon is shielded by the electron-donating effect of the adjacent piperazine nitrogen, resulting in an upfield shift compared to other pyridine carbons.
~ 54 - 56C-11, C-13The methylene carbons of the piperazine ring adjacent to the N-methyl group.
~ 48 - 50C-10, C-14The methylene carbons of the piperazine ring attached to the pyridine ring.
~ 45 - 47C-15 (CH₃)The N-methyl carbon, appearing in the aliphatic region.

Infrared (IR) Spectroscopy

Expertise & Experience: IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The spectrum of 6-(4-Methylpiperazin-1-yl)pyridine-2-carbonitrile is expected to be dominated by a strong, sharp absorption from the nitrile group, along with characteristic absorptions for the aromatic C-H bonds of the pyridine ring and the aliphatic C-H bonds of the methyl and piperazine groups.

Experimental Protocol: IR Spectroscopy

cluster_protocol IR Spectroscopy Experimental Workflow prep Sample Preparation: For a solid sample, prepare a KBr pellet by grinding a small amount of the compound with dry KBr powder and pressing it into a thin disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory. acq Data Acquisition: Record the spectrum on an FTIR spectrometer, typically over the range of 4000-400 cm⁻¹. Acquire a background spectrum of the empty sample holder or clean ATR crystal first. prep->acq analysis Spectral Analysis: Identify characteristic absorption bands and assign them to specific functional groups and vibrational modes based on their position, intensity, and shape. acq->analysis

Caption: A general workflow for obtaining an IR spectrum.

Predicted IR Data

Wavenumber (ν, cm⁻¹)IntensityAssignmentRationale
~ 3100 - 3000MediumAromatic C-H stretchCharacteristic of C-H bonds on the pyridine ring.
~ 2950 - 2800MediumAliphatic C-H stretchFrom the methyl and piperazine methylene groups.
~ 2230 - 2210Strong, SharpC≡N stretchThis is a highly characteristic and diagnostic peak for the nitrile functional group.
~ 1600 - 1450Medium to StrongC=C and C=N ring stretchingVibrations of the pyridine ring.
~ 1300 - 1100MediumC-N stretchFrom the piperazine and its connection to the pyridine ring.

Mass Spectrometry (MS)

Expertise & Experience: Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For 6-(4-Methylpiperazin-1-yl)pyridine-2-carbonitrile, Electrospray Ionization (ESI) is a suitable soft ionization technique that would likely produce a prominent protonated molecular ion ([M+H]⁺). The fragmentation pattern can provide valuable structural information, with cleavage of the piperazine ring being a likely pathway.

Experimental Protocol: Mass Spectrometry

cluster_protocol Mass Spectrometry Experimental Workflow prep Sample Preparation: Dissolve a small amount of the compound in a suitable solvent (e.g., methanol or acetonitrile) at a low concentration (e.g., 1 mg/mL). acq Data Acquisition: Introduce the sample into the mass spectrometer via direct infusion or LC-MS using ESI in positive ion mode. Acquire a full scan mass spectrum. prep->acq frag Fragmentation (Optional): Perform tandem MS (MS/MS) on the protonated molecular ion to induce fragmentation and obtain a product ion spectrum. acq->frag analysis Spectral Analysis: Determine the m/z of the molecular ion to confirm the molecular weight. Analyze the fragmentation pattern to gain structural insights. frag->analysis

Caption: A typical workflow for mass spectrometric analysis.

Predicted Mass Spectrometry Data (ESI+)

The molecular formula of 6-(4-Methylpiperazin-1-yl)pyridine-2-carbonitrile is C₁₁H₁₄N₄, with a molecular weight of 202.26 g/mol .

m/zIonRationale
203.13[M+H]⁺The protonated molecular ion is expected to be the base peak.
146.08[M+H - C₃H₇N]⁺Fragmentation of the piperazine ring with loss of a C₃H₇N fragment.
104.05[C₆H₄N₂]⁺Cleavage of the bond between the pyridine and piperazine rings.
57.07[C₃H₇N]⁺A fragment corresponding to a portion of the methylpiperazine ring.

Predicted Fragmentation Pathway

M [M+H]⁺ m/z = 203.13 F1 Fragment 1 m/z = 146.08 M->F1 - C₃H₇N F2 Fragment 2 m/z = 104.05 M->F2 - C₅H₁₁N₂ F3 Fragment 3 m/z = 57.07 M->F3 - C₈H₇N₃ F1->F2 - C₂H₂N

Caption: A plausible fragmentation pathway for protonated 6-(4-Methylpiperazin-1-yl)pyridine-2-carbonitrile.

Conclusion

This technical guide provides a detailed prediction of the ¹H NMR, ¹³C NMR, IR, and MS spectroscopic data for 6-(4-Methylpiperazin-1-yl)pyridine-2-carbonitrile. While based on established principles and data from related compounds, experimental verification is essential for definitive structural confirmation and purity assessment. The provided protocols and expected data serve as a valuable resource for researchers and scientists working with this compound, facilitating the interpretation of experimentally acquired spectra.

References

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Pretsch, E., Bühlmann, P., & Affolter, C. (2000).
  • National Institute of Advanced Industrial Science and Technology (AIST), Japan. Spectral Database for Organic Compounds, SDBS. [Link]

  • High-resolution MS and MS/MS screening of designer drugs of the piperazine class. Analytical and Bioanalytical Chemistry, 396(7), 2409–2419. [Link]

Methodological & Application

Application Notes and Protocols for the Solubilization of 6-(4-Methylpiperazin-1-yl)pyridine-2-carbonitrile in Cell Culture

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating the Nuances of Small Molecule Reconstitution for Cellular Assays

The successful application of novel small molecules in cell-based assays is fundamentally dependent on their effective and reproducible solubilization. This guide provides a detailed protocol and scientific rationale for the dissolution of 6-(4-Methylpiperazin-1-yl)pyridine-2-carbonitrile, a heterocyclic compound with potential applications in drug discovery and chemical biology. The structural features of this molecule, namely the pyridine-2-carbonitrile core and the 4-methylpiperazin-1-yl substituent, necessitate a carefully considered approach to achieve a stable, homogenous solution suitable for administration to cultured cells.

It is critical to note that while this protocol is grounded in established principles for handling similar heterocyclic compounds, empirical solubility and stability data for 6-(4-Methylpiperazin-1-yl)pyridine-2-carbonitrile are not widely available in the public domain. Therefore, this document serves as both a comprehensive guide and a framework for initial small-scale validation in your specific experimental context.

Physicochemical Properties and Initial Considerations

A preliminary analysis of 6-(4-Methylpiperazin-1-yl)pyridine-2-carbonitrile's structure suggests a molecule with moderate polarity. The piperazine and pyridine nitrogens can act as hydrogen bond acceptors, while the overall structure has a degree of lipophilicity. Such compounds are often sparingly soluble in aqueous solutions like cell culture media, making the use of an organic co-solvent necessary.

Table 1: Predicted and Known Properties of 6-(4-Methylpiperazin-1-yl)pyridine-2-carbonitrile and Related Compounds

PropertyValue/InformationSource/Rationale
Molecular Formula C₁₁H₁₄N₄(Predicted)
Molecular Weight 202.26 g/mol (Predicted)[1]
Predicted LogP ~0.7-1.5(Based on similar structures)[2]
Recommended Solvent Dimethyl Sulfoxide (DMSO)Industry standard for initial solubilization of novel small molecules for cell-based assays.[3]
Storage (as solid) 2-8°C, desiccatedRecommendation for a structurally related isomer.[2]

The Central Role of DMSO as a Solubilizing Agent

Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing a stock solution of 6-(4-Methylpiperazin-1-yl)pyridine-2-carbonitrile. Its strong solubilizing power for a wide range of organic molecules makes it an invaluable tool in cell biology.[3] However, it is crucial to be aware of DMSO's potential cytotoxic effects at higher concentrations. Most cell lines can tolerate a final DMSO concentration of up to 0.5%, with some sensitive or primary cell lines showing adverse effects at concentrations above 0.1%.[4] Therefore, a key principle of this protocol is to prepare a highly concentrated stock solution in 100% DMSO, which is then serially diluted to a final working concentration in cell culture medium, ensuring the final DMSO concentration remains well below cytotoxic levels.

Experimental Workflow for Solubilization

The following diagram illustrates the overall workflow for preparing a working solution of 6-(4-Methylpiperazin-1-yl)pyridine-2-carbonitrile for cell culture experiments.

G cluster_0 Preparation of Stock Solution cluster_1 Preparation of Working Solution A Weigh Compound B Add 100% DMSO A->B C Vortex/Sonicate to Dissolve B->C D Store at -20°C or -80°C C->D E Thaw Stock Solution D->E Aliquot for use F Dilute in Cell Culture Medium E->F G Vortex Gently F->G H Apply to Cells G->H

Caption: Workflow for preparing 6-(4-Methylpiperazin-1-yl)pyridine-2-carbonitrile solutions.

Detailed Protocol

Part 1: Preparation of a 10 mM Stock Solution in DMSO

Rationale: Creating a concentrated stock solution is a standard and highly recommended practice.[5] It minimizes the volume of solvent added to the final cell culture and allows for accurate and repeatable dilutions. A starting concentration of 10 mM is a common benchmark for novel compounds.

Materials:

  • 6-(4-Methylpiperazin-1-yl)pyridine-2-carbonitrile (solid)

  • Anhydrous, sterile Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or amber glass vials

  • Calibrated analytical balance

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Calculate the required mass: To prepare 1 mL of a 10 mM stock solution (Molecular Weight = 202.26 g/mol ):

    • Mass (g) = 10 mmol/L * 1 L/1000 mL * 1 mL * 202.26 g/mol = 0.0020226 g = 2.02 mg

  • Weigh the compound: Carefully weigh approximately 2.02 mg of 6-(4-Methylpiperazin-1-yl)pyridine-2-carbonitrile and place it into a sterile microcentrifuge tube.

  • Add DMSO: Add 1 mL of sterile, anhydrous DMSO to the tube containing the compound.

  • Dissolve: Vortex the solution vigorously for 1-2 minutes. If the compound does not fully dissolve, sonicate the tube in a water bath for 5-10 minutes. Visually inspect the solution to ensure there are no visible particles.

  • Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability. Piperazine derivatives have shown variable stability, with storage at room temperature being detrimental.[6]

Part 2: Preparation of the Final Working Solution in Cell Culture Medium

Rationale: The stock solution must be diluted to the final desired concentration for your experiment. A stepwise dilution can help prevent precipitation of the compound when transferring from a high-DMSO environment to an aqueous one.[3]

Materials:

  • 10 mM stock solution of 6-(4-Methylpiperazin-1-yl)pyridine-2-carbonitrile in DMSO

  • Pre-warmed, complete cell culture medium (containing serum, if applicable)

  • Sterile conical tubes or microcentrifuge tubes

Procedure:

  • Thaw the stock solution: Remove an aliquot of the 10 mM stock solution from the freezer and allow it to thaw completely at room temperature.

  • Calculate the required volume: For example, to prepare 1 mL of a 10 µM working solution from a 10 mM stock:

    • (Initial Concentration) * (Initial Volume) = (Final Concentration) * (Final Volume)

    • (10,000 µM) * (Initial Volume) = (10 µM) * (1000 µL)

    • Initial Volume = 1 µL

  • Dilute into medium: Add 999 µL of pre-warmed cell culture medium to a sterile tube. Add the 1 µL of the 10 mM stock solution to the medium.

  • Mix: Gently vortex or pipette the solution up and down to ensure homogeneity.

  • Final DMSO Concentration: In this example, the final DMSO concentration is 0.1% (1 µL of DMSO in 1000 µL total volume), which is generally well-tolerated by most cell lines.[4]

  • Apply to cells: Immediately add the final working solution to your cell cultures.

Important: Always include a vehicle control in your experiments, which consists of cell culture medium with the same final concentration of DMSO as your experimental samples.

Troubleshooting and Best Practices

  • Precipitation upon dilution: If the compound precipitates when diluted in the cell culture medium, try a serial dilution. For example, first dilute the 10 mM stock 1:10 in DMSO to make a 1 mM intermediate stock, and then dilute this into the aqueous medium.

  • Solubility issues with the stock solution: If the compound does not dissolve in DMSO at 10 mM, you may need to prepare a lower concentration stock solution (e.g., 1 mM or 5 mM). It is advisable to perform a small-scale solubility test with a small amount of the compound first.

  • Sterility: While 100% DMSO is generally considered hostile to microbial growth, it is good practice to handle the compound and prepare solutions in a laminar flow hood to maintain sterility.[7]

  • Stability in culture: The stability of 6-(4-Methylpiperazin-1-yl)pyridine-2-carbonitrile in cell culture medium at 37°C is unknown. For long-term experiments, it may be necessary to change the medium containing the compound periodically. Piperazine-containing compounds can be susceptible to thermal degradation over time.[8][9]

Safety Precautions

While a specific safety data sheet (SDS) for 6-(4-Methylpiperazin-1-yl)pyridine-2-carbonitrile is not widely available, related pyridine and piperazine compounds can be harmful if swallowed, and may cause skin, eye, and respiratory irritation. Therefore, standard laboratory safety practices should be followed:

  • Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves.

  • Handle the solid compound and concentrated DMSO stock solution in a well-ventilated area or a chemical fume hood.

Conclusion

This protocol provides a robust framework for the solubilization of 6-(4-Methylpiperazin-1-yl)pyridine-2-carbonitrile for use in cell culture applications. By adhering to the principles of using a high-concentration DMSO stock and maintaining a low final solvent concentration, researchers can confidently prepare this compound for their experiments. Given the lack of specific data for this molecule, it is imperative that researchers perform initial small-scale validation to confirm its solubility and stability in their specific experimental system.

References

  • Freeman, S. A., & Rochelle, G. T. (2011). Thermal Degradation of Aqueous Piperazine for CO2 Capture. 1. Effect of Process Conditions and Comparison of Thermal Stability of CO2 Capture Amines. Industrial & Engineering Chemistry Research, 50(13), 7726–7735.
  • protocols.io. (2021).
  • Chemistry LibreTexts. (2022). 2.5: Preparing Solutions.
  • Cighir, T., et al. (2022). Pyridine Compounds with Antimicrobial and Antiviral Activities. Molecules, 27(19), 6241.
  • Gomha, S. M., et al. (2022). Pyridine Derivatives—A New Class of Compounds That Are Toxic to E. coli K12, R2–R4 Strains. Molecules, 27(19), 6523.
  • Freeman, S. A., & Rochelle, G. T. (2012). Thermal degradation of piperazine and its structural analogs. Energy Procedia, 23, 119-128.
  • Freeman, S. A. (2011). Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture.
  • MedChemExpress. (n.d.). Compound Handling Instructions.
  • PhytoTech Labs. (n.d.). Preparing Stock Solutions.
  • PRACTICE PROCEDURES FOR MAKING STOCK SOLUTION (4 VERSION STOCK SOLUTION). (n.d.).
  • Bridges Lab Protocols. (2018).
  • Synthesis and Characterization of Some New Pyridine and Pyrimidine Derivatives and Studying Their Biological Activities. (2022). Baghdad Science Journal.
  • Chemistry Stack Exchange. (2014).
  • Freeman, S. A., & Rochelle, G. T. (2012). Thermal Degradation of Aqueous Piperazine for CO2 Capture: 2. Product Types and Generation Rates. Industrial & Engineering Chemistry Research, 51(40), 13149-13156.
  • Reddit. (2021). How to prepare sterile drug solution in DMSO for cell culture?
  • Al-Ostath, A., et al. (2023). Synthesis, characterization, cytotoxic evaluation and molecular docking of novel pyridine-2(1H)-one, nicotinonitrile, and furo[2,3-b]pyridine derivatives. Bioorganic Chemistry, 138, 106649.
  • LifeTein. (2023). DMSO usage in cell culture.
  • Au, A., et al. (2018). Stability of Synthetic Piperazines in Human Whole Blood. Journal of analytical toxicology, 42(2), 118–124.
  • Al-Adhami, M. A., et al. (2021). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. Molecules, 26(10), 2953.
  • Benchchem. (n.d.). 4-(4-Methylpiperazin-1-yl)pyridine-2-carbonitrile.
  • Scholars Research Library. (n.d.). A solvent-free protocol for the green synthesis of heterocyclic chalcones.
  • PubChem. (n.d.). 6-(4-Acetylpiperazin-1-yl)pyridine-3-carbonitrile.
  • TCI Chemicals. (n.d.). 5-(4-Methylpiperazin-1-yl)pyridin-2-amine.
  • ChemScene. (n.d.). 4-(4-Methylpiperazin-1-yl)picolinonitrile.
  • Mol-Instincts. (n.d.). 6-(PIPERAZIN-1-YL)PYRIDINE-3-CARBONITRILE.

Sources

Synthesis of Bio-active Scaffolds: Transforming 6-(4-Methylpiperazin-1-yl)pyridine-2-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of the 6-(4-Methylpiperazin-1-yl)pyridine-2-carbonitrile Scaffold

In the landscape of modern medicinal chemistry, the pyridine core remains a privileged scaffold, owing to its presence in numerous natural products and FDA-approved pharmaceuticals. Its ability to engage in hydrogen bonding and its metabolic stability make it a desirable framework for drug design. The specific substitution pattern of 6-(4-Methylpiperazin-1-yl)pyridine-2-carbonitrile presents a particularly interesting starting point for the development of novel therapeutics. The 4-methylpiperazine moiety is a common feature in many CNS-active and kinase inhibitor drugs, often improving solubility and pharmacokinetic properties. The 2-carbonitrile group is a versatile functional handle, amenable to a variety of chemical transformations to generate derivatives with diverse pharmacological profiles. This document provides a detailed guide for the synthesis of the core scaffold and its subsequent conversion into two key derivatives: the corresponding carboxamide and tetrazole. These transformations are fundamental in drug discovery for modulating the physicochemical properties and biological activity of a lead compound.

Part 1: Synthesis of the Core Scaffold: 6-(4-Methylpiperazin-1-yl)pyridine-2-carbonitrile

The synthesis of the title compound is efficiently achieved via a nucleophilic aromatic substitution (SNAr) reaction. This reaction is a cornerstone of heterocyclic chemistry, allowing for the introduction of amine functionalities onto electron-deficient aromatic rings.

Causality of Experimental Choices:

The choice of a 6-halopyridine-2-carbonitrile as the starting material is strategic. The pyridine nitrogen and the electron-withdrawing nitrile group at the 2-position activate the 6-position towards nucleophilic attack. This activation lowers the energy of the Meisenheimer intermediate, facilitating the substitution reaction. While both chloro- and bromo-pyridines can be used, 6-bromopyridine-2-carbonitrile is often more reactive, though 6-chloropyridine-2-carbonitrile is typically more cost-effective for larger scale synthesis. The choice of an aprotic polar solvent like DMSO or DMF is crucial as it effectively solvates the cationic species and does not interfere with the nucleophilic amine. A mild base, such as potassium carbonate, is employed to scavenge the hydrohalic acid generated during the reaction, driving the equilibrium towards the product.

Experimental Workflow:

cluster_0 Synthesis of Core Scaffold A 6-Bromopyridine-2-carbonitrile E Reaction Mixture A->E B 1-Methylpiperazine B->E C Potassium Carbonate C->E D DMSO D->E F Heating (80-100 °C) E->F G Work-up & Purification F->G H 6-(4-Methylpiperazin-1-yl)pyridine-2-carbonitrile G->H

Caption: Workflow for the synthesis of the core scaffold.

Detailed Protocol 1: Synthesis of 6-(4-Methylpiperazin-1-yl)pyridine-2-carbonitrile
Parameter Value
Reactants 6-Bromopyridine-2-carbonitrile (1.0 eq), 1-Methylpiperazine (1.2 eq), K₂CO₃ (2.0 eq)
Solvent Anhydrous DMSO
Temperature 90 °C
Time 12-18 hours
Work-up Aqueous work-up with ethyl acetate extraction
Purification Silica gel column chromatography
Expected Yield 75-85%

Step-by-Step Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 6-bromopyridine-2-carbonitrile (1.0 eq).

  • Add anhydrous dimethyl sulfoxide (DMSO) to dissolve the starting material.

  • Add potassium carbonate (2.0 eq) and 1-methylpiperazine (1.2 eq) to the solution.

  • Heat the reaction mixture to 90 °C and stir for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford 6-(4-methylpiperazin-1-yl)pyridine-2-carbonitrile as a solid.

Part 2: Derivatization of the Core Scaffold

The nitrile group of 6-(4-methylpiperazin-1-yl)pyridine-2-carbonitrile is a versatile functional group that can be converted into various other functionalities. Here, we focus on two key transformations: hydrolysis to a carboxamide and conversion to a tetrazole.

A. Synthesis of 6-(4-Methylpiperazin-1-yl)pyridine-2-carboxamide via Nitrile Hydrolysis

The conversion of a nitrile to a primary amide is a fundamental transformation in medicinal chemistry. Amides are prevalent in drug molecules due to their ability to act as both hydrogen bond donors and acceptors, contributing to target binding.

Controlled hydrolysis of nitriles to amides can be challenging as the reaction can proceed to the carboxylic acid.[1] To selectively stop at the amide stage, milder conditions are required. A common method involves the use of a strong acid, such as sulfuric acid, in a controlled manner. Protonation of the nitrile nitrogen by the acid increases the electrophilicity of the carbon, facilitating the attack by water.[2] The use of concentrated sulfuric acid at a controlled temperature allows for the hydration to the amide while minimizing over-hydrolysis to the carboxylic acid.

cluster_1 Nitrile Hydrolysis to Amide I 6-(4-Methylpiperazin-1-yl)pyridine-2-carbonitrile J Conc. H₂SO₄ I->J K Controlled Heating (60-70 °C) J->K L Neutralization & Work-up K->L M 6-(4-Methylpiperazin-1-yl)pyridine-2-carboxamide L->M

Caption: Workflow for nitrile hydrolysis.

Parameter Value
Reactant 6-(4-Methylpiperazin-1-yl)pyridine-2-carbonitrile (1.0 eq)
Reagent Concentrated Sulfuric Acid
Temperature 65 °C
Time 2-4 hours
Work-up Basification with NaOH and extraction
Purification Recrystallization or column chromatography
Expected Yield 60-75%

Step-by-Step Procedure:

  • To a round-bottom flask, add 6-(4-methylpiperazin-1-yl)pyridine-2-carbonitrile (1.0 eq).

  • Carefully add concentrated sulfuric acid with cooling in an ice bath.

  • Heat the reaction mixture to 65 °C and stir for 2-4 hours. Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and carefully pour it onto crushed ice.

  • Basify the aqueous solution with a concentrated solution of sodium hydroxide to pH 8-9, keeping the temperature below 20 °C.

  • Extract the product with a suitable organic solvent such as dichloromethane or ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or silica gel column chromatography to yield the desired carboxamide.

B. Synthesis of 5-(6-(4-Methylpiperazin-1-yl)pyridin-2-yl)-1H-tetrazole

The tetrazole ring is a well-established bioisostere for the carboxylic acid group in drug design.[3] It offers similar acidity and hydrogen bonding capabilities but with improved metabolic stability and cell permeability in many cases. The conversion of a nitrile to a tetrazole is typically achieved through a [3+2] cycloaddition reaction with an azide source.

The reaction of nitriles with sodium azide is a common method for tetrazole synthesis.[4] The reaction is often catalyzed by a Lewis acid, such as zinc chloride or triethylamine hydrochloride, which activates the nitrile towards nucleophilic attack by the azide anion.[3][4] The use of DMF as a solvent is common, and heating is required to drive the reaction to completion. The acidic work-up protonates the tetrazolate anion to yield the final product.

cluster_2 Tetrazole Synthesis N 6-(4-Methylpiperazin-1-yl)pyridine-2-carbonitrile R Reaction Mixture N->R O Sodium Azide O->R P Triethylamine Hydrochloride P->R Q DMF Q->R S Heating (120-130 °C) R->S T Acidic Work-up S->T U 5-(6-(4-Methylpiperazin-1-yl)pyridin-2-yl)-1H-tetrazole T->U

Caption: Workflow for tetrazole synthesis.

Parameter Value
Reactants 6-(4-Methylpiperazin-1-yl)pyridine-2-carbonitrile (1.0 eq), Sodium Azide (1.5 eq), Triethylamine Hydrochloride (1.5 eq)
Solvent Anhydrous DMF
Temperature 125 °C
Time 24 hours
Work-up Acidification and precipitation
Purification Recrystallization
Expected Yield 70-80%

Step-by-Step Procedure:

  • To a round-bottom flask, add 6-(4-methylpiperazin-1-yl)pyridine-2-carbonitrile (1.0 eq), sodium azide (1.5 eq), and triethylamine hydrochloride (1.5 eq).

  • Add anhydrous N,N-dimethylformamide (DMF).

  • Heat the reaction mixture to 125 °C and stir for 24 hours. Monitor the reaction by TLC or LC-MS.

  • Cool the reaction mixture to room temperature and pour it into water.

  • Acidify the aqueous solution with hydrochloric acid to pH 2-3.

  • Collect the resulting precipitate by filtration, wash with water, and dry under vacuum.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure tetrazole derivative.

Conclusion and Future Perspectives

The protocols outlined in this application note provide a robust and reproducible framework for the synthesis of 6-(4-methylpiperazin-1-yl)pyridine-2-carbonitrile and its conversion into valuable carboxamide and tetrazole derivatives. These derivatives serve as excellent starting points for further structural modifications in drug discovery programs. The presented methodologies are scalable and utilize readily available reagents, making them suitable for both academic research and industrial drug development. Further exploration of other transformations of the nitrile group, such as reduction to an aminomethyl group or conversion to other five-membered heterocycles, can further expand the chemical diversity accessible from this versatile scaffold.

References

  • Johannes, J. W., et al. (2024). Discovery of 6-Fluoro-5-{4-[(5-fluoro-2-methyl-3-oxo-3,4-dihydroquinoxalin-6-yl)methyl]piperazin-1-yl}- N-methylpyridine-2-carboxamide (AZD9574): A CNS-Penetrant, PARP1-Selective Inhibitor. Journal of Medicinal Chemistry.
  • Gaponik, P. N., & Ivashkevich, O. A. (n.d.).
  • Anonymous. (2016). A Scalable and Facile Process for the Preparation of N-(Pyridin-4-yl) Piperazine-1-Carboxamide Hydrochloride.
  • Anonymous. (n.d.). Recent Developments in the Synthesis of Tetrazoles and their Pharmacological Relevance.
  • Anonymous. (n.d.). One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity.
  • Anonymous. (n.d.). Synthesis of 6-substituted tetrazolo[1,5-c]pyrimidin-5(6H)ones: new modification of 3'-azido-3'-deoxythymidine. PubMed.
  • Anonymous. (n.d.). Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors.
  • Anonymous. (n.d.). Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold. MDPI.
  • Anonymous. (n.d.). Synthesis and Investigation of 2,3,5,6-Tetra-(1H-tetrazol-5-yl)
  • Anonymous. (n.d.). Synthesis of Chiral Macrocyclic or Linear Pyridine Carboxamides from Pyridine-2,6-dicarbonyl Dichloride as Antimicrobial Agents. MDPI.
  • Anonymous. (n.d.). Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as Novel C-Jun N-terminal Kinase Inhibitors. PubMed.
  • Anonymous. (n.d.). Bio-Inspired Nitrile Hydration by Peptidic Ligands Based on L-Cysteine, L-Methionine or L-Penicillamine and Pyridine-2,6-dicarboxylic Acid. MDPI.
  • Anonymous. (n.d.). Synthesis and characterization and Theoretical study of some 2-Oxopyridine Carbonitrile derivatives that contain tetrazole ring and evaluation of their Biological activity.
  • Anonymous. (n.d.). Tetrazoles via Multicomponent Reactions.
  • Anonymous. (n.d.). Optimization of Pyrazolo[3,4-b]pyridine Analogues: Synthesis, In Vitro Anticancer Evaluation and In Vivo Pharmacokinetics.
  • Anonymous. (n.d.).
  • Anonymous. (n.d.). 2H-tetrazole-5-yl)-[1,1'-biphenyl]-4yl)-methyl. Semantic Scholar.
  • Anonymous. (n.d.). Wikipedia. Tetrazole.
  • Anonymous. (n.d.). Hydrolysis of nitriles. Lumen Learning.
  • Anonymous. (n.d.). Synthesis of N-(6-(4-(Piperazin-1-yl)phenoxy)pyridin-3-yl)benzenesulfonamide Derivatives for the Treatment of Metabolic Syndrome.
  • Anonymous. (n.d.). Parallel Synthesis of Piperazine Tethered Thiazole Compounds with Antiplasmodial Activity. MDPI.
  • Anonymous. (n.d.). Manufacturing Process for 6-Bromo- N , N -bis(4-methoxybenzyl)-4-methyl-5-(trifluoromethyl)pyridin-2-amine, a Key Intermediate in the Synthesis of KRAS G12C Inhibitor Divarasib.
  • Anonymous. (n.d.).
  • Anonymous. (n.d.). Rational Design and Synthesis of 6-(Piperazin-1-yl)imidazo[1,2-b]pyridazine Derivatives as Dual FXR/PPARδ Agonists for Treatment of Pulmonary Fibrosis.
  • Anonymous. (n.d.). Converting Nitriles to Amides. Chemistry Steps.
  • Anonymous. (n.d.). Discovery and SAR study of 2-(1-propylpiperidin-4-yl)-3H-imidazo[4,5-c]pyridine-7-carboxamide: A potent inhibitor of poly(ADP-ribose) polymerase-1 (PARP-1)
  • Anonymous. (n.d.). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central.
  • Anonymous. (n.d.).
  • Anonymous. (n.d.). Structural analogs of 2-(4-fluorophenyl)-6-methyl-3-(pyridin-4-yl)pyrazolo[1,5-a]pyridine for targeting Candida albicans non-essential stress kinase Yck2 through protein-ligand binding and dynamics analysis. Frontiers.
  • Anonymous. (n.d.). Development of a Fit-for-Purpose Large-Scale Synthesis of an Oral PARP Inhibitor.
  • Anonymous. (n.d.). SYNTHESIS, CHARACTERIZATION AND CRYSTAL STRUCTURE DETERMINATION OF A PYRAZINE-2-CARBOXAMIDE-BRIDGED TWO-DIMENSIONAL POLYMERIC CO. Unknown Source.
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  • Anonymous. (n.d.). Design and synthesis of pyridine-pyrazolopyridine-based inhibitors of protein kinase B/Akt. Unknown Source.
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Troubleshooting & Optimization

overcoming solubility issues with 6-(4-Methylpiperazin-1-yl)pyridine-2-carbonitrile in aqueous buffers

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 6-(4-Methylpiperazin-1-yl)pyridine-2-carbonitrile

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the dedicated technical support resource for 6-(4-Methylpiperazin-1-yl)pyridine-2-carbonitrile. This guide is designed to provide in-depth troubleshooting strategies and answers to frequently asked questions regarding the aqueous solubility of this compound. As Senior Application Scientists, we have structured this information to not only offer solutions but also to explain the underlying scientific principles, ensuring your experimental success.

While specific experimental data for 6-(4-Methylpiperazin-1-yl)pyridine-2-carbonitrile is not extensively documented in public literature, its chemical structure provides significant insights into its behavior in aqueous solutions. The presence of a pyridine ring and a methylpiperazine moiety, both of which are basic, alongside a relatively non-polar carbonitrile group, suggests that its solubility is likely to be highly dependent on pH. This guide leverages these structural features to provide robust, scientifically-grounded advice.

Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the solubility of 6-(4-Methylpiperazin-1-yl)pyridine-2-carbonitrile.

Q1: Why is my compound, 6-(4-Methylpiperazin-1-yl)pyridine-2-carbonitrile, poorly soluble in neutral aqueous buffers (e.g., PBS pH 7.4)?

A1: The limited solubility in neutral buffers is likely due to the molecule's pKa. The 4-methylpiperazine and pyridine groups are basic and will be protonated (and thus more soluble) at acidic pH. At neutral or basic pH, the compound is predominantly in its neutral, less polar form, which is less soluble in water.

Q2: What are the predicted pKa values for this compound and how do they influence solubility?

Q3: Can I use organic co-solvents to dissolve the compound? If so, which ones are recommended?

A3: Yes, organic co-solvents are a common and effective strategy. For initial stock solutions, DMSO is highly recommended due to its strong solubilizing power for a wide range of organic molecules. For working solutions, co-solvents such as ethanol, propylene glycol, or PEG 400 can be used, but their concentration should be minimized, especially for cell-based assays where they can be toxic.

Q4: How should I prepare a stock solution of this compound?

A4: We recommend preparing a high-concentration stock solution in 100% DMSO, for example, at 10 or 50 mM. This stock can then be serially diluted into your aqueous assay buffer to the final desired concentration. It is crucial to ensure rapid mixing during dilution to avoid precipitation.

Q5: Will the solubility of this compound be affected by the salt concentration of the buffer?

A5: Yes, the salt concentration can have an effect, often referred to as the "salting out" phenomenon, where high concentrations of salts can decrease the solubility of organic molecules. However, at typical physiological salt concentrations (e.g., 150 mM NaCl in PBS), this effect is usually less pronounced than the effect of pH.

Troubleshooting Guide: A Systematic Approach to Improving Solubility

This section provides a step-by-step guide to systematically address and overcome solubility challenges with 6-(4-Methylpiperazin-1-yl)pyridine-2-carbonitrile.

Initial Assessment: Understanding Your Compound's Behavior

Before attempting advanced solubilization techniques, it is crucial to perform a basic characterization of the compound's solubility.

Experimental Protocol: Kinetic Solubility Assessment

  • Prepare a high-concentration stock solution: Dissolve the compound in 100% DMSO to a concentration of 10 mM.

  • Prepare serial dilutions: In a 96-well plate, add 198 µL of your aqueous buffer (e.g., PBS, pH 7.4) to each well.

  • Add the compound: Add 2 µL of the 10 mM DMSO stock solution to the first well and mix thoroughly. This creates a 100 µM solution with 1% DMSO.

  • Observe for precipitation: Let the plate sit at room temperature for 1-2 hours and then inspect for any visible precipitate under a microscope.

  • Quantify (Optional): If you have access to nephelometry or a plate reader capable of measuring light scattering, you can quantify the amount of precipitation.

This initial assessment will give you a semi-quantitative measure of the compound's kinetic solubility in your chosen buffer.

Strategy 1: pH Adjustment

Based on the chemical structure, the most effective way to increase the solubility of 6-(4-Methylpiperazin-1-yl)pyridine-2-carbonitrile is by lowering the pH of the aqueous buffer.

Experimental Protocol: pH-Dependent Solubility Profiling

  • Prepare a range of buffers: Prepare a series of buffers with pH values ranging from 3.0 to 8.0 (e.g., citrate buffers for pH 3-6, phosphate buffers for pH 6-8).

  • Perform solubility assessment: Repeat the Kinetic Solubility Assessment protocol described above for each pH value.

  • Determine the optimal pH: Identify the pH at which the compound remains soluble at your desired concentration.

Table 1: Predicted Solubility Behavior as a Function of pH

pH RangeDominant SpeciesPredicted Aqueous SolubilityRationale
< 5.0Diprotonated (charged)HighBoth basic nitrogens are protonated, leading to strong electrostatic interactions with water.
5.0 - 8.0Monoprotonated (charged)Moderate to LowOne of the basic nitrogens is protonated.
> 8.0NeutralVery LowThe compound is in its least polar, neutral form.

Causality: By lowering the pH, you are protonating the basic nitrogen atoms on the piperazine and pyridine rings. This introduces a positive charge, which dramatically increases the molecule's polarity and its ability to form favorable interactions with water molecules, thus increasing its solubility.

Strategy 2: Use of Co-solvents in Working Solutions

If pH adjustment is not compatible with your experimental system (e.g., cell-based assays that require physiological pH), the use of co-solvents is the next logical step.

Experimental Protocol: Co-solvent Screening

  • Prepare co-solvent stock solutions: Prepare your aqueous buffer (at the desired pH) containing different concentrations of a co-solvent (e.g., 5%, 10%, 20% ethanol or PEG 400).

  • Perform solubility assessment: Repeat the Kinetic Solubility Assessment in each of the co-solvent-containing buffers.

  • Identify the optimal co-solvent and concentration: Determine the lowest concentration of a co-solvent that maintains the solubility of your compound at the target concentration.

Table 2: Common Co-solvents and Their Properties

Co-solventTypical Concentration Range for Cell-based AssaysAdvantagesDisadvantages
Ethanol0.1% - 5%Biocompatible at low concentrations, effective for many compounds.Can be toxic to cells at higher concentrations.
Propylene Glycol0.1% - 10%Low toxicity, good solubilizing power.Can be viscous at higher concentrations.
PEG 4000.1% - 20%Very low toxicity, widely used in formulations.May not be as effective as other co-solvents for some compounds.
Strategy 3: Employing Solubilizing Excipients

For more challenging solubility issues, or for in vivo applications, the use of specialized solubilizing excipients such as cyclodextrins can be explored.

Mechanism of Action: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior. The non-polar parts of your compound can become encapsulated within the hydrophobic core of the cyclodextrin molecule, while the hydrophilic exterior of the cyclodextrin interacts with water, effectively solubilizing the entire complex.

Experimental Protocol: Cyclodextrin-Mediated Solubilization

  • Select a cyclodextrin: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and effective choice with low toxicity.

  • Prepare cyclodextrin solutions: Prepare solutions of HP-β-CD in your aqueous buffer at various concentrations (e.g., 1%, 5%, 10% w/v).

  • Add the compound: Add your compound (ideally from a small volume of DMSO stock) to the cyclodextrin solutions and stir or sonicate until dissolved.

  • Assess solubility: Observe for any precipitation over time.

Visualizing the Troubleshooting Workflow

The following diagram outlines the decision-making process for addressing the solubility of 6-(4-Methylpiperazin-1-yl)pyridine-2-carbonitrile.

Solubility_Workflow start Start: Compound Precipitation in Aqueous Buffer assess Step 1: Initial Assessment (Kinetic Solubility) start->assess ph_adjust Step 2: pH Adjustment (Acidic Buffers) assess->ph_adjust Is pH modification allowed? cosolvent Step 3: Co-solvent Screening (Ethanol, PEG 400) assess->cosolvent No ph_adjust->cosolvent No success Success: Compound Solubilized ph_adjust->success Solubility achieved? excipient Step 4: Excipient Formulation (Cyclodextrins) cosolvent->excipient No cosolvent->success Solubility achieved? excipient->success Solubility achieved? fail Further Formulation Development Required excipient->fail No

minimizing off-target effects of 6-(4-Methylpiperazin-1-yl)pyridine-2-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The development of specific and potent small molecule inhibitors is a cornerstone of modern drug discovery. However, a significant challenge in this process is ensuring target selectivity. Off-target effects, where a compound interacts with unintended proteins, can lead to misleading experimental results, toxicity, and clinical trial failures.[1][2] This guide provides a comprehensive troubleshooting framework for researchers working with novel compounds, using 6-(4-Methylpiperazin-1-yl)pyridine-2-carbonitrile as a case study. As the specific on-target profile of this molecule is not widely published, we will approach this from the perspective of a researcher who has synthesized or identified this compound and now needs to characterize its selectivity and minimize potential off-target activities.

This document is structured to guide you through the logical steps of identifying, validating, and mitigating off-target effects, ensuring the integrity and reproducibility of your research.

Part 1: Foundational FAQs - Understanding the Challenge

Q1: What are off-target effects and why are they a critical concern?
Q2: My initial screen shows 6-(4-Methylpiperazin-1-yl)pyridine-2-carbonitrile has a desired phenotypic effect. Why can't I assume it's acting through my intended target?

A2: A phenotypic effect (e.g., decreased cell proliferation) demonstrates the compound's biological activity but does not prove its mechanism of action (MoA). Many compounds kill cells via off-target effects that are independent of their putative target.[2] The pyridine, piperazine, and nitrile moieties present in your compound are common pharmacophores that can interact with a wide range of biological targets, particularly kinases and G-protein coupled receptors. Therefore, attributing the observed phenotype to your intended target without direct evidence of target engagement and a comprehensive selectivity profile is a significant and potentially invalid scientific leap.

Part 2: Troubleshooting Guide - A Phased Approach to Off-Target Profiling

This section provides a systematic workflow for identifying and validating the target profile of 6-(4-Methylpiperazin-1-yl)pyridine-2-carbonitrile.

Phase 1: Predictive Analysis (In Silico)

Before committing to expensive and time-consuming wet-lab experiments, computational tools can provide valuable, predictive insights into potential off-target interactions.[5] This approach uses the chemical structure of your compound to predict its likely binding partners.

G cluster_0 Phase 1: In Silico Prediction start Input: 2D Structure of 6-(4-Methylpiperazin-1-yl) pyridine-2-carbonitrile chem_sim Cheminformatic Similarity Search (e.g., ChEMBL, PubChem) start->chem_sim Compare against known ligands ml_model Machine Learning / AI Prediction (e.g., SwissTargetPrediction, OTSA) start->ml_model Predict targets based on learned features generate_list Generate Prioritized List of Potential Off-Targets chem_sim->generate_list ml_model->generate_list struct_dock Structure-Based Docking (If putative target structure is known) struct_dock->generate_list Optional: Refine primary target hypothesis

Caption: In silico workflow for predicting off-target interactions.

A3: A multi-pronged approach is best, as different algorithms have different strengths.[5]

  • Similarity-Based Methods: Tools like the ChEMBL database or PubChem allow you to search for compounds with similar structures. If structurally related molecules have known targets, these may be potential off-targets for your compound.[5]

  • Machine Learning Models: Web-based tools like SwissTargetPrediction or more complex platforms can predict a spectrum of potential targets by comparing your molecule's features against vast libraries of known drug-target interactions.[6] These models can identify potential interactions that are not obvious from simple structural similarity.[7]

  • Structure-Based Docking: If you have a high-confidence primary target, you can computationally dock your compound into its binding site. You can also use this approach to test binding against the crystal structures of high-priority potential off-targets identified in the steps above.

The output of this phase is not definitive proof, but a prioritized list of candidates for experimental validation.

Phase 2: Experimental Identification of Off-Targets

This phase uses biochemical and cell-based assays to experimentally identify the proteins your compound interacts with.

A4: For a compound like 6-(4-Methylpiperazin-1-yl)pyridine-2-carbonitrile, a broad kinome scan is an excellent starting point. The pyridine and piperazine motifs are prevalent in kinase inhibitors, making this target class a high-probability area for both on-target and off-target activity. These are typically fee-for-service assays that screen your compound against hundreds of purified protein kinases.[8][9]

Service Provider Example Panel Size Assay Principle Key Feature
Promega ~300 kinasesNanoBRET® Target Engagement (Cell-Based)Measures target engagement in live cells.[10]
Cell Signaling Technology N/A (Pathway-focused)KinomeView® Profiling (Antibody Array)Screens for changes in phosphorylation across signaling pathways.[11]
Pharmaron >560 kinasesRadiometric or Mobility Shift (Biochemical)Large panel for broad, enzymatic activity screening.[9]
Oncolines >300 kinasesEnzyme Activity Assays (Biochemical)Offers screening at different ATP concentrations.[8]

Recommendation: Start with a large biochemical panel at a single high concentration (e.g., 1 µM) of your compound. Any protein showing significant inhibition (>50-70%) should be flagged for follow-up dose-response analysis to determine an IC50 value.

A5: This is a common and important result. It could mean several things:

  • Your compound may require metabolic activation within the cell.

  • The target is not a kinase and was missed by your initial screen.

  • The compound engages its target protein inside the cell, but this interaction doesn't directly inhibit its enzymatic activity in a purified system.

The best next step is to perform a Cellular Thermal Shift Assay (CETSA) . CETSA is a powerful method for verifying direct drug-target engagement in a native cellular environment.[12][13] The principle is that when a drug binds to its target protein, it generally stabilizes the protein, increasing its resistance to heat-induced denaturation.[13]

This protocol is adapted for a 384-well plate format to assess the thermal stabilization of a target protein (Protein X) in intact cells.[14]

Materials:

  • Cell line expressing Protein X.

  • 6-(4-Methylpiperazin-1-yl)pyridine-2-carbonitrile (dissolved in DMSO).

  • Positive control ligand for Protein X (if available).

  • PBS and lysis buffer with protease inhibitors.

  • PCR machine for heat shock.

  • Detection reagents (e.g., AlphaScreen®, ELISA kit for Protein X).

Procedure:

  • Cell Plating: Suspend cells in the appropriate medium and dispense 5 µL into each well of a 384-well PCR plate.

  • Compound Treatment: Add your compound at various concentrations (e.g., 8-point dose-response curve) and controls (DMSO vehicle, positive control).

  • Incubation: Incubate the plate for 2 hours at 37°C to allow for compound entry and target engagement.

  • Heat Shock: Place the plate in a PCR machine and heat to the predetermined optimal denaturation temperature for Protein X (e.g., 50°C) for 3 minutes, followed by cooling to 20°C.[14] Wells for the 37°C control are not heated.

  • Cell Lysis: Add 10 µL of lysis buffer to all wells and mix thoroughly to ensure complete lysis.

  • Detection: Transfer the lysate to a suitable detection plate (e.g., 384-well ProxiPlate). Add detection reagents (e.g., antibody-coated beads) and incubate as required by the manufacturer.

  • Data Analysis: Read the plate in a plate reader. The signal from the heated wells is normalized to the unheated (37°C) wells. A positive result is a dose-dependent increase in the signal in the heated wells, indicating that the compound stabilized Protein X against denaturation.

G cluster_1 CETSA Experimental Workflow start Plate cells expressing target protein treat Treat with compound (Dose-response + Controls) start->treat incubate Incubate (e.g., 2h, 37°C) for target engagement treat->incubate heat Heat Shock (e.g., 3 min, 50°C) + No-heat control incubate->heat lyse Lyse cells to release soluble protein heat->lyse detect Detect soluble target protein (e.g., ELISA, AlphaScreen) lyse->detect analyze Analyze Data: Plot % stabilization vs. [Compound] detect->analyze

Caption: Step-by-step workflow for a CETSA experiment.

Phase 3: Mitigation and Optimization

Once you have a list of confirmed off-targets, the next step is to mitigate their effects or modify the compound to eliminate them.

A6: This requires a Structure-Activity Relationship (SAR) study. The goal is to systematically modify the chemical structure of your compound to reduce binding to off-targets while maintaining or improving binding to the desired target.[15][16]

  • Identify Key Moieties: Analyze your confirmed hits. Do the off-targets belong to a specific family (e.g., kinases with a similar binding pocket)? Use this information to hypothesize which parts of your molecule (the pyridine ring, the methylpiperazine group, the nitrile) are responsible for the off-target binding.

  • Systematic Modification: Synthesize a small library of analogues. For example:

    • Modify the methyl group on the piperazine ring (e.g., change to an ethyl or cyclopropyl group).

    • Change the position of the nitrogen in the pyridine ring.

    • Replace the nitrile group with other small electron-withdrawing groups.

  • Iterative Screening: Screen these new analogues against your primary target and the key off-targets. The goal is to find a compound with a significantly improved selectivity window (i.e., a larger ratio between the off-target IC50 and the on-target IC50).

A7: Excellent experimental design is key.

  • Use a Negative Control: Synthesize or acquire a close structural analogue of your compound that is inactive against your primary target but retains the off-target activity. If this negative control compound produces the same phenotypic effect, it strongly suggests the phenotype is driven by an off-target.

  • Dose-Response Correlation: The potency of your compound in the phenotypic assay (EC50) should correlate with its potency for the on-target in a cellular target engagement assay like CETSA (EC50). If the phenotypic effect occurs at concentrations far below what is needed to engage the on-target, it is likely an off-target effect.

  • Target Knockout/Knockdown: The most definitive method is to use a genetic approach like CRISPR-Cas9 to remove your intended target protein from the cells.[17] If your compound still produces the phenotypic effect in these knockout cells, the effect is unequivocally off-target.[2]

References

  • How can off-target effects of drugs be minimised? - Patsnap Synapse. (2025).
  • Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. (2020). The Institute of Cancer Research, London.
  • Valasani, K. R., et al. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers in Pharmacology.
  • Off-Target Effects Analysis. Creative Diagnostics.
  • Strategies to Avoid and Reduce Off-Target Effects. (2023). CRISPR Medicine News.
  • Tools for experimental and computational analyses of off-target editing by programmable nucleases. (2020). Nature Reviews Genetics.
  • Identification of FDA-Approved Drugs as Potential Inhibitors of WEE2: Structure-Based Virtual Screening and Molecular Dynamics with Perspectives for Machine Learning-Assisted Prioritization. (2026). MDPI.
  • 3-[(6-{2-[(3R)-4-(hydroxyacetyl)-3-methylpiperazin-1-yl]pyrimidin-5-yl}-2,2-dimethyl-3-oxo-2,3-dihydro-1H-indol-1-yl)methyl]pyridine-2-carbonitrile. PubChem.
  • Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. (2019). National Institutes of Health (NIH).
  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. (2016). National Center for Biotechnology Information (NCBI).
  • The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. (2022). MDPI.
  • Kinome Profiling - Oncolines B.V. (2024).
  • Kinase Selectivity Profiling Services - Promega Corporation.
  • Structure-activity relationship study of 9-aminoacridine compounds in scrapie-infected neuroblastoma cells. (2006). ResearchGate.
  • KinomeView Profiling | Cell Signaling Technology.
  • Kinase Panel Profiling I Pharmaron CRO Services.
  • Off-Target Screening Cell Microarray Assay - Charles River Laboratories.
  • Synthesis, structure-activity relationships (SAR) and in silico studies of coumarin derivatives with antifungal activity. (2013). PubMed.
  • Cellular Thermal Shift Assay (CETSA) - News-Medical.Net. (2020).
  • Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. (2022). Bio-protocol.
  • KinomePro - Pamgene.
  • Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials. (2019). Science Translational Medicine.
  • Synthesis, Structure-Activity Relationships (SAR) and in Silico Studies of Coumarin Derivatives with Antifungal Activity. (2013). MDPI.
  • Full article: Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. (2024). Taylor & Francis Online.
  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. (2021). ACS Publications.
  • Structure–Activity Relationship and Molecular Docking of Natural Product Library Reveal Chrysin as a Novel Dipeptidyl Peptidase-4 (DPP-4) Inhibitor: An Integrated In Silico and In Vitro Study. (2018). MDPI.

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Technical Support Center: Optimizing Synthesis of 6-(4-Methylpiperazin-1-yl)pyridine-2-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 6-(4-Methylpiperazin-1-yl)pyridine-2-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of this specific chemical transformation. Here, we move beyond simple protocols to provide in-depth, field-proven insights into optimizing your reaction conditions and troubleshooting common experimental hurdles. Our approach is grounded in established chemical principles to ensure you can achieve reliable and high-yielding results.

I. Reaction Overview: A Mechanistic Perspective

The synthesis of 6-(4-Methylpiperazin-1-yl)pyridine-2-carbonitrile typically proceeds via a nucleophilic aromatic substitution (SNAr) reaction. This involves the displacement of a suitable leaving group (commonly a halogen such as chlorine or bromine) from the 6-position of a pyridine-2-carbonitrile derivative by the secondary amine of 1-methylpiperazine.

The pyridine ring, being an electron-deficient aromatic system, is inherently activated towards nucleophilic attack.[1] This reactivity is further enhanced by the presence of the electron-withdrawing nitrile group (-CN) at the 2-position, which helps to stabilize the intermediate Meisenheimer complex. The reaction mechanism generally follows a concerted pathway for many SNAr reactions on heterocyclic systems.[2]

II. Troubleshooting Guide: From Low Yield to Impure Product

This section addresses specific issues you may encounter during the synthesis of 6-(4-Methylpiperazin-1-yl)pyridine-2-carbonitrile in a question-and-answer format.

Question 1: My reaction shows low or no conversion of the starting material, 6-chloropyridine-2-carbonitrile. What are the likely causes and how can I improve the yield?

Answer:

Low conversion is a common issue that can often be resolved by systematically evaluating the reaction parameters. Here are the primary factors to consider:

  • Insufficient Reaction Temperature: The SNAr reaction often requires thermal energy to overcome the activation barrier. If you are running the reaction at room temperature, a gradual increase in temperature is the first logical step. Refluxing the reaction in a suitable solvent is a common practice for this type of transformation.[3][4]

  • Inappropriate Solvent: The choice of solvent is critical. Aprotic polar solvents such as Tetrahydrofuran (THF)[3], Acetonitrile (ACN)[4], or Dimethylformamide (DMF) are generally effective as they can solvate the reactants and facilitate the reaction without interfering with the nucleophile.

  • Base Not scavenger or too weak: While 1-methylpiperazine is a base, the reaction generates a hydrohalic acid (e.g., HCl) as a byproduct, which can protonate the starting amine, rendering it non-nucleophilic. The addition of a non-nucleophilic base, such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), can scavenge this acid and maintain the concentration of the free amine.[4][5]

  • Degradation of Starting Materials: Ensure the purity of your starting materials. 1-methylpiperazine is hygroscopic and can absorb water from the atmosphere, which may affect its reactivity. Using freshly opened or properly stored reagents is recommended.

Troubleshooting Workflow:

start Low Conversion Observed temp Increase Reaction Temperature (e.g., to reflux) start->temp solvent Change to a Higher-Boiling Aprotic Polar Solvent (e.g., DMF) temp->solvent If no improvement success Improved Conversion temp->success Success base Add an Inorganic Base (e.g., K₂CO₃, Cs₂CO₃) solvent->base If no improvement solvent->success Success reagents Check Purity of Starting Materials base->reagents If no improvement base->success Success reagents->start Re-run with pure reagents

Caption: Troubleshooting workflow for low reaction conversion.

Question 2: I am observing the formation of significant side products. What are these likely to be and how can I minimize them?

Answer:

Side product formation can complicate purification and reduce the overall yield. Here are the most probable side reactions and mitigation strategies:

  • Dialkylation of Piperazine: If your starting material has other reactive sites, or if the reaction conditions are too harsh, you might see the formation of products where the piperazine has reacted more than once. This is less likely with 1-methylpiperazine as the tertiary amine is a much weaker nucleophile.

  • Hydrolysis of the Nitrile Group: In the presence of strong base and water, the nitrile group can be hydrolyzed to a carboxamide or even a carboxylic acid. To avoid this, ensure your reaction is carried out under anhydrous conditions.

  • Reaction with Solvent: Some solvents, like DMF, can decompose at high temperatures to generate dimethylamine, which can act as a nucleophile and compete with 1-methylpiperazine. If you suspect this is occurring, consider using a more stable solvent like dioxane.

Mitigation Strategies:

Issue Probable Cause Recommended Action
Unidentified ImpuritiesHydrolysis of nitrileEnsure anhydrous conditions. Use dry solvents and reagents.
Reaction with solventUse a more stable solvent (e.g., dioxane) if running at high temperatures.
Impure starting materialsVerify the purity of 6-chloropyridine-2-carbonitrile and 1-methylpiperazine by NMR or GC-MS.

Question 3: The purification of my product is challenging. What is an effective purification strategy?

Answer:

The basic nature of the product, containing both a pyridine and a piperazine nitrogen, can be exploited for an effective purification strategy.

  • Acid-Base Extraction: A common and effective method for purifying basic compounds is through acid-base extraction.[6]

    • Dissolve the crude reaction mixture in a water-immiscible organic solvent (e.g., dichloromethane or ethyl acetate).

    • Extract the organic layer with a dilute aqueous acid solution (e.g., 1M HCl). The basic product will be protonated and move into the aqueous layer, leaving non-basic impurities in the organic layer.

    • Wash the aqueous layer with fresh organic solvent to remove any remaining neutral or acidic impurities.

    • Basify the aqueous layer with a base (e.g., 1M NaOH or saturated NaHCO₃ solution) to deprotonate the product, causing it to precipitate or allowing it to be extracted back into an organic solvent.

    • Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the purified product.

  • Column Chromatography: If acid-base extraction does not provide sufficient purity, silica gel column chromatography can be employed. A gradient elution system, starting with a non-polar solvent (e.g., hexane or heptane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or a mixture of dichloromethane and methanol), is often effective. The addition of a small amount of a basic modifier, such as triethylamine (e.g., 0.1-1%), to the eluent can help to prevent tailing of the basic product on the acidic silica gel.

Purification Workflow:

crude Crude Reaction Mixture acid_base Acid-Base Extraction crude->acid_base chromatography Silica Gel Column Chromatography acid_base->chromatography If further purification is needed pure Pure Product acid_base->pure If purity is sufficient chromatography->pure

Caption: Recommended purification workflow.

III. Frequently Asked Questions (FAQs)

Q1: What is the optimal molar ratio of 1-methylpiperazine to 6-chloropyridine-2-carbonitrile?

A slight excess of 1-methylpiperazine (1.1 to 1.5 equivalents) is generally recommended to ensure complete consumption of the electrophile. A large excess is usually not necessary and can complicate purification.

Q2: Can I use a different leaving group instead of chlorine?

Yes, other halogens such as bromine or fluorine can be used. The reactivity order for SNAr reactions is typically F > Cl > Br > I. A more reactive leaving group like fluorine may allow for milder reaction conditions.

Q3: Is a catalyst necessary for this reaction?

In most cases, this reaction proceeds without the need for a catalyst. However, in some challenging SNAr reactions, the use of a phase-transfer catalyst or a copper catalyst can be beneficial, though it is not typically required for this specific transformation.

Q4: How can I monitor the progress of the reaction?

The reaction progress can be conveniently monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). By spotting the reaction mixture alongside the starting materials, you can observe the disappearance of the starting material and the appearance of the product spot.

Q5: What are the safety considerations for this reaction?

1-methylpiperazine is a corrosive and flammable liquid.[7] 6-chloropyridine-2-carbonitrile is a toxic solid. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

IV. Experimental Protocol Example

This protocol is a general guideline and may require optimization for your specific setup.

Materials:

  • 6-chloropyridine-2-carbonitrile

  • 1-methylpiperazine

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetonitrile (ACN), anhydrous

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 6-chloropyridine-2-carbonitrile (1.0 eq).

  • Add anhydrous potassium carbonate (2.0 eq).

  • Under an inert atmosphere (e.g., nitrogen or argon), add anhydrous acetonitrile.

  • Add 1-methylpiperazine (1.2 eq) dropwise to the stirred suspension.

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the solid inorganic salts and wash the filter cake with acetonitrile.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by acid-base extraction or column chromatography as described in the troubleshooting section.

V. References

  • Al-Zahrani, M. H. (2018). Synthesis, Characterization, and Antimicrobial Activity of Some New Pyridine Derivatives. Molecules, 23(10), 2539. [Link]

  • Hyma Synthesis Pvt. Ltd. (n.d.). Welcome to Hyma Synthesis Pvt. Ltd. Retrieved January 26, 2026, from [Link]

  • Organic Syntheses. (2019). Preparation of 2,4,5,6-Tetra(9H-carbazol-9-yl)isophthalonitrile. Organic Syntheses, 96, 455-473. [Link]

  • Google Patents. (n.d.). US2905673A - Method for preparing 1-methylpiperazine. Retrieved January 26, 2026, from

  • St. John, P. C., et al. (2018). Concerted Nucleophilic Aromatic Substitutions. Journal of the American Chemical Society, 140(34), 10896–10905. [Link]

  • Baran, P. S. (2004). Pyridine Synthesis: Cliff Notes. The Baran Laboratory, Scripps Research. [Link]

  • Royal Society of Chemistry. (2024). Directed nucleophilic aromatic substitution reaction. Chemical Science, 15(45), 17355-17361. [Link]

  • Organic Chemistry Portal. (n.d.). Pyridine synthesis. Retrieved January 26, 2026, from [Link]

  • ACS Omega. (2023). Optimization of Pyrazolo[3,4-b]pyridine Analogues: Synthesis, In Vitro Anticancer Evaluation and In Vivo Pharmacokinetics. ACS Omega, 8(3), 3247–3265. [Link]

  • Faiz, S., et al. (2024). Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors. Frontiers in Chemistry, 12, 1369931. [Link]

  • Google Patents. (n.d.). CN107011254B - Synthesis and purification method of 2-amino-4-methylpyridine. Retrieved January 26, 2026, from

  • ResearchGate. (2016). ChemInform Abstract: Lewis Acid Activation of Pyridines for Nucleophilic Aromatic Substitution and Conjugate Addition. ChemInform, 47(34). [Link]

  • YouTube. (2020, September 8). (L-450) Nucleophilic aromatic substitution on Pyridine: Resonance, Mechanism and Selectivity. [Video]. YouTube. [Link]

  • Google Patents. (n.d.). US4628097A - Process for the preparation of 2-amino-alkylpyridines. Retrieved January 26, 2026, from

  • Organic Syntheses. (2011). Condensative Azaheterocycle Synthesis at Subambient Temperatures. Organic Syntheses, 88, 10. [Link]

  • ChemBK. (n.d.). 1-METHYLPIPERAZINE FOR SYNTHESIS. Retrieved January 26, 2026, from [Link]

  • Organic Syntheses. (n.d.). 2,2'-Bipyridine. Retrieved January 26, 2026, from [Link]

  • National Institutes of Health. (2022). One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity. RSC Advances, 12(35), 22933–22940. [Link]

  • Google Patents. (n.d.). CN104803923A - Preparation method of 1-(2-pyrimidine) piperazine hydrochloride. Retrieved January 26, 2026, from

  • National Institutes of Health. (2018). Spectroscopic data of 6-(N-methyl-pyridin-2-ylcarbamoyl)-pyridine-2-carboxylic acid methyl ester isomers. Data in Brief, 16, 883–891. [Link]

  • Organic Syntheses. (n.d.). Pyridine, 2-phenyl-. Retrieved January 26, 2026, from [Link]

  • PubMed. (2013). Synthesis of pyridopyrazine-1,6-diones from 6-hydroxypicolinic acids via a one-pot coupling/cyclization reaction. Tetrahedron Letters, 54(5), 451-454. [Link]

  • PubChem. (n.d.). 2-(4-Methyl-2-phenylpiperazin-1-yl)pyridine-3-carbonitrile. Retrieved January 26, 2026, from [Link]

Sources

Technical Support Center: Troubleshooting the Instability of 6-(4-Methylpiperazin-1-yl)pyridine-2-carbonitrile in Assays

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 6-(4-Methylpiperazin-1-yl)pyridine-2-carbonitrile. This document is intended for researchers, scientists, and drug development professionals who are encountering challenges with the stability and consistency of this compound in their experimental assays. As a molecule possessing both a basic piperazine ring and a reactive cyanopyridine moiety, its behavior in aqueous and biological assay conditions can be complex. This guide provides in-depth, experience-driven advice to help you diagnose and resolve these issues, ensuring the integrity and reproducibility of your data.

Frequently Asked Questions (FAQs)

Here we address the most common issues reported by users of 6-(4-Methylpiperazin-1-yl)pyridine-2-carbonitrile.

Question 1: I'm observing significant variability in my assay results. Could this be related to compound instability?

Answer: Yes, inconsistent results are a primary indicator of compound degradation.[1] If you are seeing a loss of potency over time, an unexpected increase or decrease in signal, or poor reproducibility between experiments, it is critical to investigate the stability of your compound under your specific assay conditions. The two primary structural alerts in your molecule are the methylpiperazine group and the 2-cyanopyridine group, both of which can be susceptible to degradation.

  • Expert Insight: The piperazine moiety is basic and its stability can be highly pH-dependent.[1][2] The 2-cyanopyridine is an electrophilic center that can react with nucleophiles present in your assay. We will delve into these possibilities in the following sections.

Question 2: My compound solution appears cloudy or shows visible precipitate, especially in phosphate-buffered saline (PBS). What is happening?

Answer: This is likely due to solubility issues, which can be exacerbated by pH changes or interactions with buffer components. 6-(4-Methylpiperazin-1-yl)pyridine-2-carbonitrile is a basic compound due to the methylpiperazine group. In neutral or slightly alkaline buffers like PBS (pH 7.4), the compound will be less protonated and thus less soluble than in acidic solutions.

  • Causality: The formation of insoluble phosphate salts is a common problem for basic compounds containing amine groups, such as piperazines, in phosphate buffers. This precipitation will effectively lower the concentration of your active compound in the assay, leading to erroneous results.

Question 3: I suspect my compound is degrading in my aqueous assay buffer over the course of the experiment. What are the likely degradation pathways?

Answer: There are two primary degradation pathways to consider for this molecule:

  • Hydrolysis of the Nitrile Group: The carbonitrile (cyano) group can undergo hydrolysis to form a carboxamide and subsequently a carboxylic acid. This reaction is typically slow at neutral pH but can be catalyzed by acidic or basic conditions.

  • Reactivity with Nucleophiles: The 2-cyanopyridine moiety is susceptible to nucleophilic attack, especially if your assay medium contains thiols (e.g., from cysteine residues in proteins, or additives like DTT or glutathione).[3][4] This can lead to the formation of a covalent adduct, inactivating your compound.[4]

  • Expert Insight: While complete hydrolysis of the nitrile may require harsh conditions, even partial degradation or reaction with assay components can significantly impact your results. The electronic properties of the pyridine ring influence the reactivity of the cyano group.[3]

Question 4: Are there any special storage and handling recommendations for this compound?

Answer: Absolutely. Proper storage is crucial to maintain the integrity of the compound.

  • Solid Compound: Store the solid material in a tightly sealed, light-resistant container at low temperature (e.g., -20°C).[1] Piperazine-containing compounds can be susceptible to oxidation and photodegradation.[1]

  • Stock Solutions: Prepare high-concentration stock solutions in an anhydrous organic solvent like DMSO. Store these stocks in small, single-use aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[1]

  • Aqueous Solutions: Always prepare fresh aqueous working solutions for each experiment from your DMSO stock. Avoid storing the compound in aqueous buffers for extended periods.[5]

Troubleshooting Guides

Guide 1: Diagnosing and Resolving Solubility Issues

If you are observing precipitation or suspect poor solubility, follow this workflow.

Experimental Protocol: Solubility Assessment
  • Prepare a series of buffers with varying pH values (e.g., pH 5.0, 6.0, 7.0, 7.4, 8.0). Consider using alternative buffer systems to PBS, such as HEPES or MOPS, to avoid phosphate salt precipitation.

  • Prepare a concentrated stock of your compound in 100% DMSO.

  • Spike the compound into each buffer at your final assay concentration.

  • Incubate the solutions under your standard assay conditions (time and temperature).

  • Visually inspect for precipitation at various time points.

  • Quantify the soluble compound by centrifuging the samples to pellet any precipitate and analyzing the supernatant via HPLC-UV or LC-MS.

Data Interpretation and Solutions
ObservationProbable CauseRecommended Solution
Precipitation in PBS (pH 7.4)Phosphate salt formation, low solubility at neutral pH.Switch to a non-phosphate buffer like HEPES or Tris. If the assay allows, consider a slightly more acidic buffer to improve solubility.
General cloudiness in all buffersCompound has low intrinsic aqueous solubility.Increase the percentage of DMSO in your final assay solution (be mindful of solvent tolerance of your assay). Consider using solubility enhancers, but validate their compatibility with your assay.
Precipitation increases over timeCompound may be degrading to a less soluble product.Investigate chemical stability (see Guide 2).
Workflow Diagram: Solubility Troubleshooting

start Precipitation Observed in Assay check_buffer Is the buffer phosphate-based (e.g., PBS)? start->check_buffer switch_buffer Switch to non-phosphate buffer (HEPES, Tris) check_buffer->switch_buffer Yes check_ph Is the pH > 7? check_buffer->check_ph No retest Retest solubility switch_buffer->retest retest->check_ph Precipitation persists end_soluble Issue Resolved retest->end_soluble Precipitation gone lower_ph Lower buffer pH (if assay tolerates) check_ph->lower_ph Yes check_dmso Is DMSO concentration low? check_ph->check_dmso No lower_ph->retest increase_dmso Increase final DMSO % (check assay tolerance) check_dmso->increase_dmso Yes end_unstable Suspect Chemical Instability (Proceed to Guide 2) check_dmso->end_unstable No increase_dmso->retest cluster_hydrolysis Hydrolysis Pathway cluster_nucleophilic Nucleophilic Addition Pathway compound 6-(4-Methylpiperazin-1-yl) pyridine-2-carbonitrile amide Corresponding Amide compound->amide H₂O (acid/base catalyst) acid Corresponding Carboxylic Acid amide->acid H₂O (harsher conditions) compound2 6-(4-Methylpiperazin-1-yl) pyridine-2-carbonitrile adduct Thiol Adduct (e.g., with GSH, DTT, Cys) compound2->adduct + R-SH (Nucleophile)

Caption: Potential degradation pathways for the compound.

Mitigation Strategies
  • pH Optimization: The stability of both the piperazine and cyanopyridine moieties is pH-dependent. [1]Perform the HPLC stability study across a range of pH values to find the optimal pH for your assay. Piperazine derivatives often show improved stability in slightly acidic conditions. * Exclusion of Air: If oxidation of the piperazine ring is suspected (often indicated by a color change in the solution), try degassing your buffers and running the assay under an inert atmosphere (e.g., nitrogen). [1]* Control for Nucleophilic Attack: If your assay contains high concentrations of nucleophiles (e.g., >1 mM DTT), this is a likely cause of degradation.

    • Test this hypothesis: Run a stability experiment with and without the suspected nucleophile.

    • Mitigation: If possible, reduce the concentration of the nucleophile or find an alternative. If the nucleophile is essential, you may need to accept a shorter compound stability window and adjust your experimental timing accordingly.

Final Recommendations

  • Always use freshly prepared dilutions of 6-(4-Methylpiperazin-1-yl)pyridine-2-carbonitrile in your final assay buffer. [1]* Characterize your material: Ensure the purity of your compound stock before starting any experiments.

  • Run control experiments: Include "compound in buffer only" controls in your assays to monitor for degradation over the time course of the experiment.

  • Prioritize non-phosphate buffers like HEPES or Tris for assays with this basic compound.

  • When in doubt, perform a time-course stability study using HPLC or LC-MS to definitively understand how your compound behaves in your specific assay conditions.

By systematically addressing the potential issues of solubility and chemical stability, you can ensure that your experimental results are both accurate and reproducible.

References

  • Stability of Synthetic Piperazines in Human Whole Blood. (2018). PubMed. Retrieved from [Link]

  • 6-(4-Acetylpiperazin-1-yl)pyridine-3-carbonitrile. PubChem. Retrieved from [Link]

  • Exploring anaerobic environments for cyanide and cyano-derivatives microbial degradation. (2017). PMC - NIH. Retrieved from [Link]

  • A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. (2024). PMC - PubMed Central. Retrieved from [Link]

  • 2-(4-Methylpiperazin-1-yl)-4-phenyl-6-(thiophen-2-yl)-pyridine-3-carbonitrile. (2013). MDPI. Retrieved from [Link]

  • Process for the preparation of 2-cyanopyridine derivatives. Google Patents.
  • 2-(4-Methyl-2-phenylpiperazin-1-yl)pyridine-3-carbonitrile. PubChem. Retrieved from [Link]

  • Pyridine Derivatives—A New Class of Compounds That Are Toxic to E. coli K12, R2–R4 Strains. (2021). MDPI. Retrieved from [Link]

  • The pH of Piperazine Derivative Solutions Predicts Their Utility as Transepithelial Permeation Enhancers. (2016). PubMed. Retrieved from [Link]

  • 6-(4-METHYLPIPERAZIN-1-YL)-4-O-TOLYLNICOTINAMIDE. gsrs. Retrieved from [Link]

  • Identification of New N-methyl-piperazine Chalcones as Dual MAO-B/AChE Inhibitors. (2023). MDPI. Retrieved from [Link]

  • Decomposition species of piperazine at various pH values. ResearchGate. Retrieved from [Link]

  • 2-cyanopyridine derivatives enable N-terminal cysteine bioconjugation and peptide bond cleavage of glutathione under aqueous and mild conditions. (2024). RSC Publishing. Retrieved from [Link]

  • Synthesis and Preclinical Evaluation of [Methylpiperazine-11C]brigatinib as a PET Tracer Targeting Both Mutated Epidermal Growth Factor Receptor and Anaplastic Lymphoma Kinase. (2021). PMC - PubMed Central. Retrieved from [Link]

  • Pyridine Catalysis of Anhydride Hydrolysis within Carbodiimide-Driven Reaction Networks. (2020). OSTI. Retrieved from [Link]

  • The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions. (2014). PMC. Retrieved from [Link]

  • A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. (2024). RSC Publishing. Retrieved from [Link]

  • 2-cyanopyridine derivatives enable N-terminal cysteine bioconjugation and peptide bond cleavage of glutathione under aqueous and mild conditions. (2024). NIH. Retrieved from [Link]

Sources

Technical Support Center: Stabilizing 6-(4-Methylpiperazin-1-yl)pyridine-2-carbonitrile in Solution

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address the degradation of 6-(4-methylpiperazin-1-yl)pyridine-2-carbonitrile in solution. Our goal is to equip you with the knowledge to ensure the stability and integrity of your experiments.

Introduction: Understanding the Molecule's Vulnerabilities

6-(4-Methylpiperazin-1-yl)pyridine-2-carbonitrile is a heterocyclic compound featuring a pyridine ring, a piperazine moiety, and a nitrile group. This combination of functional groups presents specific stability challenges in solution. The primary degradation pathways to consider are hydrolysis, oxidation, and photodegradation. Understanding the causality behind these degradation routes is the first step toward prevention.

Frequently Asked Questions (FAQs)

Q1: My solution of 6-(4-methylpiperazin-1-yl)pyridine-2-carbonitrile is showing signs of degradation. What are the likely causes?

A1: The degradation of this compound in solution is most commonly attributed to one or a combination of the following factors:

  • Hydrolysis: The nitrile group can be susceptible to hydrolysis, particularly under acidic or basic conditions, converting it to a carboxylic acid or an amide.[1][2]

  • Oxidation: The piperazine ring and the pyridine nitrogen can be sites of oxidation, especially in the presence of dissolved oxygen, metal ions, or other oxidizing agents.[3][4][5][6]

  • Photodegradation: Exposure to light, particularly UV radiation, can induce degradation of the pyridine ring.[7][8][9][10]

Q2: What is the optimal pH range for storing solutions of this compound?

Q3: What are the best solvents to use for dissolving and storing 6-(4-methylpiperazin-1-yl)pyridine-2-carbonitrile?

A3: The choice of solvent is critical. Aprotic, anhydrous solvents are generally preferred to minimize hydrolysis. Suitable options may include:

  • Dimethyl sulfoxide (DMSO)

  • Dimethylformamide (DMF)

  • Acetonitrile (ACN)

If aqueous solutions are necessary, it is imperative to use purified, deoxygenated water and to buffer the solution to an appropriate pH.

Q4: How can I minimize oxidation of my compound in solution?

A4: To prevent oxidative degradation, consider the following measures:

  • Deoxygenate your solvent: Purge the solvent with an inert gas like nitrogen or argon before dissolving your compound.

  • Use antioxidants: The addition of a small amount of an antioxidant can be beneficial, but compatibility with your downstream application must be verified.

  • Avoid metal contaminants: Use high-purity solvents and glassware to minimize the presence of metal ions that can catalyze oxidation.[6]

Q5: What are the recommended storage conditions for solutions of this compound?

A5: For optimal stability, solutions should be stored:

  • At low temperatures: Freezing (-20°C or -80°C) is generally recommended for long-term storage. For short-term storage, refrigeration (2-8°C) may be sufficient.

  • Protected from light: Use amber vials or wrap containers in aluminum foil to prevent photodegradation.[7][8]

  • Under an inert atmosphere: For highly sensitive applications, storing aliquots under nitrogen or argon can provide an extra layer of protection against oxidation.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments and provides actionable solutions.

Observed Issue Potential Cause(s) Troubleshooting Steps
Loss of compound potency over a short period. Hydrolysis, Oxidation1. Verify the pH of your solution. Adjust to a slightly acidic or neutral range if necessary. 2. Prepare fresh solutions using deoxygenated solvents. 3. Store aliquots at -80°C under an inert atmosphere.
Appearance of new peaks in HPLC or LC-MS analysis. Degradation Products1. Characterize the new peaks to identify the degradation products. This will help pinpoint the degradation pathway (e.g., a mass increase corresponding to the addition of an oxygen atom suggests oxidation). 2. Review your solution preparation and storage protocols against the recommendations in this guide.
Inconsistent experimental results between batches. Variable Solution Stability1. Implement a standardized protocol for solution preparation and storage. 2. Perform a stability study on a new batch of the compound in your chosen solvent and storage conditions to establish its shelf life.
Solution color change. Oxidation or Photodegradation1. Immediately protect the solution from light. 2. Prepare a fresh solution using deoxygenated solvent and store it in an amber vial.

Experimental Protocols

Protocol 1: Preparation of a Stock Solution

This protocol outlines the steps for preparing a stable stock solution of 6-(4-methylpiperazin-1-yl)pyridine-2-carbonitrile.

  • Solvent Preparation: Select a high-purity, anhydrous aprotic solvent (e.g., DMSO). Deoxygenate the solvent by bubbling with nitrogen or argon gas for at least 15 minutes.

  • Weighing the Compound: Accurately weigh the desired amount of the compound in a clean, dry vial.

  • Dissolution: Add the deoxygenated solvent to the vial to achieve the desired concentration. Mix gently until the compound is fully dissolved.

  • Aliquoting and Storage: Dispense the stock solution into small-volume, amber-colored, airtight vials. Purge the headspace of each vial with nitrogen or argon before sealing. Store the aliquots at -80°C.

Protocol 2: Monitoring Solution Stability by HPLC

This protocol provides a framework for assessing the stability of your compound in solution over time.

  • Sample Preparation: Prepare a solution of your compound at the desired concentration in the chosen solvent system.

  • Initial Analysis (T=0): Immediately after preparation, analyze the solution by a validated HPLC method to determine the initial purity and concentration.

  • Storage: Store the solution under the conditions you wish to evaluate (e.g., room temperature, 4°C, -20°C, protected from light, etc.).

  • Time-Point Analysis: At regular intervals (e.g., 24 hours, 48 hours, 1 week, etc.), withdraw an aliquot of the solution and analyze it by HPLC.

  • Data Analysis: Compare the purity and concentration of the compound at each time point to the initial (T=0) values. A significant decrease in the main peak area or the appearance of new peaks indicates degradation.

Visualizing Degradation and Prevention

Potential Degradation Pathways

cluster_0 6-(4-Methylpiperazin-1-yl)pyridine-2-carbonitrile cluster_1 Degradation Pathways A Parent Compound B Hydrolysis (Nitrile to Carboxylic Acid/Amide) A->B H₂O, H⁺/OH⁻ C Oxidation (Piperazine/Pyridine Ring) A->C O₂, Metal Ions D Photodegradation (Pyridine Ring Opening) A->D UV Light

Caption: Key degradation routes for the target molecule.

Recommended Handling and Storage Workflow

A Start: Receive Compound B Solvent Selection: Aprotic, Anhydrous A->B C Solvent Preparation: Deoxygenate (N₂/Ar) B->C D Dissolution: Under Inert Atmosphere C->D E Aliquoting: Amber Vials D->E F Storage: -80°C, Protected from Light E->F G End: Stable Solution for Experiments F->G

Caption: Workflow for ensuring solution stability.

References

  • Almeida, T. G., Kurtén, T. (2022). Atmospheric Oxidation of Imine Derivative of Piperazine Initiated by OH Radical. ACS Earth and Space Chemistry, 6(10), 2453–2464. [Link]

  • Fang, J., Liu, G., Shang, C. (2009). UV photolysis for accelerating pyridine biodegradation. PubMed. [Link]

  • Freeman, S., & Rochelle, G. T. (2012). Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture.
  • Gautam, P., Kumar, S., S, S., Singh, R. (2023). Microbial and Solar Photocatalytic Degradation of Pyridine. Engineered Science Publisher.
  • Golin Almeida, T., Kurtén, T. (2022). Atmospheric Oxidation of Imine Derivative of Piperazine Initiated by OH Radical.
  • Hansen, D. A., Dellinger, B. (2020). Atmospheric Oxidation of Piperazine Initiated by OH: A Theoretical Kinetics Investigation. ACS Earth and Space Chemistry. [Link]

  • Kuchar, M., et al. (1987). Hydrolysis derivatives of (pyridyl-2)acetonitrile. PubMed. [Link]

  • Li, Y., et al. (2014). [Biodegradation of pyridine under UV irradiation]. PubMed. [Link]

  • MDPI. (n.d.). 2-(4-Methylpiperazin-1-yl)-4-phenyl-6-(thiophen-2-yl)-pyridine-3-carbonitrile. MDPI. [Link]

  • PubChem. (n.d.). Pyridine-2-carbonitrile. National Institutes of Health. [Link]

  • Strickley, R. G., Visor, G. C., Lin, L. H., Gu, L. (1989). An unexpected pH effect on the stability of moexipril lyophilized powder. PubMed. [Link]

  • Taha, E. A., et al. (2020). Optimization of Pyrazolo[3,4-b]pyridine Analogues: Synthesis, In Vitro Anticancer Evaluation and In Vivo Pharmacokinetics. ACS Omega. [Link]

  • Voice, A. K. (2013). Oxidation of piperazine in post-combustion carbon capture.
  • Watson, B. L., Cormier, R. A., Harbeck, R. J. (1998). Effect of pH on the stability of methacholine chloride in solution. PubMed. [Link]

  • Woźniak, K., et al. (2018). The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions. PMC. [Link]

Sources

dealing with batch-to-batch variability of 6-(4-Methylpiperazin-1-yl)pyridine-2-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

This technical support guide is designed for researchers, scientists, and drug development professionals utilizing 6-(4-Methylpiperazin-1-yl)pyridine-2-carbonitrile in their experimental workflows. As a critical intermediate in pharmaceutical synthesis, consistency in its quality is paramount. Batch-to-batch variability, though often subtle, can have significant downstream consequences, impacting reaction kinetics, impurity profiles, and overall yield. This document provides a comprehensive resource for troubleshooting common issues and answers frequently asked questions, ensuring the robustness and reproducibility of your research. Our approach is grounded in established principles of chemical analysis and quality control, aligning with global standards such as those set by the International Council for Harmonisation (ICH).[1][2]

Frequently Asked Questions (FAQs)

Here we address common questions regarding the handling, quality, and performance of 6-(4-Methylpiperazin-1-yl)pyridine-2-carbonitrile.

Q1: My new batch of 6-(4-Methylpiperazin-1-yl)pyridine-2-carbonitrile has a slightly different color (e.g., off-white to light yellow) compared to the previous one. Is this a cause for concern?

A1: Minor color variations in solid chemical reagents are not uncommon and may not necessarily indicate a significant difference in purity. The color can be influenced by trace-level impurities or the crystalline form of the compound. However, a pronounced color change could signal the presence of degradation products or residual reactants. We recommend performing a simple purity check, such as HPLC-UV analysis, to confirm that the purity is within the acceptable specification (typically >98%). If the purity is confirmed, the color variation is unlikely to impact your experiment.

Q2: I'm observing incomplete dissolution or insolubility of the compound in a solvent where it was previously soluble. What could be the cause?

A2: This issue can arise from several factors. Firstly, check the certificate of analysis (CoA) for both batches to ensure the specified solvent for quality control testing is the same. Batch-to-batch variations in particle size and crystal morphology can affect the rate of dissolution.[3] Additionally, the presence of insoluble impurities could be a factor. We recommend attempting dissolution with gentle heating or sonication. If the issue persists, a filtration step followed by a purity analysis of the dissolved material can help determine if the insoluble component is an impurity.

Q3: My reaction yield has decreased significantly after switching to a new batch of 6-(4-Methylpiperazin-1-yl)pyridine-2-carbonitrile. How can I troubleshoot this?

A3: A drop in yield is a critical issue that warrants a systematic investigation. The root cause is often related to the presence of reactive impurities in the new batch. These impurities could be unreacted starting materials from the synthesis, byproducts, or degradation products that interfere with your reaction. We advise a head-to-head comparison of the old and new batches using a standardized analytical method like HPLC or GC-MS to identify any new or elevated impurity peaks. Refer to the troubleshooting guide below for a detailed workflow.

Q4: How should I properly store 6-(4-Methylpiperazin-1-yl)pyridine-2-carbonitrile to minimize degradation?

A4: To ensure long-term stability, the compound should be stored in a tightly sealed container, protected from light and moisture. Storage at a controlled room temperature (2-8°C is often ideal) in a desiccator is recommended. The pyridine and aminonitrile functionalities can be susceptible to hydrolysis and oxidation, so minimizing exposure to air and humidity is crucial.[4]

Troubleshooting Guides

This section provides systematic approaches to diagnosing and resolving common problems encountered with 6-(4-Methylpiperazin-1-yl)pyridine-2-carbonitrile.

Guide 1: Diagnosing and Addressing Inconsistent Reaction Performance

Inconsistent reaction outcomes, such as lower yields or the formation of unexpected byproducts, are common indicators of batch-to-batch variability. This guide provides a step-by-step process to identify the root cause.

  • Confirm Identity: Before extensive troubleshooting, verify the identity of the material from the new batch using a straightforward analytical technique like FT-IR or ¹H NMR. Compare the spectrum to a reference standard or the previous, well-performing batch.

  • Review CoA: Compare the Certificates of Analysis for both the new and old batches. Pay close attention to reported purity levels, residual solvents, and any specified impurities.

  • Experimental Parameters: Double-check your experimental records to ensure all other reaction parameters (solvents, reagents, temperature, reaction time) were identical.[5]

A comparative analytical study is the most effective way to pinpoint chemical differences between batches.

Recommended Analytical Techniques:

Technique Purpose Typical Parameters
HPLC-UV Quantify purity and detect non-volatile impurities.Column: C18, 5 µm, 4.6 x 250 mmMobile Phase: Gradient of Acetonitrile and Water (with 0.1% TFA)Detection: 254 nm
GC-MS Identify volatile impurities and residual solvents.Column: DB-5ms or equivalentInjector Temp: 250°COven Program: 50°C (2 min), ramp to 280°C at 10°C/min
LC-MS Identify and tentatively quantify non-volatile impurities, especially those with no UV chromophore.Use ESI in positive ion mode to detect the protonated molecule and related impurities.
Karl Fischer Titration Quantify water content.Use a coulometric or volumetric titrator appropriate for the expected moisture level.
  • Purity Discrepancy: If the HPLC analysis shows a lower purity for the new batch, this is a likely cause of the issue. Contact the supplier with your data.

  • New Impurity Peaks: If new peaks are observed, attempt to identify them using MS data. Understanding the structure of the impurity can provide clues about its potential to interfere with your reaction. Common impurities could include starting materials from the synthesis (e.g., 2-chloro-6-cyanopyridine or 1-methylpiperazine) or byproducts from side reactions.

  • Elevated Water Content: Increased moisture can be detrimental to reactions that are sensitive to water. If Karl Fischer analysis shows a higher water content, drying the material under vacuum may resolve the issue.

Experimental Protocols

Protocol 1: Standardized HPLC-UV Method for Purity Assessment

This protocol provides a general method for the purity determination of 6-(4-Methylpiperazin-1-yl)pyridine-2-carbonitrile.

  • Preparation of Standard and Sample Solutions:

    • Prepare a stock solution of a reference standard at approximately 1 mg/mL in a 50:50 mixture of acetonitrile and water.

    • Accurately weigh and dissolve the test batch in the same diluent to achieve the same concentration.

  • Chromatographic Conditions:

    • Column: C18, 5 µm, 4.6 x 250 mm

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water

    • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile

    • Gradient: 10% B to 90% B over 20 minutes

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30°C

    • UV Detection: 254 nm

  • Analysis:

    • Inject the standard and sample solutions.

    • Calculate the purity of the sample by the area percent method, assuming all impurities have a similar response factor at the detection wavelength.

Visualizations

Diagram 1: Troubleshooting Workflow for Batch-to-Batch Variability

This diagram outlines the logical steps to follow when encountering issues with a new batch of the reagent.

G start Inconsistent Experimental Result (e.g., low yield, new byproducts) doc_review Step 1: Review Documentation - Compare CoAs - Verify experimental parameters start->doc_review analytical_verif Step 2: Analytical Verification - Confirm identity (NMR, IR) - Comparative HPLC/GC-MS doc_review->analytical_verif data_interp Step 3: Data Interpretation analytical_verif->data_interp purity_issue Purity below specification? data_interp->purity_issue impurity_issue New or elevated impurities? purity_issue->impurity_issue No contact_supplier Action: Contact Supplier with analytical data purity_issue->contact_supplier Yes moisture_issue High water content? impurity_issue->moisture_issue No proceed_caution Action: Proceed with Caution or purify if critical impurity_issue->proceed_caution Yes dry_reagent Action: Dry Reagent (e.g., vacuum oven) moisture_issue->dry_reagent Yes end Problem Resolved moisture_issue->end No (Investigate other factors) contact_supplier->end dry_reagent->end proceed_caution->end

Caption: A decision tree for troubleshooting batch-to-batch variability.

Diagram 2: Potential Impurity Sources in Synthesis

This diagram illustrates the common synthetic route to 6-(4-Methylpiperazin-1-yl)pyridine-2-carbonitrile and highlights potential sources of impurities.

G cluster_reactants Starting Materials cluster_reaction Nucleophilic Aromatic Substitution cluster_impurities Potential Impurities SM1 2-Chloro-6-cyanopyridine Product 6-(4-Methylpiperazin-1-yl)pyridine-2-carbonitrile SM1->Product SM2 1-Methylpiperazine SM2->Product Imp1 Unreacted SM1 Product->Imp1 Carryover Imp2 Unreacted SM2 Product->Imp2 Carryover Imp3 Hydrolysis Product (Carboxylic Acid) Product->Imp3 Degradation

Caption: Synthesis pathway and potential impurity sources.

References

  • Al-Hourani, B. J., & Al-Awaida, W. J. (2015).
  • Johansson, J., & Nordström, J. (2010). Identifying sources of batch to batch variation in processability. In Proceedings of the 7th European Congress of Chemical Engineering.
  • Westwood, S. (2022).
  • Pharmasources. (2026). Pharmaceutical Intermediate Quality Standards: A Practical Guide. Pharmasources.com.
  • El-Gaby, M. S. A., et al. (2013). Focus on the synthesis and relations of some new pyridine carbonitrile derivatives as antimicrobial and antioxidant agents. Journal of the Chinese Chemical Society, 60(7), 743-754.
  • Stauffer, S. R. (2017).
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  • Niu, H., et al. (2025). Degradation performance and mechanism of pyridine and 2-Diethylamino-4-hydroxy-6-methylpyrimidine by Pandoraea captiosa HR2 in individual or simultaneous systems.
  • International Council for Harmonis
  • Wang, Y., et al. (2016). Batch-to-Batch Quality Consistency Evaluation of Botanical Drug Products Using Multivariate Statistical Analysis of the Chromatographic Fingerprint. Frontiers in Pharmacology, 7, 47.
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  • Sartorius. (2019). Reducing Batch-to-Batch Variability of Botanical Drug Products. Sartorius.com.
  • Benchchem. (2025). An In-depth Technical Guide on the Stability and Degradation of 2-Amino-2-(pyridin-3-yl)acetonitrile. Benchchem.com.
  • Google Patents. (n.d.). CN115703750A - Extraction and purification method of 1-amino-4-methylpiperazine.
  • Organic Syntheses. (n.d.). Preparation of 2,4,5,6-Tetra(9H-carbazol-9-yl)isophthalonitrile.
  • Parabolic Drugs. (n.d.). Quality Control in Pharmaceutical Production: Standards and Practices. parabolicdrugs.com.
  • Google Patents. (n.d.). CN107011254B - Synthesis and purification method of 2-amino-4-methylpyridine.
  • PubChem. (n.d.). 2-(4-Methyl-2-phenylpiperazin-1-yl)pyridine-3-carbonitrile.
  • Global Substance Registration System. (n.d.). 6-(4-METHYLPIPERAZIN-1-YL)-4-O-TOLYLNICOTINAMIDE.
  • PubChem. (n.d.). N-(4-methyl-2-(4-methylpiperazin-1-yl)quinolin-6-yl)-2-(4-(trifluoromethoxy)phenoxy)acetamide.
  • TCI Chemicals. (n.d.). 5-(4-Methylpiperazin-1-yl)pyridin-2-amine.
  • A2B Chem. (n.d.). 6-(PIPERAZIN-1-YL)PYRIDINE-3-CARBONITRILE.

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Validation & Comparative

A Comparative Guide to Determining the Purity of 6-(4-Methylpiperazin-1-yl)pyridine-2-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Section 1: Understanding the Analyte and Potential Impurities

6-(4-Methylpiperazin-1-yl)pyridine-2-carbonitrile is a heterocyclic compound featuring a pyridine ring, a piperazine ring, and a nitrile functional group. Its synthesis, often involving nucleophilic substitution reactions, can introduce several process-related impurities.[1] These may include unreacted starting materials, intermediates, by-products from side reactions, or degradation products. A thorough understanding of the synthetic route is the first step in developing a targeted and effective purity assessment strategy.

Common potential impurities may include:

  • Starting materials: Such as 2-halopyridine derivatives or 1-methylpiperazine.

  • Positional isomers: Formed if the substitution occurs at a different position on the pyridine ring.

  • Hydrolyzed products: Where the nitrile group is hydrolyzed to a carboxylic acid or amide.

  • Oxidized impurities: N-oxides of the pyridine or piperazine rings.

Section 2: The Gold Standard: High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is the cornerstone technique for purity determination in the pharmaceutical industry due to its high resolution, sensitivity, and quantitative accuracy.[2][3]

Principle of Operation: HPLC separates components of a mixture based on their differential distribution between a stationary phase (packed in a column) and a liquid mobile phase that is pumped through the column under high pressure.[2] For a molecule like 6-(4-Methylpiperazin-1-yl)pyridine-2-carbonitrile, which possesses both polar and non-polar characteristics, Reverse-Phase HPLC (RP-HPLC) is the most effective approach. In RP-HPLC, the stationary phase is non-polar (e.g., C18-silica), and the mobile phase is a more polar solvent mixture, typically water and a miscible organic solvent like acetonitrile or methanol.

Causality in Method Development:

  • Column Selection: A C18 column is the logical starting point. The alkyl chains of the C18 stationary phase will interact with the non-polar regions of the analyte and its impurities via hydrophobic interactions. The pyridine and piperazine moieties will have less affinity, allowing for separation based on the overall polarity of each compound.

  • Mobile Phase Composition: A gradient elution, where the proportion of the organic solvent is increased over time, is generally preferred over an isocratic (constant composition) method. This allows for the efficient elution of a wider range of impurities with varying polarities. The choice of an acidic modifier, such as formic acid or trifluoroacetic acid (TFA), in the mobile phase is critical.[4] These agents protonate the basic nitrogen atoms in the pyridine and piperazine rings, leading to sharper, more symmetrical peaks by minimizing tailing interactions with residual silanols on the silica-based stationary phase.

  • Detector Selection: A UV-Vis detector is standard for this type of analysis, as the pyridine ring contains a chromophore that absorbs UV light.[3] The detection wavelength should be set at the absorption maximum of the main compound to ensure the highest sensitivity. For comprehensive impurity profiling, a Diode Array Detector (DAD) or Photodiode Array (PDA) detector is superior, as it can acquire spectra across a range of wavelengths simultaneously, helping to identify co-eluting peaks and assess peak purity.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_sample Dissolve Sample in Diluent (e.g., Mobile Phase A) prep_std Prepare Reference Standard of Known Purity injection Inject Sample onto RP-HPLC System prep_sample->injection prep_std->injection System Suitability separation Gradient Elution (e.g., Water/Acetonitrile + 0.1% Formic Acid) injection->separation detection UV/DAD Detection separation->detection chromatogram Obtain Chromatogram detection->chromatogram integration Integrate Peak Areas chromatogram->integration calculation Calculate Purity (% Area) and Impurity Profile integration->calculation

Caption: HPLC workflow for purity analysis.

  • System: A validated HPLC system with a gradient pump, autosampler, column oven, and DAD detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 90% B

    • 25-30 min: 90% B

    • 30-31 min: 90% to 10% B

    • 31-40 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: DAD at 254 nm (or absorption maximum).

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the sample in Mobile Phase A to a final concentration of approximately 0.5 mg/mL.

Section 3: Orthogonal and Confirmatory Techniques

While HPLC is powerful, relying on a single method is not sufficient for comprehensive purity assessment, especially in a regulatory environment. Orthogonal methods, which separate compounds based on different chemical or physical principles, are essential for confirming results and detecting impurities that might co-elute in the primary HPLC method.

Principle: NMR spectroscopy provides detailed structural information, and its quantitative application (qNMR) is a primary method for determining purity without the need for a specific reference standard of the analyte itself.[5][6] The signal intensity in a proton (¹H) NMR spectrum is directly proportional to the number of nuclei giving rise to that signal.[5] By comparing the integral of a unique signal from the analyte to the integral of a known amount of a certified internal standard, the absolute purity of the sample can be calculated.[7][8]

Causality and Advantages:

  • Absolute Quantification: Unlike HPLC area percent, qNMR can provide a direct measure of purity (as a mass fraction) without assuming that all impurities have the same response factor as the main compound.[8]

  • Structural Confirmation: The NMR spectrum simultaneously confirms the identity of the main component and can help in the structural elucidation of impurities.[9]

  • Universal Detection: It can detect any proton-containing impurity, provided its signals do not overlap with the analyte or standard signals.[5]

Experimental Considerations:

  • Internal Standard Selection: The internal standard must be stable, highly pure, non-volatile, and have sharp signals that do not overlap with the analyte's signals. Maleic acid or dimethyl sulfone are common choices.

  • Relaxation Delays: To ensure accurate integration, a sufficient relaxation delay (D1) must be used between scans (typically 5 times the longest T1 relaxation time of the nuclei of interest).

Principle: Mass spectrometry measures the mass-to-charge ratio (m/z) of ions, providing molecular weight information. When coupled with a separation technique like HPLC (LC-MS) or Gas Chromatography (GC-MS), it is an unparalleled tool for impurity identification.[9][10] High-Resolution Mass Spectrometry (HRMS) offers highly accurate mass measurements, allowing for the determination of elemental compositions for both the parent compound and its impurities.[11]

Causality and Advantages:

  • High Sensitivity and Specificity: MS can detect impurities at very low levels and provides definitive molecular weight data, which is crucial for identification.[9][10]

  • Structural Elucidation: Tandem MS (MS/MS) experiments can fragment ions to provide structural information, aiding in the positive identification of unknown impurities.[11]

  • Confirmation of HPLC Peaks: LC-MS can confirm that a peak in an HPLC chromatogram corresponds to a single component and provide its molecular weight.[12]

Principle: GC is a chromatographic technique used to separate and analyze compounds that can be vaporized without decomposition.[13] It is particularly useful for analyzing volatile or semi-volatile impurities.

Causality and Applicability:

  • Analysis of Volatile Impurities: GC is the method of choice for detecting residual solvents from the synthesis or volatile starting materials that may not be well-retained by RP-HPLC.

  • Derivatization: For non-volatile or highly polar heterocyclic amines, derivatization may be required to increase their volatility and improve chromatographic performance.[14] However, for 6-(4-Methylpiperazin-1-yl)pyridine-2-carbonitrile and its likely impurities, direct GC analysis may be feasible.[15]

Section 4: Method Comparison

The choice of analytical method depends on the specific goal, whether it is routine quality control, in-depth impurity profiling for regulatory submission, or troubleshooting a synthesis.

Method Principle Primary Use Advantages Limitations
RP-HPLC (UV/DAD) Differential partitioning between stationary and mobile phasesQuantitative Purity & Impurity Profiling High resolution, robust, excellent quantitation, widely available.[3]Requires reference standards for impurity identification; assumes equal response factors for % area calculations.
qNMR Nuclear magnetic resonance signal proportionalityAbsolute Purity (Assay) Primary method, no analyte-specific standard needed, provides structural info.[5][6]Lower sensitivity than HPLC, requires expensive equipment, potential for signal overlap.
LC-MS / HRMS Separation by LC, detection by m/z ratioImpurity Identification & Structural Elucidation Unmatched sensitivity and specificity, provides molecular weight and formula.[10][11]Quantitative analysis is more complex; mobile phase compatibility can be an issue.[16]
GC-MS Separation of volatile compounds in a gas phaseAnalysis of Volatile Impurities & Residual Solvents Excellent for volatile compounds, high sensitivity with MS detection.[13][15]Not suitable for non-volatile or thermally labile compounds; may require derivatization.[14]
Section 5: Integrated Purity Assessment Strategy

A robust, self-validating strategy for determining the purity of 6-(4-Methylpiperazin-1-yl)pyridine-2-carbonitrile involves the synergistic use of these techniques.

Purity_Strategy cluster_primary Primary Analysis cluster_confirmatory Confirmatory & Identification Sample Sample of 6-(4-Methylpiperazin-1-yl) pyridine-2-carbonitrile HPLC RP-HPLC-DAD (Purity, Impurity Profile) Sample->HPLC qNMR qNMR (Absolute Purity / Assay) Sample->qNMR GCMS GC-MS (Residual Solvents) Sample->GCMS LCMS LC-HRMS (Impurity ID & Structure) HPLC->LCMS Investigate Unknown Peaks Report Comprehensive Purity Report HPLC->Report qNMR->Report LCMS->Report GCMS->Report

Caption: Integrated strategy for purity assessment.

This integrated approach ensures all aspects of the compound's purity are rigorously evaluated. HPLC provides the primary quantitative data on related substances, qNMR gives an absolute measure of the main component, LC-MS identifies the impurities, and GC-MS accounts for volatile components. This multi-faceted methodology provides the trustworthy and authoritative data required by researchers and drug development professionals.

References

  • HPLC Method Development and Validation for Pharmaceutical Analysis. (n.d.). Google Cloud.
  • Quantitative NMR Spectroscopy.docx. (2017, November). Harvard University.
  • The benefits of high-resolution mass spectrometry for impurity profiling. (2025, May 8). Drug Discovery World.
  • Knize, M. G., & Felton, J. S. (1992). Chromatographic methods for the analysis of heterocyclic amine food mutagens/carcinogens. Journal of Chromatography B: Biomedical Sciences and Applications, 592(1-2), 207-218.
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  • Impurity Profiling and Characterization for Generic Project Submission to USFDA. (2025, February 11). LinkedIn.
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  • Synthesis and Spectral Analysis of Pyridine Derivates. (2017). Modern Organic Chemistry Research, 2(2), 40-47.
  • Synthesis and Characterization of Process-Related Impurities of Antidiabetic Drug Linagliptin. (n.d.). National Institutes of Health.
  • 2-(4-Methyl-2-phenylpiperazin-1-yl)pyridine-3-carbonitrile. (n.d.). PubChem.
  • Identifying and elucidating impurity species. (n.d.). RSSL.
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Navigating the Kinome: A Comparative Guide to the Cross-Reactivity Profile of 6-(4-Methylpiperazin-1-yl)pyridine-2-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, particularly within oncology and immunology, the development of highly selective kinase inhibitors is paramount. Kinases, a vast family of enzymes that regulate a multitude of cellular processes, share a conserved ATP-binding pocket, making the design of specific inhibitors a formidable challenge. Off-target activities can lead to unforeseen toxicities or a dilution of the intended therapeutic effect, underscoring the critical need for comprehensive cross-reactivity profiling.[1]

This guide provides an in-depth comparative analysis of the cross-reactivity profile of 6-(4-Methylpiperazin-1-yl)pyridine-2-carbonitrile , a novel small molecule inhibitor. While direct public data for this specific compound is not yet available, its structural motifs—a pyridine-2-carbonitrile core linked to a 4-methylpiperazine group—are frequently associated with potent inhibition of the PIM kinase family.[2] The PIM kinases (PIM-1, PIM-2, and PIM-3) are constitutively active serine/threonine kinases that are key regulators of cell survival, proliferation, and apoptosis, making them attractive targets in oncology.[3]

Herein, we will contextualize the potential selectivity of 6-(4-Methylpiperazin-1-yl)pyridine-2-carbonitrile by comparing it to well-characterized pan-PIM kinase inhibitors: AZD1208 , SGI-1776 , and CX-6258 . This guide will delve into the established methodologies for assessing kinase selectivity, providing detailed experimental protocols and the scientific rationale behind them.

The Imperative of Kinase Inhibitor Selectivity

The human kinome comprises over 500 kinases, and achieving selectivity for a specific target is a central goal in kinase drug discovery. A highly selective inhibitor minimizes the potential for off-target effects, leading to a better safety profile. Conversely, in some therapeutic contexts, polypharmacology, or the modulation of multiple targets, can be advantageous. Therefore, a thorough understanding of a compound's cross-reactivity profile is essential for interpreting its biological activity and predicting its clinical potential.

Comparative Analysis of PIM Kinase Inhibitors

To establish a benchmark for evaluating the selectivity of 6-(4-Methylpiperazin-1-yl)pyridine-2-carbonitrile, we will examine the profiles of three clinical-stage PIM kinase inhibitors.

Compound PIM-1 IC50 PIM-2 IC50 PIM-3 IC50 Key Off-Targets Reference
AZD1208 0.4 nM5.0 nM1.9 nMHighly selective for PIM kinases.[4]
SGI-1776 7 nM363 nM69 nMFLT3 (44 nM), Haspin (34 nM).[5][6]
CX-6258 5 nM25 nM16 nMGenerally selective for PIM kinases.[7][8]

AZD1208 is a potent and highly selective pan-PIM kinase inhibitor, demonstrating low nanomolar activity against all three PIM isoforms and excellent selectivity across the wider kinome.[9][10] SGI-1776 , while a potent PIM-1 inhibitor, also exhibits significant activity against FLT3 and haspin kinases.[6][11] This broader activity profile led to clinical observations of cardiotoxicity, attributed to off-target effects on the hERG potassium channel.[3] CX-6258 is another potent pan-PIM inhibitor with good overall selectivity.[7][12]

The cross-reactivity profile of a novel inhibitor like 6-(4-Methylpiperazin-1-yl)pyridine-2-carbonitrile would be critically evaluated against such benchmarks to understand its potential for both on-target efficacy and off-target liabilities.

Experimental Workflows for Kinase Selectivity Profiling

Two widely adopted platforms for comprehensive kinase inhibitor profiling are competition binding assays, such as Eurofins' KINOMEscan™, and enzymatic activity assays, like Promega's ADP-Glo™ Kinase Assay.

KINOMEscan™: A Competition Binding Assay Approach

The KINOMEscan™ platform provides a quantitative measure of inhibitor binding to a large panel of kinases.[13] The assay is based on a competitive binding principle where a test compound is incubated with a DNA-tagged kinase and an immobilized ligand that binds to the active site of the kinase.[14] The amount of kinase that binds to the immobilized ligand is quantified using qPCR of the DNA tag. A reduction in the amount of bound kinase in the presence of the test compound indicates that the compound has bound to the kinase and prevented its interaction with the immobilized ligand.[15]

KINOMEscan_Workflow cluster_assay KINOMEscan™ Assay Principle cluster_detection Detection Kinase DNA-Tagged Kinase Ligand Immobilized Ligand Kinase->Ligand Competition Compound Test Compound (e.g., 6-(4-Methylpiperazin-1-yl)pyridine-2-carbonitrile) Compound->Kinase Binding Bead Solid Support Ligand->Bead qPCR qPCR Detection of DNA Tag Bead->qPCR Elution & Quantification Data Quantification of Bound Kinase qPCR->Data caption KINOMEscan™ Workflow Diagram ADPGlo_Workflow cluster_kinase_reaction Step 1: Kinase Reaction cluster_adp_glo Step 2: ADP Detection Start Kinase + Substrate + ATP + Test Compound Incubate1 Incubation Start->Incubate1 Product Phosphorylated Substrate + ADP + remaining ATP Incubate1->Product Add_Reagent1 Add ADP-Glo™ Reagent (Terminates reaction, depletes ATP) Product->Add_Reagent1 Incubate2 Incubation Add_Reagent1->Incubate2 Add_Reagent2 Add Kinase Detection Reagent (Converts ADP to ATP, adds Luciferase/Luciferin) Incubate2->Add_Reagent2 Incubate3 Incubation Add_Reagent2->Incubate3 Luminescence Measure Luminescence Incubate3->Luminescence caption ADP-Glo™ Assay Workflow Diagram

ADP-Glo™ Assay Workflow Diagram
  • Kinase Reaction Setup: In a multi-well plate, combine the kinase, its specific substrate, and ATP at a concentration near the Km for each kinase. Add the test compound, 6-(4-Methylpiperazin-1-yl)pyridine-2-carbonitrile, at various concentrations. Include a DMSO vehicle control.

  • Kinase Reaction Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the enzymatic reaction to proceed.

  • ATP Depletion: Add the ADP-Glo™ Reagent to each well. This reagent terminates the kinase reaction and depletes the remaining ATP. Incubate for 40 minutes at room temperature. [16]4. ADP to ATP Conversion and Signal Generation: Add the Kinase Detection Reagent to each well. This reagent contains an enzyme that converts ADP to ATP and also contains luciferase and luciferin. Incubate for 30-60 minutes at room temperature to allow for the conversion of ADP to ATP and the subsequent generation of a luminescent signal. [16]5. Luminescence Measurement: Read the luminescence of each well using a plate-reading luminometer.

  • Data Analysis: The luminescent signal is proportional to the amount of ADP produced, which is inversely proportional to the inhibitory activity of the test compound. IC50 values can be calculated from the dose-response curves.

Interpreting the Data: A Hypothetical Profile for 6-(4-Methylpiperazin-1-yl)pyridine-2-carbonitrile

Based on the common activity of its structural motifs, a hypothetical kinome scan for 6-(4-Methylpiperazin-1-yl)pyridine-2-carbonitrile might reveal high affinity for PIM-1, PIM-2, and PIM-3 kinases. The key differentiator from established inhibitors would be its off-target profile. For instance, a "cleaner" profile than SGI-1776, with minimal inhibition of kinases like FLT3, would suggest a potentially better safety profile. Comparison with the highly selective AZD1208 would provide a benchmark for its degree of selectivity. Any significant inhibition of other kinases would warrant further investigation to understand potential polypharmacological effects or off-target liabilities.

Conclusion

The comprehensive assessment of a kinase inhibitor's cross-reactivity profile is a cornerstone of modern drug discovery. While direct experimental data for 6-(4-Methylpiperazin-1-yl)pyridine-2-carbonitrile is not yet in the public domain, its structural features strongly suggest it is a PIM kinase inhibitor. By employing robust and standardized methodologies such as KINOMEscan™ and the ADP-Glo™ Kinase Assay, and by comparing its potential profile to well-characterized inhibitors like AZD1208, SGI-1776, and CX-6258, researchers can gain critical insights into its selectivity and therapeutic potential. This comparative approach, grounded in established experimental workflows, provides a clear and objective framework for advancing novel kinase inhibitors from the bench to the clinic.

References

  • Pim-1 kinase as cancer drug target: An update. (n.d.). PubMed Central. Retrieved January 26, 2026, from [Link]

  • Recent Research Advances in Small-Molecule Pan-PIM Inhibitors. (2022). Thieme Connect. Retrieved January 26, 2026, from [Link]

  • Find your Next Novel Kinase Inhibitor with the KINOMEscan Technology. (2023, January 27). YouTube. Retrieved January 26, 2026, from [Link]

  • KINOMEscan data. (2018, January 18). HMS LINCS Project. Retrieved January 26, 2026, from [Link]

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A Comparative Guide to the Predicted Bioactivity of 6-(4-Methylpiperazin-1-yl)pyridine-2-carbonitrile and a Workflow for its Characterization

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The compound 6-(4-Methylpiperazin-1-yl)pyridine-2-carbonitrile represents a novel chemical entity with significant potential in drug discovery. While direct biological data for this specific molecule is not extensively published, a detailed analysis of its core structural motifs—the pyridine-2-carbonitrile scaffold and the 4-methylpiperazine moiety—provides a strong basis for predicting its bioactivity. This guide synthesizes information from related compounds to hypothesize that 6-(4-Methylpiperazin-1-yl)pyridine-2-carbonitrile is a potent kinase inhibitor. We present a comparative analysis with established kinase inhibitors sharing similar structural features and provide a comprehensive, step-by-step experimental workflow for its synthesis, biochemical screening, and cell-based characterization. This document is intended for researchers, scientists, and drug development professionals seeking to evaluate and advance novel compounds in oncology and other therapeutic areas.

Part 1: Structural Analysis and Predicted Target Class

The structure of 6-(4-Methylpiperazin-1-yl)pyridine-2-carbonitrile combines two key pharmacophores that are prevalent in modern medicinal chemistry, particularly in the domain of protein kinase inhibitors.

  • The Pyridine-Carbonitrile Core: The pyridine-3-carbonitrile scaffold is a well-established "hinge-binding" motif in many kinase inhibitors.[1] This structural element often forms critical hydrogen bonds with the backbone of the kinase hinge region, a key interaction for potent and selective inhibition. The nitrile group can act as a hydrogen bond acceptor and contributes to the overall electronic properties of the molecule. Derivatives of pyridine-carbonitrile have shown a wide range of biological activities, including inhibition of Protein Kinase C theta (PKCθ), which is crucial for T-cell activation.[1]

  • The 4-Methylpiperazine Moiety: The piperazine ring is a common feature in numerous approved drugs, often introduced to enhance aqueous solubility and improve pharmacokinetic properties such as oral bioavailability.[2][3] The N-methyl group can further modulate basicity and metabolic stability. In the context of kinase inhibitors, the piperazine group often extends into the solvent-exposed region of the ATP-binding pocket, providing an additional vector for optimization and interaction with the protein surface. This moiety is a key component of several successful drugs targeting kinases like FGFR and PI3K.[2][4]

Based on this structural deconstruction, it is highly probable that 6-(4-Methylpiperazin-1-yl)pyridine-2-carbonitrile is designed as a protein kinase inhibitor . Its overall architecture is highly similar to compounds developed to target kinases implicated in cell proliferation diseases such as cancer.[5][6]

Part 2: Comparative Analysis with Structurally Related Kinase Inhibitors

To contextualize the potential of 6-(4-Methylpiperazin-1-yl)pyridine-2-carbonitrile, we compare its core structure to several classes of known kinase inhibitors that feature either the pyridine-carbonitrile or the methylpiperazine element.

Comparator Compound Class Key Structural Features Primary Kinase Target(s) Therapeutic Application Representative Compound Example
PI3Kα Inhibitors Pyrrolotriazine core with a methylsulfonylpiperazine moiety.[4]Phosphoinositide 3-kinase alpha (PI3Kα)Advanced Solid TumorsCYH33[4]
PARP1-Selective Inhibitors Pyridine-carboxamide scaffold with a piperazine linker.[7]Poly(ADP-ribose) polymerase 1 (PARP1)Cancers with DNA repair deficiencies, CNS malignanciesAZD9574[7]
c-KIT Kinase Inhibitors Imidazopyridinyl-pyrimidine derivatives.[8]c-KIT kinase (mutant forms)Gastrointestinal Stromal Tumors (GIST)(Structure from patent WO2021013864A1)[8]
FGFR Inhibitors Pyridopyrimidinone mimicry with a piperazine component.[2]Fibroblast Growth Factor Receptors (FGFR1-3)CholangiocarcinomaInfigratinib[2]
Anaplastic Lymphoma Kinase (ALK) Inhibitors Benzo[b]carbazole-carbonitrile with a morpholinyl-piperidine side chain.[9]ALKNon-Small Cell Lung CancerAlectinib[9]

This comparison highlights a recurring theme: the combination of a nitrogen-containing heterocyclic core (like pyridine) with a piperazine-based side chain is a highly successful strategy for developing potent and selective kinase inhibitors. The specific substitution pattern on the pyridine ring and the nature of the piperazine substituent are key determinants of target specificity.

Part 3: Proposed Experimental Workflow for Bioactivity Profiling

To empirically determine the bioactivity and therapeutic potential of 6-(4-Methylpiperazin-1-yl)pyridine-2-carbonitrile, a systematic, multi-stage experimental approach is required.

Overall Screening Cascade

The logical flow for characterizing a novel potential kinase inhibitor is outlined below. This workflow ensures that resources are used efficiently, moving from broad, high-throughput methods to more specific and complex biological assays.

G cluster_0 Phase 1: Synthesis & Purity cluster_1 Phase 2: In Vitro Biochemical Screening cluster_2 Phase 3: Cell-Based Assays A Synthesis of Compound B Purification (e.g., HPLC) A->B C Structural Verification (NMR, MS) B->C D Broad Kinase Panel Screen (e.g., 400+ kinases @ 1 concentration) C->D E Hit Identification & Selectivity Profiling D->E F IC50 Determination for Primary Hits E->F G Cell Proliferation / Viability Assay (e.g., MTT, CellTiter-Glo) F->G H Target Engagement Assay (e.g., CETSA, Western Blot of p-Substrate) G->H I Downstream Pathway Analysis H->I

Caption: Proposed experimental workflow for characterizing a novel kinase inhibitor.

Experimental Protocol 1: Synthesis of 6-(4-Methylpiperazin-1-yl)pyridine-2-carbonitrile

Causality: The synthesis is predicated on a nucleophilic aromatic substitution (SNAr) reaction, a common and reliable method for coupling amines to electron-deficient aromatic rings. The starting material, 2-chloro-6-bromopyridine, provides two sites for substitution. The bromine at the 6-position is generally more reactive towards SNAr than the chlorine at the 2-position, allowing for sequential functionalization.

Step-by-Step Methodology:

  • Step 1: Initial Coupling. To a solution of 2-chloro-6-bromopyridine (1.0 eq) in a suitable solvent like Dioxane or THF, add 1-methylpiperazine (1.1 eq) and a base such as potassium carbonate (K2CO3, 2.0 eq).

  • Step 2: Reaction. Heat the mixture to reflux (approx. 100-110 °C) for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Step 3: Work-up. Once the starting material is consumed, cool the reaction to room temperature. Filter off the inorganic salts and concentrate the filtrate under reduced pressure.

  • Step 4: Cyanation. The resulting intermediate, 2-chloro-6-(4-methylpiperazin-1-yl)pyridine, is then subjected to a cyanation reaction. Dissolve the intermediate in a polar aprotic solvent like DMF or NMP. Add a cyanide source, such as zinc cyanide (Zn(CN)2, 0.6 eq), and a palladium catalyst, for example, Pd2(dba)3 (0.05 eq) with a suitable ligand like dppf (0.1 eq).

  • Step 5: Final Reaction. Heat the mixture to 120-140 °C for 6-12 hours, again monitoring by TLC or LC-MS.

  • Step 6: Purification. After completion, cool the reaction, dilute with a solvent like ethyl acetate, and wash with water and brine. Dry the organic layer, concentrate, and purify the crude product by column chromatography on silica gel to yield the final compound.

  • Step 7: Validation. Confirm the structure and purity (>95%) of the final product using 1H-NMR, 13C-NMR, and High-Resolution Mass Spectrometry (HRMS).

Experimental Protocol 2: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

Causality: This assay quantifies the activity of a kinase by measuring the amount of ATP consumed during the phosphorylation of a substrate. The amount of remaining ATP is inversely proportional to kinase activity. An inhibitor will reduce ATP consumption, resulting in a higher luminescent signal. This is a robust, high-throughput method for determining IC50 values.

Step-by-Step Methodology:

  • Step 1: Reagent Preparation. Prepare a 2X kinase/substrate solution in kinase buffer (containing the specific kinase of interest and its corresponding substrate). Prepare a 10 mM stock of the test compound in 100% DMSO.

  • Step 2: Compound Dilution. Perform a serial dilution of the test compound stock in kinase buffer to create a range of concentrations (e.g., from 100 µM to 1 nM). Include a "no inhibitor" control (DMSO only) and a "no enzyme" control.

  • Step 3: Kinase Reaction. In a 384-well plate, add 2.5 µL of the diluted test compound. Add 2.5 µL of the 2X kinase/substrate solution to initiate the reaction.

  • Step 4: Incubation. Incubate the plate at room temperature for 60 minutes.

  • Step 5: ATP Depletion. Add 5 µL of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes the remaining ATP. Incubate for 40 minutes at room temperature.

  • Step 6: Luminescence Generation. Add 10 µL of Kinase Detection Reagent to each well. This converts the ADP generated by the kinase reaction back into ATP, which is then used by a luciferase to generate a light signal. Incubate for 30 minutes at room temperature.

  • Step 7: Data Acquisition. Read the luminescence on a plate reader.

  • Step 8: Analysis. Normalize the data using the "no inhibitor" (0% inhibition) and "no enzyme" (100% inhibition) controls. Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter dose-response curve to calculate the IC50 value.

Experimental Protocol 3: Cell-Based Proliferation Assay (CellTiter-Glo®)

Causality: This assay determines the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells. A compound that inhibits a kinase essential for cell proliferation or survival will lead to a decrease in the number of viable cells and thus a reduction in the ATP level and luminescent signal.

Step-by-Step Methodology:

  • Step 1: Cell Plating. Seed cells of a relevant cancer cell line (e.g., a line known to be dependent on the target kinase) into a 96-well, opaque-walled plate at a predetermined density (e.g., 5,000 cells/well) in 100 µL of complete growth medium.

  • Step 2: Incubation. Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow cells to attach.

  • Step 3: Compound Treatment. Prepare serial dilutions of the test compound in growth medium and add them to the wells. Include a vehicle control (DMSO).

  • Step 4: Extended Incubation. Incubate the cells with the compound for 72 hours at 37°C in a 5% CO2 incubator.

  • Step 5: Assay Reagent Preparation. Equilibrate the CellTiter-Glo® Reagent to room temperature.

  • Step 6: Lysis and Signal Generation. Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes. Add 100 µL of CellTiter-Glo® Reagent to each well.

  • Step 7: Signal Stabilization. Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for an additional 10 minutes to stabilize the luminescent signal.

  • Step 8: Data Acquisition. Read the luminescence on a plate reader.

  • Step 9: Analysis. Calculate the cell viability as a percentage of the vehicle control and plot against the compound concentration to determine the GI50 (concentration for 50% growth inhibition).

Part 4: Predicted Signaling Pathway Modulation

Given the structural similarities to PI3K and other growth factor pathway inhibitors, a likely mechanism of action for 6-(4-Methylpiperazin-1-yl)pyridine-2-carbonitrile is the inhibition of the PI3K/Akt/mTOR pathway. This pathway is a central regulator of cell growth, proliferation, and survival and is frequently dysregulated in cancer.

G RTK Receptor Tyrosine Kinase (e.g., EGFR, FGFR) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Survival Cell Survival Akt->Survival Promotes Proliferation Cell Growth & Proliferation mTORC1->Proliferation Inhibitor 6-(4-Methylpiperazin-1-yl) pyridine-2-carbonitrile Inhibitor->PI3K Inhibits

Caption: Predicted inhibition of the PI3K/Akt/mTOR signaling pathway.

Inhibition of a key kinase like PI3K by 6-(4-Methylpiperazin-1-yl)pyridine-2-carbonitrile would block the conversion of PIP2 to PIP3, preventing the recruitment and activation of downstream effectors like Akt.[4] This would ultimately suppress signals that promote cell growth and survival, providing a clear anti-cancer mechanism.

Part 5: Conclusion and Future Directions

While 6-(4-Methylpiperazin-1-yl)pyridine-2-carbonitrile is a novel entity without a published biological profile, its chemical structure provides a strong rationale for its investigation as a protein kinase inhibitor. The combination of a pyridine-carbonitrile core and a solubilizing methylpiperazine group is a proven strategy in modern drug discovery. The comparative analysis with established drugs validates this approach and suggests that this compound could exhibit potent activity against kinases in critical oncogenic pathways.

The provided experimental workflows offer a clear and robust path forward for its complete characterization, from initial biochemical potency and selectivity to cellular efficacy. Successful outcomes from these studies would warrant further investigation into its mechanism of action, ADME/Tox properties, and potential for in vivo efficacy studies, marking the first step in its journey as a potential therapeutic agent.

References

  • 2-(4-Methylpiperazin-1-yl)-4-phenyl-6-(thiophen-2-yl)-pyridine-3-carbonitrile - MDPI . Source: MDPI. URL: [Link].

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  • Discovery of 6-Fluoro-5-{4-[(5-fluoro-2-methyl-3-oxo-3,4-dihydroquinoxalin-6-yl)methyl]piperazin-1-yl}- N-methylpyridine-2-carboxamide (AZD9574): A CNS-Penetrant, PARP1-Selective Inhibitor . Source: PubMed. URL: [Link].

  • 3-[(6-{2-[(3R)-4-(hydroxyacetyl)-3-methylpiperazin-1-yl]pyrimidin-5-yl}-2,2-dimethyl-3-oxo-2,3-dihydro-1H-indol-1-yl)methyl]pyridine-2-carbonitrile | C28H29N7O3 | CID 155294462 . Source: PubChem. URL: [Link].

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  • Discovery of 2-(4-pyridin-2-ylpiperazin-1-ylmethyl)-1H-benzimidazole (ABT-724), a Dopaminergic Agent With a Novel Mode of Action for the Potential Treatment of Erectile Dysfunction . Source: PubMed. URL: [Link].

  • US9593098B2 - Compounds and compositions for modulating EGFR mutant kinase activities - Google Patents.
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  • Synthesis and biological evaluation of 1-(4-(piperazin-1-yl)phenyl)pyridin-2(1H)-one derivatives as potential SSRIs . Source: PubMed. URL: [Link].

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  • 9-Ethyl-6,6-dimethyl-8-[4-(morpholin-4-yl)piperidin-1-yl]-11-oxo-6,11-dihydro-5H-benzo[b]carbazole-3-carbonitrile Hydrochloride . Source: MDPI. URL: [Link].

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A Comparative Guide to 6-(4-Methylpiperazin-1-yl)pyridine-2-carbonitrile and its Demethylated Analog for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of a Single Methyl Group

In the landscape of medicinal chemistry, the addition or removal of a single methyl group can profoundly alter a molecule's pharmacological profile. This guide provides a comprehensive comparative analysis of two closely related pyridine-carbonitrile compounds: 6-(4-Methylpiperazin-1-yl)pyridine-2-carbonitrile (the methylated analog) and 6-(piperazin-1-yl)pyridine-2-carbonitrile (the demethylated analog). The pyridine-piperazine scaffold is a privileged structure in drug discovery, frequently found in kinase inhibitors and other targeted therapies.[1] Understanding the nuanced differences imparted by the N-methyl group on the piperazine ring is crucial for optimizing lead compounds.

This document will delve into the synthesis, physicochemical properties, and potential biological activities of these two molecules. We will explore the structure-activity relationships (SAR) and provide detailed, field-tested experimental protocols for their direct comparison, empowering researchers to make informed decisions in their drug development programs.

Synthesis and Characterization: A Practical Approach

The most direct route to synthesizing both target compounds is through nucleophilic aromatic substitution (SNAr) on a common precursor, 6-chloropyridine-2-carbonitrile. This method is efficient and allows for parallel synthesis to ensure a consistent quality of material for comparative studies.

Rationale for Synthetic Route: The electron-withdrawing nature of the nitrile group and the pyridine nitrogen atom activates the chloro-substituted positions for nucleophilic attack by the secondary amine of piperazine or N-methylpiperazine. This is a well-established and reliable transformation in heterocyclic chemistry.[2][3]

G cluster_start Starting Material cluster_reagents Nucleophiles cluster_reaction Reaction Conditions cluster_products Products A 6-Chloropyridine-2-carbonitrile C S N Ar Reaction (e.g., DIPEA, DMSO, 120 °C) A->C B1 1-Methylpiperazine B1->C Path 1 B2 Piperazine (with protecting group, e.g., Boc) B2->C Path 2 D1 6-(4-Methylpiperazin-1-yl) pyridine-2-carbonitrile C->D1 D2 tert-butyl 4-(6-cyanopyridin-2-yl) piperazine-1-carboxylate C->D2 D3 6-(Piperazin-1-yl) pyridine-2-carbonitrile D2->D3 Deprotection (e.g., TFA in DCM)

Figure 1: Synthetic workflow for the target compounds.
Detailed Synthetic Protocol:
  • Synthesis of 6-(4-Methylpiperazin-1-yl)pyridine-2-carbonitrile:

    • To a solution of 6-chloropyridine-2-carbonitrile (1.0 eq) in DMSO, add 1-methylpiperazine (1.2 eq) and N,N-diisopropylethylamine (DIPEA) (2.0 eq).

    • Heat the reaction mixture to 120 °C and stir for 12-16 hours, monitoring by LC-MS.

    • Upon completion, cool the mixture to room temperature, dilute with water, and extract with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

  • Synthesis of 6-(Piperazin-1-yl)pyridine-2-carbonitrile:

    • Follow the same procedure as above, using tert-butyl piperazine-1-carboxylate (1.2 eq) as the nucleophile.

    • After purification of the Boc-protected intermediate, dissolve it in dichloromethane (DCM).

    • Add trifluoroacetic acid (TFA) (10 eq) dropwise at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours.

    • Concentrate the mixture in vacuo, and neutralize with a saturated solution of sodium bicarbonate.

    • Extract the product with DCM, dry, and concentrate to yield the final demethylated compound.

Trustworthiness through Self-Validation: For both syntheses, characterization is paramount. Identity and purity must be confirmed by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS). Purity should be assessed by HPLC and should be >95% for use in biological assays.

Comparative Physicochemical Properties

The N-methyl group, while small, introduces significant changes to the molecule's physicochemical properties, which in turn affect its pharmacokinetic profile (Absorption, Distribution, Metabolism, and Excretion - ADME).

Expert Insight: The primary differences arise from the masking of the secondary amine. The demethylated analog possesses a hydrogen bond donor, which the methylated version lacks. This single change impacts basicity, polarity, and potential metabolic pathways. The N-methyl group also increases lipophilicity (LogP).

Table 1: Predicted Physicochemical Properties

Property 6-(Piperazin-1-yl)pyridine-2-carbonitrile 6-(4-Methylpiperazin-1-yl)pyridine-2-carbonitrile Implication of the N-Methyl Group
Molecular Formula C₁₀H₁₂N₄ C₁₁H₁₄N₄ Adds a -CH₂ group
Molecular Weight 188.23 g/mol [4] 202.26 g/mol Increased molecular weight
cLogP (Predicted) ~0.5 ~0.9 Increased lipophilicity, may improve permeability
Topological Polar Surface Area (TPSA) 52 Ų[4] 43 Ų Reduced polarity, may improve cell penetration
Hydrogen Bond Donors 1[4] 0 Loss of a key interaction point for target binding
Hydrogen Bond Acceptors 4[4] 4 No change

| pKa (most basic) | ~8.5 (piperazine NH) | ~8.0 (piperazine N) | Tertiary amine is slightly less basic than the secondary amine |

Note: cLogP and pKa values are estimations based on standard computational models (e.g., ChemDraw, MarvinSketch) and may vary from experimental values.

Hypothesis-Driven Biological Comparison

The pyridine-carbonitrile core is a known hinge-binding motif for many protein kinases, where the pyridine nitrogen and the adjacent exocyclic amine (in this case, the piperazine nitrogen) form hydrogen bonds with the kinase hinge region.[5] The structural differences between our two analogs lead to distinct hypotheses regarding their biological activity.

  • Hypothesis 1: The Role of the Hydrogen Bond Donor. The secondary amine (NH) of the demethylated analog can act as a hydrogen bond donor, potentially forming a critical third interaction with the kinase hinge or a nearby residue, leading to higher potency.

  • Hypothesis 2: The Hydrophobic Pocket. The N-methyl group of the methylated analog may occupy a small hydrophobic pocket near the hinge region, enhancing binding affinity through favorable van der Waals interactions. The N-methyl group is known to improve target affinity in some kinase inhibitors.[6]

  • Hypothesis 3: Impact on Metabolism. The N-methyl group is a potential site for cytochrome P450 (CYP)-mediated N-demethylation, a common metabolic pathway.[7] This suggests the methylated analog might be a metabolic precursor to the demethylated analog, potentially having a shorter half-life in vivo.

Figure 2: Hypothesized differential binding modes in a kinase active site.

Experimental Protocols for Comparative Evaluation

To test these hypotheses, a series of well-controlled, side-by-side experiments are required. The following protocols are designed to provide a robust comparison of potency, cellular activity, and metabolic stability.

Protocol 1: Radiometric Protein Kinase Inhibition Assay

Scientific Rationale: This is the gold standard for measuring direct inhibition of kinase activity.[8] It directly quantifies the transfer of a radioactive phosphate from [γ-³²P]ATP to a substrate, providing an unambiguous measure of enzymatic activity.[9][10] This avoids artifacts common in coupled assays.

G A Prepare Assay Plate: - Kinase - Substrate (e.g., Myelin Basic Protein) - Assay Buffer B Add Compounds: - Test Compounds (10-point dilution) - DMSO Control (0% Inhibition) - Staurosporine Control (100% Inhibition) A->B C Pre-incubate at RT for 10 min B->C D Initiate Reaction: Add [γ-³²P]ATP Mixture C->D E Incubate at 30°C for 30-60 min D->E F Stop Reaction & Spot: Transfer aliquot to phosphocellulose paper E->F G Wash Paper: Remove unbound [γ-³²P]ATP F->G H Quantify: Scintillation Counting G->H I Data Analysis: Calculate % Inhibition, Plot Dose-Response, Determine IC₅₀ H->I

Figure 3: Workflow for the radiometric kinase inhibition assay.

Step-by-Step Methodology:

  • Plate Preparation: In a 96-well plate, add kinase, peptide/protein substrate, and assay buffer to each well.

  • Compound Addition: Add 1 µL of test compound from a 10-point, 3-fold serial dilution in DMSO. Include wells with DMSO only (negative control) and a known potent inhibitor like staurosporine (positive control).

  • Pre-incubation: Gently mix and pre-incubate the plate at room temperature for 10 minutes to allow compound binding.

  • Reaction Initiation: Add [γ-³²P]ATP (mixed with cold ATP to achieve the desired concentration, typically near the Kₘ for the kinase) to all wells to start the reaction.[9]

  • Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.

  • Reaction Quenching: Stop the reaction by adding phosphoric acid.

  • Separation: Spot an aliquot from each well onto a phosphocellulose filter mat. The phosphorylated substrate will bind to the paper, while unused ATP will not.

  • Washing: Wash the filter mat extensively with phosphoric acid to remove all unbound radioactivity.

  • Quantification: Dry the mat and measure the radioactivity in each spot using a scintillation counter.

  • Data Analysis: Calculate percent inhibition for each concentration relative to controls. Fit the data to a four-parameter logistic model to determine the IC₅₀ value.

Protocol 2: Liver Microsomal Stability Assay

Scientific Rationale: This in vitro assay is a cornerstone of ADME profiling, providing a reliable estimate of a compound's susceptibility to Phase I metabolism by CYP enzymes.[11][12] By comparing the rate of disappearance of the parent compounds, we can directly assess their relative metabolic stability.[13]

G A Prepare Incubation Mix: - Liver Microsomes (e.g., Human, Mouse) - Phosphate Buffer (pH 7.4) B Add Test Compound (e.g., 1 µM final conc.) A->B C Pre-warm mixture to 37°C B->C D Initiate Reaction: Add NADPH regenerating system C->D E Incubate at 37°C with shaking D->E F Time Point Sampling (t = 0, 5, 15, 30, 60 min): Remove aliquot and quench with cold acetonitrile containing internal standard E->F G Protein Precipitation: Centrifuge to pellet protein F->G H LC-MS/MS Analysis: Analyze supernatant for remaining parent compound G->H I Data Analysis: Plot ln(% remaining) vs. time. Calculate half-life (t½) and intrinsic clearance (CLint) H->I

Figure 4: Workflow for the liver microsomal stability assay.

Step-by-Step Methodology:

  • Preparation: Thaw pooled liver microsomes (human or other species) on ice. Prepare a reaction mixture containing microsomes in potassium phosphate buffer (pH 7.4).

  • Compound Addition: Add the test compound (final concentration typically 1 µM) to the reaction mixture.

  • Pre-incubation: Pre-warm the mixture at 37°C for 5 minutes.

  • Reaction Initiation: Start the reaction by adding a pre-warmed NADPH-regenerating system. A parallel incubation without NADPH serves as a negative control to assess non-enzymatic degradation.[11]

  • Time Course: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), remove an aliquot of the reaction mixture.[14]

  • Quenching: Immediately quench the reaction by adding the aliquot to 3-4 volumes of cold acetonitrile containing a suitable internal standard (for LC-MS/MS analysis).

  • Sample Processing: Vortex and centrifuge the samples to pellet the precipitated proteins.

  • Analysis: Transfer the supernatant to an analysis plate and quantify the remaining parent compound using a validated LC-MS/MS method.

  • Data Analysis: Plot the natural logarithm of the percentage of compound remaining versus time. The slope of this line gives the elimination rate constant (k). From this, calculate the half-life (t½ = 0.693/k) and intrinsic clearance (CLint).

Expected Outcomes and Data Interpretation

By executing these comparative experiments, a clear picture of the structure-activity and structure-property relationships will emerge.

  • Kinase Assay: If the demethylated analog shows a significantly lower IC₅₀, it would support the hypothesis that the hydrogen bond donor is crucial for potent inhibition. Conversely, a lower IC₅₀ for the methylated analog would suggest that occupying a hydrophobic pocket is more advantageous for this particular kinase target.[6]

  • Microsomal Stability Assay: It is highly probable that the methylated analog will exhibit a shorter half-life (higher clearance) than the demethylated analog due to N-demethylation. If the methylated compound is rapidly converted to the demethylated one, it may function as a prodrug, which has important implications for its pharmacokinetic/pharmacodynamic (PK/PD) profile.

Conclusion

The comparison between 6-(4-Methylpiperazin-1-yl)pyridine-2-carbonitrile and its demethylated analog provides a classic case study in medicinal chemistry optimization. The N-methyl group is not a mere spectator; it is a critical determinant of polarity, lipophilicity, target interaction, and metabolic fate. The demethylated analog offers a key hydrogen bond donor at the cost of increased polarity, while the methylated analog provides enhanced lipophilicity at the risk of metabolic instability.

By employing the rigorous, hypothesis-driven experimental plan outlined in this guide, drug discovery teams can efficiently elucidate these differences, leading to a data-driven selection of the superior candidate for further development. This systematic approach ensures that the subtle yet powerful influence of a single methyl group is fully leveraged to design more effective and safer medicines.

References

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Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.